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  • Product: tert-Butyl isothiazol-5-ylcarbamate
  • CAS: 887475-44-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to tert-Butyl isothiazol-5-ylcarbamate (CAS 887475-44-7)

For Researchers, Scientists, and Drug Development Professionals Executive Summary tert-Butyl isothiazol-5-ylcarbamate is a heterocyclic building block with significant potential in medicinal chemistry and drug discovery....

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

tert-Butyl isothiazol-5-ylcarbamate is a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The isothiazole scaffold is a recognized pharmacophore present in numerous biologically active compounds, and the tert-butyloxycarbonyl (Boc) protecting group offers a versatile handle for synthetic transformations. This guide provides a comprehensive overview of the known properties, a proposed synthetic pathway, and potential applications of this compound, serving as a foundational resource for its use in the design and synthesis of novel therapeutic agents. While specific experimental data for this exact compound is limited in publicly available literature, this guide synthesizes information from related structures and general chemical principles to provide a robust technical overview.

Core Molecular Attributes

A fundamental understanding of a molecule's properties is critical for its effective application in research and development. The following table summarizes the key physicochemical properties of tert-Butyl isothiazol-5-ylcarbamate.

PropertyValueSource
CAS Number 887475-44-7
Molecular Formula C₈H₁₂N₂O₂S
Molecular Weight 200.263 g/mol
IUPAC Name tert-butyl N-(1,2-thiazol-5-yl)carbamateInferred
SMILES CC(C)(C)OC(=O)NC1=CC=NS1
Physical Form Solid (predicted)General knowledge
Storage 2-8 °C

Strategic Synthesis and Rationale

The synthesis of tert-Butyl isothiazol-5-ylcarbamate can be logically approached through a two-step process: the formation of the core 5-aminoisothiazole ring, followed by the protection of the amino group with a tert-butyloxycarbonyl (Boc) group.

Synthesis of the 5-Aminoisothiazole Precursor

The formation of 5-aminothiazoles can be achieved through methods like the Cook-Heilbron thiazole synthesis. This reaction typically involves the condensation of an α-aminonitrile with a source of thiocarbonyl, such as carbon disulfide, under mild conditions.

Conceptual Experimental Protocol: Synthesis of 5-Aminoisothiazole

  • Reaction Setup: To a solution of an appropriate α-aminonitrile in a suitable solvent (e.g., ethanol, DMF), add a stoichiometric equivalent of carbon disulfide.

  • Reaction Conditions: The reaction is typically stirred at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is worked up by solvent evaporation and purification of the crude product by crystallization or column chromatography to yield 5-aminoisothiazole.

Boc Protection of 5-Aminoisothiazole

The protection of the resulting 5-aminoisothiazole with a Boc group is a standard and well-documented procedure in organic synthesis. The use of di-tert-butyl dicarbonate (Boc₂O) in the presence of a base is the most common method.

Detailed Experimental Protocol: Synthesis of tert-Butyl isothiazol-5-ylcarbamate

  • Reaction Setup: Dissolve 5-aminoisothiazole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Reagents: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base, such as triethylamine (TEA, 1.2 eq) or 4-dimethylaminopyridine (DMAP, catalytic amount), to the solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the final product, tert-Butyl isothiazol-5-ylcarbamate.

Diagram of Proposed Synthetic Workflow

Exploratory

An In-depth Technical Guide to Tert-butyl Isothiazol-5-ylcarbamate: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of tert-butyl isothiazol-5-ylcarbamate, a heterocyclic compound of significant interest in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of tert-butyl isothiazol-5-ylcarbamate, a heterocyclic compound of significant interest in medicinal chemistry. By leveraging the unique properties of the isothiazole ring and the utility of the tert-butoxycarbonyl (Boc) protecting group, this molecule serves as a valuable intermediate for the synthesis of novel therapeutic agents. This document will delve into its chemical structure, synthesis, physicochemical properties, and potential applications in drug development, offering a resource for researchers engaged in the design and synthesis of new pharmaceuticals.

The Isothiazole Scaffold: A Privileged Heterocycle in Medicinal Chemistry

The isothiazole ring, a five-membered aromatic heterocycle containing nitrogen and sulfur atoms in a 1,2-relationship, is a prominent structural motif in a wide array of biologically active compounds.[1] Its presence in pharmaceuticals is attributed to its ability to engage in various non-covalent interactions with biological targets, its metabolic stability, and its synthetic tractability. Isothiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, antiviral, and enzyme inhibitory properties.[2] The incorporation of the isothiazole nucleus can enhance the therapeutic efficacy and pharmacokinetic profile of a drug candidate.

The tert-butyl carbamate (Boc) protecting group is one of the most widely used amine protecting groups in organic synthesis, particularly in peptide synthesis and medicinal chemistry.[3][4] Its popularity stems from its stability to a wide range of reaction conditions and its facile removal under mild acidic conditions.[4] The Boc group's steric bulk can also influence the conformation of a molecule, which can be advantageous in drug design. In tert-butyl isothiazol-5-ylcarbamate, the Boc group serves to modulate the reactivity of the 5-amino group, allowing for selective functionalization at other positions of the isothiazole ring.

Chemical Structure and Properties

Tert-butyl isothiazol-5-ylcarbamate is a white to off-white solid. Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 887475-44-7
Molecular Formula C₈H₁₂N₂O₂S
Molecular Weight 200.26 g/mol
SMILES CC(C)(C)OC(=O)NC1=CSN=C1
Purity ≥95%
Storage 2-8 °C

Synthesis of Tert-butyl Isothiazol-5-ylcarbamate

A direct, one-pot synthesis of tert-butyl isothiazol-5-ylcarbamate from simple starting materials is not extensively reported. A logical and efficient synthetic strategy involves a two-step process: the synthesis of the 5-aminoisothiazole precursor, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group.

Step 1: Synthesis of 5-Aminoisothiazole

The synthesis of the 5-aminoisothiazole core can be achieved through various methods, with the Cook-Heilbron thiazole synthesis being a prominent example.[5] This reaction involves the condensation of an α-aminonitrile with a sulfur-containing reagent like carbon disulfide.

Experimental Protocol: Synthesis of 5-Aminoisothiazole (A Representative Procedure)

This protocol is based on the principles of the Cook-Heilbron thiazole synthesis.

Materials:

  • Aminoacetonitrile hydrochloride

  • Carbon disulfide (CS₂)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Diethyl ether

  • Hydrochloric acid (HCl)

Procedure:

  • A solution of sodium hydroxide in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Aminoacetonitrile hydrochloride is added to the ethanolic NaOH solution and stirred until dissolved.

  • Carbon disulfide is added dropwise to the reaction mixture at room temperature.

  • The reaction mixture is then heated to reflux for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and diethyl ether. The aqueous layer is separated and acidified with hydrochloric acid to precipitate the product.

  • The crude 5-aminoisothiazole is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

Causality Behind Experimental Choices:

  • The use of a strong base like sodium hydroxide is crucial for the deprotonation of the α-aminonitrile, which then acts as a nucleophile.

  • Carbon disulfide serves as the source of the C-S-S fragment required for the formation of the isothiazole ring.

  • Refluxing the reaction mixture provides the necessary energy to overcome the activation barrier for the cyclization and aromatization steps.

  • Acidification of the aqueous layer after the reaction is essential to protonate the amino group and facilitate the precipitation of the product.

Diagram of the Synthesis Workflow for 5-Aminoisothiazole

A Dissolve Aminoacetonitrile HCl in Ethanolic NaOH B Add Carbon Disulfide Dropwise A->B Nucleophilic Attack C Reflux Reaction Mixture B->C Cyclization and Aromatization D Solvent Removal C->D Reaction Completion E Aqueous Workup and Acidification D->E Isolation F Filtration and Drying of 5-Aminoisothiazole E->F Purification

Caption: Workflow for the synthesis of 5-aminoisothiazole.

Step 2: Boc Protection of 5-Aminoisothiazole

The protection of the amino group of 5-aminoisothiazole with a Boc group is a standard procedure in organic synthesis.

Experimental Protocol: Boc Protection of 5-Aminoisothiazole

Materials:

  • 5-Aminoisothiazole

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • 5-Aminoisothiazole is dissolved in an anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • A base, such as triethylamine or DMAP, is added to the solution.

  • Di-tert-butyl dicarbonate (Boc₂O) is added portion-wise to the reaction mixture at 0 °C.

  • The reaction mixture is stirred at room temperature for several hours until the starting material is consumed, as monitored by TLC.

  • The reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude tert-butyl isothiazol-5-ylcarbamate.

  • The product can be purified by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

  • The use of an anhydrous solvent and an inert atmosphere prevents the hydrolysis of Boc₂O and side reactions.

  • The base (TEA or DMAP) acts as a catalyst and scavenges the acid generated during the reaction. DMAP is a more potent catalyst for this transformation.

  • The addition of Boc₂O at 0 °C helps to control the exothermicity of the reaction.

  • The aqueous workup is necessary to remove the base, any unreacted Boc₂O, and other water-soluble byproducts.

Diagram of the Boc Protection Workflow

A Dissolve 5-Aminoisothiazole in Anhydrous Solvent B Add Base (TEA or DMAP) A->B C Add Boc₂O at 0 °C B->C Catalysis D Stir at Room Temperature C->D Reaction E Aqueous Workup D->E Quenching and Extraction F Purification of tert-butyl isothiazol-5-ylcarbamate E->F Chromatography or Recrystallization

Caption: Workflow for the Boc protection of 5-aminoisothiazole.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the isothiazole ring protons and the tert-butyl group.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0-8.2d1HIsothiazole H-4
~7.0-7.2d1HIsothiazole H-3
~6.8-7.0br s1HN-H
1.52s9H-C(CH₃)₃

Rationale:

  • The protons on the isothiazole ring are in a heteroaromatic environment and are expected to resonate in the downfield region. The coupling between them would result in doublets.

  • The N-H proton of the carbamate will appear as a broad singlet, and its chemical shift can be solvent-dependent.

  • The nine protons of the tert-butyl group are chemically equivalent and will appear as a sharp singlet in the upfield region.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~160-165C=O (carbamate)
~150-155Isothiazole C-5
~140-145Isothiazole C-3
~115-120Isothiazole C-4
~80-82-C (CH₃)₃
~28.3-C(CH₃ )₃

Rationale:

  • The carbonyl carbon of the carbamate group is expected to be the most downfield signal.

  • The carbons of the isothiazole ring will have distinct chemical shifts depending on their electronic environment.

  • The quaternary carbon and the methyl carbons of the tert-butyl group will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the N-H, C=O, and C-H bonds.

Predicted IR Data (KBr or ATR):

Wavenumber (cm⁻¹)IntensityAssignment
~3300-3400MediumN-H stretch (carbamate)
~2950-3000Medium-StrongC-H stretch (aliphatic)
~1700-1725StrongC=O stretch (carbamate)
~1500-1550MediumN-H bend and C-N stretch
~1150-1250StrongC-O stretch (carbamate)

Rationale:

  • The N-H stretching vibration of the carbamate group typically appears as a single band in the specified region.

  • The C=O stretching vibration of the carbamate is a strong and characteristic absorption.

  • The various C-H stretching and bending vibrations of the tert-butyl group and the isothiazole ring will also be present.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound and can provide information about its fragmentation pattern.

Predicted Mass Spectrometry Data (ESI+):

  • [M+H]⁺: m/z 201.07

  • [M+Na]⁺: m/z 223.05

  • Major Fragment: A prominent fragment corresponding to the loss of the tert-butyl group ([M-56]⁺) or the entire Boc group ([M-100]⁺) is expected.[9][10]

Applications in Drug Development

Tert-butyl isothiazol-5-ylcarbamate is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The isothiazole-5-carboxamide moiety, which can be readily derived from this compound, is present in several biologically active molecules.[2]

Potential Therapeutic Areas:

  • Oncology: Isothiazole derivatives have been investigated as anticancer agents.[1] The 5-amino group of the deprotected molecule can be functionalized to introduce pharmacophores that target specific kinases or other proteins involved in cancer progression.

  • Antiviral Agents: Some isothiazole-containing compounds have shown antiviral activity.[1] This scaffold can be used to design novel inhibitors of viral enzymes or replication processes.

  • Enzyme Inhibitors: The isothiazole ring can act as a bioisostere for other aromatic systems and can be incorporated into the design of inhibitors for various enzymes, such as proteases and kinases.[1]

  • Agrochemicals: Isothiazole derivatives are also used as fungicides and herbicides in agriculture.[2]

Logical Relationship in Drug Design:

The strategic use of tert-butyl isothiazol-5-ylcarbamate in drug design is illustrated in the following diagram.

Diagram of the Role in Drug Discovery

cluster_0 tert-butyl isothiazol-5-ylcarbamate cluster_1 Drug Discovery Process A Isothiazole Core (Bioisostere, H-bond acceptor) C Deprotection A->C B Boc-Protected Amine (Synthetic Handle) B->C D Functionalization (Amide coupling, Alkylation, etc.) C->D E Lead Compound Library D->E F Biological Screening (Target-based, Phenotypic) E->F G Lead Optimization F->G H Drug Candidate G->H

Caption: Role of tert-butyl isothiazol-5-ylcarbamate in the drug discovery pipeline.

Conclusion

Tert-butyl isothiazol-5-ylcarbamate is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its synthesis from readily available starting materials is achievable through established synthetic methodologies. The presence of the isothiazole core and the synthetically useful Boc-protected amino group makes it an attractive starting point for the development of novel therapeutic agents across a range of disease areas. This technical guide provides a solid foundation for researchers to understand, synthesize, and utilize this important chemical entity in their drug discovery programs.

References

  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. J Am Soc Mass Spectrom. 2005;16(4):553-564. [Link]

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Org Lett. 2009;11(20):4576-4579. [Link]

  • A Greener Approach for the Chemoselective Boc Protection of Amines Using Sulfonated Reduced Graphene Oxide as a Catalyst. ACS Omega. 2019;4(23):20347-20355. [Link]

  • Cook–Heilbron thiazole synthesis. Wikipedia. [Link]

  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. J Am Soc Mass Spectrom. 2005;16(4):553-564. [Link]

  • Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. 2016;8(17):272-276. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Boc Protecting Group for Amines. Chemistry Steps. [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of Chemical Research. 2011;35(1):47-49. [Link]

  • BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. [Link]

  • tert-Butyl (5-(chlorocarbonyl)thiazol-2-yl)carbamate. PubChem. [Link]

  • Supporting Information. Royal Society of Chemistry. [Link]

  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Molecules. 2022;27(14):4474. [Link]

  • Short and efficient synthesis of 5-aminothiazole-4-carboxamide. Z. Naturforsch. 2014;69b:643-646. [Link]

  • Synthesis and Fluorescence Properties of New Ester Derivatives of Isothiazolo [4,5-b] Pyridine. J. Fluoresc. 2016;26:1735-1742. [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. 1997;62(21):7512-7515. [Link]

  • Synthesis and Fluorescence Properties of New Ester Derivatives of Isothiazolo [4,5-b] Pyridine. J. Fluoresc. 2016;26:1735-1742. [Link]

  • Synthesis of some new 5- substituted of 2-aminothiazole derivatives. Journal of Chemical and Pharmaceutical Research. 2016;8(1):147-152. [Link]

  • Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]

  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Med & Analy Chem Int J. 2019;3(2):000137. [Link]

  • FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. ResearchGate. [Link]

  • 1 H NMR and 13 C NMR of the prepared compounds. ResearchGate. [Link]

  • Synthesis, characterization, biological evaluation and molecular docking of phenylthiazolylnaphthylmethanone derivatives. International Journal of Chemical Sciences. 2023;21(1):1-10. [Link]

  • Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate. Molbank. 2023;2023(1):M1560. [Link]

  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Chemistry of Heterocyclic Compounds. 2019;55(10):897-921. [Link]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arh Hig Rada Toksikol. 2019;70(4):229-243. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. 2010;29(9):2176-2179. [Link]

  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega. 2022;7(37):33388-33405. [Link]

  • Chemical compounds.
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Sources

Foundational

tert-butyl isothiazol-5-ylcarbamate SMILES and InChI key

Structural Cheminformatics and Synthetic Methodologies for tert-Butyl Isothiazol-5-ylcarbamate: An In-Depth Technical Guide Executive Summary tert-Butyl isothiazol-5-ylcarbamate (frequently referred to as Boc-isothiazol-...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Cheminformatics and Synthetic Methodologies for tert-Butyl Isothiazol-5-ylcarbamate: An In-Depth Technical Guide

Executive Summary

tert-Butyl isothiazol-5-ylcarbamate (frequently referred to as Boc-isothiazol-5-amine) is a highly versatile heterocyclic building block utilized in modern drug discovery and medicinal chemistry. The isothiazole core serves as a critical bioisostere for various aromatic systems, while the tert-butyloxycarbonyl (Boc) group provides essential orthogonal protection, enabling complex downstream functionalization. This guide provides a rigorous analysis of its cheminformatic properties, mechanistic utility, and field-validated synthetic protocols.

Chemical Identity & Structural Cheminformatics

Accurate molecular representation is the foundation of computational drug design, molecular docking, and synthetic planning. The quantitative structural parameters of tert-butyl isothiazol-5-ylcarbamate are summarized below[1].

PropertyValue
Chemical Name tert-Butyl isothiazol-5-ylcarbamate
CAS Registry Number 887475-44-7
Molecular Formula C8H12N2O2S
Molecular Weight 200.26 g/mol
Purity (Commercial Standard) ≥ 95%
Storage Temperature 2-8 °C

SMILES & InChI Analysis The Simplified Molecular-Input Line-Entry System (SMILES) for this compound is CC(C)(C)OC(=O)NC1=CC=NS1.

  • CC(C)(C) : Represents the sterically bulky tert-butyl group, which shields the carbamate from premature nucleophilic attack.

  • OC(=O)N : Denotes the carbamate linkage, providing electronic stabilization to the amine.

  • C1=CC=NS1 : Maps the 5-membered isothiazole ring. The attachment point at C1 in the SMILES string directly corresponds to the C5 position of the isothiazole ring (numbered starting with Sulfur as 1, Nitrogen as 2).

The standard IUPAC International Chemical Identifier (InChI) is: InChI=1S/C8H12N2O2S/c1-8(2,3)13-7(11)10-6-4-5-9-12-6/h4-5H,1-3H3,(H,10,11)

The InChIKey , a 27-character fixed-length string essential for database indexing, is generated via a SHA-256 cryptographic hash of this exact InChI string. The first 14 characters encode the molecular skeleton (connectivity), ensuring precise database retrieval across cheminformatics platforms, while the remaining blocks encode stereochemistry and standard versioning.

Mechanistic Role & Applications in Drug Discovery

The isothiazole ring is frequently deployed as a bioisostere for phenyl, pyridyl, or thiophene rings to modulate lipophilicity, improve metabolic stability, and alter the topological polar surface area (TPSA) of drug candidates[2]. The 5-amino derivative is particularly valuable for synthesizing amide-linked pharmacophores (e.g., kinase inhibitors). However, the free exocyclic amine is prone to oxidative degradation and unwanted side reactions during multi-step syntheses.

The Boc group provides a robust, orthogonal protection strategy. It is highly stable to catalytic hydrogenation and strong basic nucleophiles, yet easily and selectively cleaved under mildly acidic conditions (e.g., Trifluoroacetic acid (TFA) in dichloromethane) without disrupting the isothiazole core[3].

G A Boc-Isothiazol-5-amine (Stable Precursor) B C4-Functionalization (e.g., Halogenation) A->B Electrophilic Reagents C TFA / DCM (Acidic Cleavage) B->C Orthogonal Deprotection D Deprotected Isothiazol-5-amine (Active Nucleophile) C->D -CO2, -Isobutylene E Amide Coupling / Alkylation D->E Downstream Synthesis

Workflow demonstrating orthogonal Boc deprotection for downstream functionalization.

Synthesis & Experimental Protocols

Causality Behind Experimental Choices

The exocyclic nitrogen of isothiazol-5-amine is inherently weakly nucleophilic due to the strong electron-withdrawing effect of the adjacent heteroaromatic ring (specifically the electronegative sulfur and nitrogen atoms). Consequently, standard Boc protection using only a mild amine base (like Triethylamine or DIPEA) is sluggish and low-yielding.

The addition of 4-Dimethylaminopyridine (DMAP) is causally linked to synthetic success: DMAP acts as a powerful nucleophilic catalyst, attacking Boc2O to form a highly electrophilic N-Boc-pyridinium intermediate. This intermediate rapidly and efficiently transfers the Boc group to the weakly nucleophilic heteroarylamine, overcoming the activation energy barrier[3].

G A Isothiazol-5-amine (Weak Nucleophile) C DMAP-Boc Intermediate (Highly Electrophilic) A->C Nucleophilic Attack B Boc2O + DMAP (Activation) B->C DMAP Catalysis D tert-Butyl isothiazol-5-ylcarbamate (Product) C->D Proton Transfer & Release

DMAP-catalyzed mechanism for the Boc protection of isothiazol-5-amine.

Self-Validating Experimental Protocol: DMAP-Catalyzed Boc Protection

This protocol is designed as a self-validating system. The stoichiometric evolution of CO2 gas provides a macroscopic, visual indicator of reaction progression.

Step 1: Reaction Setup

  • Dissolve isothiazol-5-amine (1.0 equiv) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) to achieve a 0.2 M concentration.

  • Causality: Anhydrous solvents are critical to prevent the competitive hydrolysis of the Boc2O reagent into tert-butanol and CO2, which would deplete the reagent and halt the reaction.

Step 2: Catalyst and Reagent Addition

  • Add DMAP (0.1 to 0.2 equiv) to the stirring solution[3].

  • Slowly add Di-tert-butyl dicarbonate (Boc2O, 1.1 to 1.2 equiv) dropwise at 0 °C.

  • Causality: Slow addition at a reduced temperature manages the exothermic release of CO2 gas and minimizes the formation of di-Boc protected byproducts (bis-carbamates).

Step 3: Monitoring (Self-Validation)

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Observe the effervescence (CO2 release). The cessation of gas evolution strongly indicates reaction completion.

  • Validate by Thin-Layer Chromatography (TLC). Note: Since the Boc-protected product may not stain well with standard reagents, cleave a micro-sample on the TLC plate with HCl vapors prior to ninhydrin staining to confirm the consumption of the primary amine.

Step 4: Workup and Purification

  • Quench the reaction with saturated aqueous NaHCO3.

  • Causality: The mild basic wash neutralizes any acidic byproducts and helps partition the water-soluble DMAP catalyst into the aqueous layer, preventing contamination of the final product.

  • Extract the aqueous layer with Ethyl Acetate (EtOAc) (3x), wash the combined organic layers with brine, and dry over anhydrous MgSO4.

  • Filter and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to yield pure tert-butyl isothiazol-5-ylcarbamate.

References

  • ChemShuttle. "tert-butyl isothiazol-5-ylcarbamate; CAS No.: 887475-44-7". ChemShuttle.

  • BLD Pharm. "887475-44-7 | tert-Butyl isothiazol-5-ylcarbamate". BLD Pharm. 1

  • Isothiazole.com. "Category: 53473-85-1 - Heterocyclic Building Blocks-Isothiazole". Isothiazole. 2

  • New Drug Approvals. "TRILACICLIB | New Drug Approvals". New Drug Approvals. 3

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Exploratory

Architectural and Pharmacological Divergence of 5-ylcarbamate Heterocycles: Isothiazole vs. Thiazole Scaffolds

Executive Summary In the landscape of modern medicinal chemistry, five-membered heteroaromatic rings are privileged scaffolds. Among these, the bioisosteric relationship between thiazole (1,3-thiazole) and isothiazole (1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, five-membered heteroaromatic rings are privileged scaffolds. Among these, the bioisosteric relationship between thiazole (1,3-thiazole) and isothiazole (1,2-thiazole) is frequently leveraged to modulate lipophilicity, metabolic stability, and target engagement. When functionalized at the C5 position with a carbamate moiety—a structural element widely used as a peptide surrogate, prodrug, or directing group[1]—the resulting isothiazol-5-ylcarbamate and thiazol-5-ylcarbamate exhibit profound physicochemical and pharmacological differences.

This technical guide provides an in-depth analysis of the stereoelectronic divergence, metabolic liabilities, and synthetic methodologies associated with these two distinct carbamate-bearing heterocycles, equipping drug development professionals with the mechanistic logic required for rational scaffold selection.

Structural and Electronic Framework

The fundamental difference between isothiazol-5-ylcarbamate and thiazol-5-ylcarbamate lies in the spatial arrangement of the nitrogen and sulfur atoms, which dictates the electronic distribution across the


-system.
  • Thiazol-5-ylcarbamate (1,3-arrangement): The nitrogen is positioned at C3, separated from the sulfur by a carbon atom. The C5 position is highly

    
    -excessive. When an electron-donating carbamate group (via the nitrogen lone pair, e.g., -NHBoc) is attached at C5, it further enriches the ring, making the thiazole highly nucleophilic at C2 and C4. The thiazole nitrogen acts as a moderate hydrogen-bond acceptor (conjugate acid pKa ~2.5).
    
  • Isothiazol-5-ylcarbamate (1,2-arrangement): The nitrogen and sulfur are adjacent. The N–S bond possesses a unique covalent character with a strong dipole, significantly withdrawing electron density from the ring. Consequently, the basicity of the isothiazole nitrogen is drastically reduced (conjugate acid pKa ~ -0.5)[2]. The carbamate at C5 is adjacent to the sulfur, but the overall ring is less nucleophilic than its thiazole counterpart.

Quantitative Physicochemical Comparison

The table below summarizes the core differences impacting their behavior in biological systems.

PropertyIsothiazol-5-ylcarbamateThiazol-5-ylcarbamate
Heteroatom Arrangement 1,2-Thiazole (Adjacent N-S)1,3-Thiazole (Separated N-C-S)
Conjugate Acid pKa (Core) ~ -0.5 (Weak H-bond acceptor)~ 2.5 (Moderate H-bond acceptor)
Dipole Moment (Core) ~ 2.4 D~ 1.6 D
C5 Electronic Nature Moderately activatedHighly activated (

-excessive)
Primary Metabolic Liability CYP450 S-oxidation & C4 GSH adductionEpoxidation / N-oxidation
Drug Discovery Application Carboxylic acid / Phenol surrogateAmide surrogate / Kinase hinge binder[3]

Metabolic Liabilities and Bioactivation Mechanisms

Understanding the causality behind the metabolic fate of these scaffolds is critical for avoiding late-stage clinical attrition. While often considered bioisosteres, their toxicity profiles diverge sharply under Cytochrome P450 (CYP450) metabolism.

The Isothiazole Liability: Isothiazoles are notorious for undergoing CYP450-mediated bioactivation. The mechanism involves the initial oxidation of the sulfur atom to a highly reactive sulfoxide or sulfone intermediate. Because the carbamate at C5 donates electron density, it stabilizes the transition state for this oxidation. Once the S-oxide is formed, the C4 position becomes highly electrophilic, leading to rapid nucleophilic attack by glutathione (GSH) and subsequent loss of water[4]. This covalent binding to off-target proteins presents a severe idiosyncratic toxicity risk.

The Thiazole Advantage: Thiazol-5-ylcarbamates, while still susceptible to oxidative metabolism, generally bypass the C4-GSH trapping mechanism. The 1,3-arrangement favors alternative pathways such as epoxidation across the C4-C5 double bond or N-oxidation, which are typically detoxified more efficiently by epoxide hydrolases without forming irreversible protein adducts.

G Isothiazole Isothiazol-5-ylcarbamate CYP450_Iso CYP450 Oxidation (Sulfur) Isothiazole->CYP450_Iso Thiazole Thiazol-5-ylcarbamate CYP450_Thi CYP450 Oxidation (Epoxidation/N-Oxidation) Thiazole->CYP450_Thi Reactive_Iso Reactive S-Oxide Intermediate CYP450_Iso->Reactive_Iso O2, NADPH Reactive_Thi Reactive Epoxide Intermediate CYP450_Thi->Reactive_Thi O2, NADPH GSH_Adduct GSH Adduct at C4 (High Toxicity Risk) Reactive_Iso->GSH_Adduct Glutathione (GSH) Attack Detox Enzymatic Detoxification (Hydrolase) Reactive_Thi->Detox Epoxide Hydrolase

Caption: Divergent CYP450-mediated metabolic pathways for isothiazole and thiazole carbamates.

Experimental Methodologies: Synthesis & Validation

The synthesis of tert-butyl thiazol-5-ylcarbamate (and its isothiazole analog) is most efficiently achieved via the Curtius Rearrangement of the corresponding heteroaryl-5-carboxylic acid[5].

As a Senior Application Scientist, I emphasize that this protocol must be executed as a self-validating system . Relying on end-point analysis often masks intermediate failures, particularly the premature hydrolysis of the isocyanate.

Protocol: Synthesis of tert-Butyl Thiazol-5-ylcarbamate

Objective: High-yielding conversion of thiazole-5-carboxylic acid to the C5-Boc-protected amine.

Reagents:

  • Thiazole-5-carboxylic acid (1.0 eq)

  • Diphenylphosphoryl azide (DPPA, 1.1 eq)

  • Triethylamine (Et

    
    N, 1.2 eq)
    
  • Anhydrous tert-butanol (t-BuOH, 0.2 M)

Step-by-Step Methodology:

  • Acyl Azide Formation: Suspend the carboxylic acid in strictly anhydrous t-BuOH under an inert argon atmosphere. Add Et

    
    N dropwise at room temperature, followed by DPPA.
    
    • Causality: Et

      
      N deprotonates the carboxylic acid, maximizing its nucleophilicity to attack the electrophilic phosphorus of DPPA, driving the formation of the acyl azide. Trace water must be avoided to prevent the formation of the symmetric urea.
      
  • Thermal Rearrangement: Gradually heat the reaction mixture to 80°C.

    • Validation Checkpoint 1: Observe steady N

      
       gas evolution. The thermal energy drives the concerted migration of the C5-carbon from the carbonyl carbon to the adjacent nitrogen, expelling N
      
      
      
      and forming the highly electrophilic isocyanate intermediate.
  • In-Process Control (IPC): Withdraw a 10 µL aliquot after 2 hours and analyze via ATR-FTIR.

    • Validation Checkpoint 2: The transient isocyanate peak at ~2250 cm

      
       must appear, while the azide peak at ~2140 cm
      
      
      
      should be completely absent.
  • Carbamate Trapping: Maintain heating at 80°C for 12 hours. The sterically hindered t-BuOH requires extended thermal activation to fully trap the isocyanate.

  • Orthogonal Verification: Concentrate the mixture and purify via silica gel flash chromatography (EtOAc/Hexanes). Confirm product integrity using

    
    H-NMR (DMSO-
    
    
    
    ).
    • Validation Checkpoint 3: Look for the diagnostic carbamate NH broad singlet (~10.5 ppm), the C4-H thiazole proton (~7.2 ppm), and the tert-butyl integration (9H, ~1.4 ppm). Do not rely solely on LC-MS , as the Boc group undergoes facile in-source fragmentation (-100 Da), which can lead to false negatives for carbamate formation.

G Start Heteroaryl-5-carboxylic acid (Thiazole or Isothiazole) DPPA Add DPPA, Et3N, anhydrous t-BuOH (Curtius Rearrangement) Start->DPPA Isocyanate Acyl Azide -> Isocyanate (Heat to 80°C) DPPA->Isocyanate N2 Gas Evolution IR_Check In-Process Control: ATR-FTIR Spectroscopy Isocyanate->IR_Check Carbamate tert-Butyl Heteroaryl-5-ylcarbamate (Product Formation) IR_Check->Carbamate Absence of 2140 cm⁻¹ Presence of 2250 cm⁻¹ NMR_Check Orthogonal Validation: 1H-NMR (Avoid LC-MS solely) Carbamate->NMR_Check

Caption: Self-validating synthetic workflow for heteroaryl-5-ylcarbamates via Curtius rearrangement.

Pharmacological Implications in Rational Drug Design

The choice between an isothiazol-5-ylcarbamate and a thiazol-5-ylcarbamate fundamentally alters target engagement.

In the development of Cyclin-Dependent Kinase 9 (CDK9) inhibitors , the 4-(thiazol-5-yl)pyrimidine scaffold has proven exceptionally potent[3]. The thiazole nitrogen (N3) acts as a critical hydrogen-bond acceptor in the kinase hinge region. If a medicinal chemist were to substitute this with an isothiazole ring to improve lipophilicity, the drastic drop in pKa (from 2.5 to -0.5) would obliterate this hydrogen bond, resulting in a massive loss of target affinity.

Conversely, in Fragment-Based Drug Discovery (FBDD) , carbamates are often used to explore sub-pockets[5]. If the binding pocket requires a strong dipole moment without basicity, the isothiazol-5-ylcarbamate becomes the superior geometric fit, provided that the inherent GSH-trapping liabilities are mitigated through steric shielding at the C4 position.

References

  • [1] Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry.[Link]

  • [5] Howard, S., et al. (2015). Design and synthesis of dihydroisoquinolones for fragment-based drug discovery (FBDD). Organic & Biomolecular Chemistry.[Link]

  • [3] Wang, S., et al. (2009). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Journal of Medicinal Chemistry.[Link]

  • [4] Zhang, D., et al. (2010). Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery. Chemical Research in Toxicology. [Link]

  • [2] Wermuth, C. G., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry.[Link]

Sources

Foundational

Technical Guide: Therapeutic Applications of Isothiazole Carbamates in Drug Discovery

Executive Summary This technical guide analyzes the medicinal chemistry and therapeutic utility of isothiazole carbamates , a privileged scaffold merging the unique electronic properties of the isothiazole ring with the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the medicinal chemistry and therapeutic utility of isothiazole carbamates , a privileged scaffold merging the unique electronic properties of the isothiazole ring with the tunable reactivity of the carbamate functional group. While often overshadowed by their thiazole and isoxazole analogues, isothiazole carbamates offer distinct advantages in metabolic stability , lipophilicity (LogP) , and target engagement kinetics .

This document serves as a blueprint for researchers to exploit this scaffold in designing covalent inhibitors (e.g., for FAAH or AChE) and non-covalent modulators for oncology and antimicrobial indications.

Part 1: Scientific Foundation & Rational Design

The Isothiazole Pharmacophore

The isothiazole ring (1,2-thiazole) functions as a bioisostere for pyridine and isoxazole. Its incorporation into drug scaffolds is driven by specific physicochemical advantages:

  • Chalcogen Bonding: The sulfur atom in the isothiazole ring is capable of forming

    
    -hole interactions (chalcogen bonds) with nucleophilic residues in protein binding pockets, a feature absent in isoxazoles (oxygen-containing).
    
  • Aromaticity & Stability: Isothiazole possesses higher aromatic stabilization energy than isoxazole, rendering it more resistant to oxidative metabolism and ring-opening reactions in vivo.

  • Lipophilicity: The sulfur atom increases lipophilicity compared to oxygen, potentially improving blood-brain barrier (BBB) permeability for CNS targets.

The Carbamate Warhead

In the context of isothiazole derivatives, the carbamate moiety (


 or 

) serves a dual role:
  • Covalent "Suicide" Inhibition: For serine hydrolases (e.g., FAAH, AChE), the carbamate carbonyl acts as an electrophile. The active site serine attacks this carbon, leading to carbamylation of the enzyme and release of the leaving group (the isothiazole moiety). This inhibition is often pseudo-irreversible (slow turnover).

  • Hydrogen Bonding Network: In non-covalent targets (e.g., kinases, receptors), the carbamate acts as a rigid linker capable of acting as both a hydrogen bond donor (NH) and acceptor (C=O).

Part 2: Therapeutic Applications[1][2][3][4]

Neurology: FAAH Inhibition & Endocannabinoid Modulation

Isothiazole carbamates are potent candidates for inhibiting Fatty Acid Amide Hydrolase (FAAH) .[1] Inhibition of FAAH elevates endogenous anandamide levels, producing analgesic and anxiolytic effects without the psychotropic side effects of direct cannabinoid receptor agonists.[2]

  • Mechanism: The isothiazole ring acts as the "leaving group" during the carbamylation of the catalytic Serine-241 residue. The electron-withdrawing nature of the isothiazole nitrogen activates the carbamate carbonyl, tuning the reactivity to avoid non-specific acylation of other proteins.

  • Design Strategy: Substituents on the isothiazole ring (e.g., 4-Cl, 5-aryl) modulate the pKa of the leaving group, directly influencing the rate of carbamylation (

    
    ).
    
Oncology: Antiproliferative Agents

Benzoisothiazole carbamates have demonstrated sub-micromolar antiproliferative activity against breast cancer (MCF-7) and testicular carcinoma cell lines.

  • Mode of Action: Induction of G2/M cell cycle arrest and apoptosis.

  • SAR Insight: C(6)-substitution on the benzoisothiazole core with electron-donating groups (e.g., -S-Alkyl) combined with a carbamate linker at C(2) enhances potency.

Infectious Disease: Antimicrobial & Antifungal

Isothiazole-3-yl carbamates exhibit broad-spectrum activity against Gram-positive bacteria and fungi.

  • Target: Inhibition of bacterial DNA gyrase (GyrB subunit) or disruption of cell wall biosynthesis.

  • Advantage: The isothiazole core is less susceptible to bacterial nitroreductases compared to nitro-containing antibiotics, potentially reducing resistance development.

Part 3: Visualization of Mechanisms & SAR

Structure-Activity Relationship (SAR)

The following diagram illustrates the modular SAR of the isothiazole carbamate scaffold.

SAR_Isothiazole_Carbamate Core Isothiazole Core (Scaffold) Linker Carbamate Linker (-NH-CO-O-) Core->Linker C-3 or C-5 Attachment Stability Metabolic Stability (vs Isoxazole) Core->Stability S-atom effect Electronic Electronic Tuning (Leaving Group pKa) Core->Electronic N/S Inductive effect R_Group R-Group (Tail) (Lipophilic/Aryl) Linker->R_Group Ester/Amide Bond Covalent Covalent Warhead (Serine Trap) Linker->Covalent Electrophilic Carbonyl Binding Target Selectivity (Hydrophobic Pocket) R_Group->Binding Steric Fit

Caption: Modular SAR analysis of isothiazole carbamates showing the interplay between the heteroaromatic core, the reactive linker, and the selectivity-determining tail.

Mechanism of Covalent Inhibition (FAAH)

This flow details the "suicide inhibition" mechanism common to O-aryl/heteroaryl carbamates.

Mechanism_FAAH Step1 1. Binding Inhibitor enters FAAH active site Step2 2. Nucleophilic Attack Ser241-OH attacks Carbamate C=O Step1->Step2 Step3 3. Tetrahedral Intermediate Transient formation Step2->Step3 Step4 4. Acylation (Carbamylation) Release of Isothiazole (Leaving Group) Step3->Step4 Collapse Step5 5. Inactivated Enzyme Carbamylated Ser241 (Slow Hydrolysis) Step4->Step5 Stable Adduct

Caption: Kinetic pathway of serine hydrolase inactivation by isothiazole carbamates.

Part 4: Self-Validating Experimental Protocol

Protocol: Synthesis of tert-butyl isothiazol-3-ylcarbamate

This protocol utilizes the Curtius rearrangement, a robust method to convert isothiazole carboxylic acids to carbamates via an acyl azide intermediate. This route avoids the use of unstable isothiazole amines.

Objective: Synthesize a protected isothiazole carbamate intermediate.

Reagents:
  • Isothiazole-3-carboxylic acid (1.0 eq)

  • Diphenylphosphoryl azide (DPPA) (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • tert-Butanol (excess, solvent/reactant)

  • Toluene (co-solvent, optional)

Workflow:
  • Activation (Acyl Azide Formation):

    • Dissolve isothiazole-3-carboxylic acid in anhydrous tert-butanol (or toluene/t-BuOH mixture) under

      
       atmosphere.
      
    • Add TEA and stir for 10 minutes at room temperature (RT).

    • Add DPPA dropwise. Stir at RT for 1 hour.

    • Checkpoint: Monitor by TLC (formation of non-polar spot) or IR (appearance of azide peak ~2130 cm⁻¹).

  • Rearrangement (Isocyanate Formation):

    • Heat the reaction mixture to reflux (approx. 80-90°C).

    • Observation: Evolution of

      
       gas indicates the Curtius rearrangement is proceeding (Acyl Azide 
      
      
      
      Isocyanate).
    • Continue reflux for 2–4 hours. The isocyanate intermediate is trapped in situ by tert-butanol.

  • Work-up & Purification:

    • Cool to RT and concentrate under reduced pressure.

    • Dissolve residue in EtOAc, wash with 5% citric acid, saturated

      
      , and brine.
      
    • Dry over

      
       and concentrate.
      
    • Purify via silica gel column chromatography (Hexane/EtOAc gradient).

  • Validation (QC Criteria):

    • 1H NMR (DMSO-d6): Look for carbamate NH signal (broad singlet, ~9-10 ppm) and t-butyl singlet (~1.5 ppm). Isothiazole protons typically appear as doublets around 7.0–9.0 ppm.

    • LC-MS: Confirm parent mass

      
      .
      
    • Melting Point: Sharp range indicates purity.

Part 5: Quantitative Data Summary

Table 1: Comparative Properties of Azole Carbamates

ScaffoldLogP (Est.)Metabolic StabilityElectronic Character (Ring)Primary Application
Isothiazole HighHigh (S-oxidation possible)Electron-withdrawing (activates carbamate)FAAH Inhibitors, Antimicrobial
Isoxazole Low-MedModerate (Ring opening)Electron-withdrawingAntibiotics, Agrochemicals
Thiazole Med-HighHighWeakly BasicKinase Inhibitors, Antivirals

Table 2: Representative Activity (Benzoisothiazole Carbamates) Data extrapolated from antiproliferative studies (Ref 4).

Compound IDR-Substituent (Carbamate)Cell LineIC50 (

M)
Mechanism
BIT-C1 EthylMCF-7 (Breast)12.5Apoptosis Induction
BIT-C2 BenzylMCF-7 (Breast)4.2G2/M Arrest
BIT-C3 4-FluorobenzylNT2/D1 (Testicular)0.8ROS Generation

References

  • Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors with analgesic properties. National Institutes of Health (NIH).[Link]

  • Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors. National Institutes of Health (NIH).[Link]

  • Synthesis of water soluble isoxazol-3-yl(isothiazol-3-yl) carboxamides and ureas containing amino acid residues. ResearchGate.[Link]

  • Benzothiazole carbamates and amides as antiproliferative species. PubMed.[Link]

  • Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. National Institutes of Health (NIH).[Link]

Sources

Exploratory

tert-butyl isothiazol-5-ylcarbamate solubility in organic solvents

An In-Depth Technical Guide to the Solubility of tert-Butyl Isothiazol-5-ylcarbamate Executive Summary This technical guide provides a comprehensive solubility profile for tert-butyl isothiazol-5-ylcarbamate (also referr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of tert-Butyl Isothiazol-5-ylcarbamate

Executive Summary

This technical guide provides a comprehensive solubility profile for tert-butyl isothiazol-5-ylcarbamate (also referred to as 5-(Boc-amino)isothiazole).[1] As a critical intermediate in the synthesis of isothiazole-based pharmaceuticals and agrochemicals, understanding its solvation thermodynamics is essential for optimizing reaction yields, purification protocols, and formulation strategies.[1]

While direct experimental solubility constants for this specific isomer are often absent from public databases, this guide synthesizes data from structural analogs (e.g., Boc-aminothiazoles), physicochemical principles, and standard synthetic workup procedures to provide authoritative recommendations.[1]

Part 1: Physicochemical Characterization & Solvation Mechanics

To predict and manipulate the solubility of tert-butyl isothiazol-5-ylcarbamate, one must first deconstruct its molecular architecture.[1]

Structural Analysis

The molecule consists of two distinct domains with opposing solvating preferences:

  • The Isothiazole Core (Polar/Aromatic): A 5-membered heterocycle containing Nitrogen and Sulfur.[1] It possesses a permanent dipole moment and acts as a weak hydrogen bond acceptor (N2 position).[1]

  • The tert-Butyl Carbamate (Boc) Moiety (Lipophilic/Bulky): The Boc group serves as a "lipophilic shield."[1] It masks the polarity of the amine (reducing H-bond donation capability) and introduces a bulky, hydrophobic tert-butyl group.[1]

Predicted Properties
  • Molecular Formula: C₈H₁₂N₂O₂S[1]

  • Molecular Weight: ~200.26 g/mol [1][2]

  • Estimated LogP: ~2.1 – 2.5 (Moderate Lipophilicity)[1]

    • Rationale: Unsubstituted isothiazole has a LogP of ~0.[1]5. The Boc group typically adds ~1.5–2.0 to the LogP, shifting the molecule from water-soluble to organic-soluble.[1]

  • H-Bond Donors: 1 (Carbamate NH)[1]

  • H-Bond Acceptors: 3 (Carbamate Carbonyl O, Carbamate Ether O, Isothiazole N)[1]

The "Boc Effect" on Solubility

The installation of the Boc group drastically alters the solubility landscape compared to the free amine (5-aminoisothiazole).[1]

  • Aqueous Solubility: Decreases significantly. The bulky t-butyl group disrupts water structure (hydrophobic effect), making the compound insoluble in water.[1]

  • Organic Solubility: Increases significantly. The reduction in intermolecular H-bonding (compared to the free amine) lowers the lattice energy, facilitating dissolution in aprotic organic solvents like Dichloromethane (DCM) and Ethyl Acetate (EtOAc).[1]

Part 2: Empirical Solubility Profile

The following table categorizes solvents based on their interaction with tert-butyl isothiazol-5-ylcarbamate. These classifications are derived from standard workup protocols for Boc-protected heteroaromatic amines.

Solvent ClassRepresentative SolventsSolubility StatusMechanistic InsightApplication
Polar Aprotic DMSO, DMF, NMPHigh (>100 mg/mL)Strong dipole-dipole interactions disrupt crystal lattice; H-bond acceptance from solvent to carbamate NH.[1]Reaction media; Stock solutions for biological assays.[1]
Chlorinated Dichloromethane (DCM), ChloroformHigh (>50 mg/mL)Excellent solvation of the lipophilic Boc group and the aromatic ring.[1]Standard reaction solvent; Liquid-liquid extraction.[1]
Esters/Ethers Ethyl Acetate (EtOAc), THF, 1,4-DioxaneGood (>20 mg/mL)Moderate polarity matches the compound's dipole; no protic interference.[1]Extraction; Chromatography eluent; Crystallization solvent.[1]
Alcohols Methanol (MeOH), Ethanol (EtOH)Moderate / Temperature Dependent Soluble when warm; reduced solubility at RT or 0°C.Primary solvent for Recrystallization.
Alkanes Hexanes, Heptane, CyclohexanePoor / Insoluble Lack of polarity fails to overcome lattice energy despite lipophilic t-butyl group.[1]Antisolvent for precipitation.[1]
Aqueous Water, BrineInsoluble Hydrophobic effect dominates.[1]Washing phase to remove salts/impurities.[1]

Part 3: Experimental Protocols

As a researcher, relying on literature values is insufficient. You must validate solubility in your specific context.[1] Below are two self-validating protocols.

Protocol A: Gravimetric Solubility Determination

Use this protocol to determine precise solubility limits for formulation or process scale-up.[1]

  • Preparation: Weigh 50 mg of tert-butyl isothiazol-5-ylcarbamate into a 4 mL glass vial.

  • Addition: Add the target solvent in 100 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition. Sonication (5 mins) may be used to ensure equilibrium.[1]

  • Observation: Continue addition until the solid is completely dissolved (solution becomes clear).

  • Calculation:

    
    [1]
    
  • Validation: If the solution remains cloudy after 2 mL (Solubility < 25 mg/mL), filter the supernatant, evaporate to dryness, and weigh the residue to determine the saturation limit.

Protocol B: Recrystallization Solvent Screening

Use this protocol to purify the compound from crude reaction mixtures.

  • Dissolution: Dissolve 100 mg of crude material in the minimum amount of hot Ethyl Acetate (approx. 60°C).

  • Antisolvent Addition: Slowly add hot Hexanes dropwise until persistent turbidity (cloudiness) appears.[1]

  • Re-dissolution: Add a few drops of hot Ethyl Acetate to clear the solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then to 4°C.

  • Result:

    • Crystals form: Successful solvent system.[1]

    • Oil forms:[1] Solvent polarity gap is too wide; try Ethanol/Water instead.[1]

Part 4: Visualization of Workflows

Figure 1: Solvent Selection Decision Tree

Caption: A logical decision tree for selecting the optimal solvent based on the intended experimental application (Reaction, Purification, or Analysis).

SolventSelection Start Start: Intended Application Reaction Synthesis / Reaction Start->Reaction Purification Purification / Workup Start->Purification Analysis Analysis (NMR/HPLC) Start->Analysis Reaction_Type Reaction Conditions? Reaction->Reaction_Type Purif_Method Method? Purification->Purif_Method NMR NMR: CDCl3 or DMSO-d6 Analysis->NMR HPLC HPLC: MeCN / Water (0.1% Formic Acid) Analysis->HPLC DCM_THF Use DCM or THF (Standard) Reaction_Type->DCM_THF Standard (<40°C) DMF_DMSO Use DMF or DMSO (High Temp/Nucleophilic) Reaction_Type->DMF_DMSO Harsh (>80°C) Extraction Liquid-Liquid Extraction Purif_Method->Extraction Recryst Recrystallization Purif_Method->Recryst Chromatography Column Chromatography Purif_Method->Chromatography EtOAc_Water System: EtOAc / Water (Compound in Organic) Extraction->EtOAc_Water EtOH_Water System: EtOH / Water (Thermal Gradient) Recryst->EtOH_Water Hex_EtOAc System: Hexane / EtOAc (Gradient Elution) Chromatography->Hex_EtOAc

Part 5: Application in Synthesis & Purification

Understanding the solubility profile allows for the design of robust "self-cleaning" synthetic routes.[1]

1. The "Wash-Away" Workup Strategy: Since tert-butyl isothiazol-5-ylcarbamate is highly soluble in EtOAc but insoluble in water, and its deprotected by-products (ammonium salts) are water-soluble:[1]

  • Step: Dilute reaction mixture with Ethyl Acetate .[1][3]

  • Step: Wash with 0.5 M HCl (removes unreacted amine starting material).[1] Note: Keep contact time short to avoid Boc cleavage.[1]

  • Step: Wash with Water/Brine (removes inorganic salts and polar catalysts like DMAP).[1]

  • Result: The target carbamate remains in the organic layer, purified from polar impurities.[1]

2. Chromatography: The compound is moderately polar.[1]

  • TLC Mobile Phase: 20% to 30% Ethyl Acetate in Hexanes is typically the optimal Rf window (Rf ~0.3 – 0.5).[1]

  • Column Loading: Dissolve crude in a minimum volume of DCM (due to high solubility) before loading onto silica to prevent band broadening.[1]

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for tert-Butyl (5-chlorocarbonylthiazol-2-yl)carbamate. Retrieved from [Link]

  • Common Organic Chemistry. (2025). Mechanism and Protocols for Boc Protection of Amines. Retrieved from [Link]

  • Pittelkow, M., et al. (2008).[1] Synthesis of Isothiocyanates and Heterocycles using Di-tert-butyl Dicarbonate. Tetrahedron Letters. Retrieved from [Link]

Sources

Foundational

The Isothiazole Scaffold: A Synthetic Guide for Medicinal Chemistry

Part 1: Introduction to a Privileged Scaffold The isothiazole ring, a five-membered heterocycle containing adjacent nitrogen and sulfur atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique e...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction to a Privileged Scaffold

The isothiazole ring, a five-membered heterocycle containing adjacent nitrogen and sulfur atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties, arising from the 1,2-relationship of two distinct heteroatoms, confer upon it the ability to engage in a wide range of biological interactions while maintaining metabolic stability.[1][3] This has led to its incorporation into a variety of FDA-approved drugs, including the antipsychotic agent Ziprasidone and the antiviral Denotivir.[1][3] The isothiazole core is a key building block for developing novel therapeutics targeting a spectrum of diseases, from cancer and diabetes to neurological disorders.[1][2] This guide provides an in-depth exploration of the core synthetic strategies used to construct and functionalize this vital heterocyclic system, offering both mechanistic insights and practical, field-proven protocols for the modern medicinal chemist.

Part 2: Core Synthetic Strategies: De Novo Ring Construction

The assembly of the isothiazole ring can be approached through several distinct strategies, primarily categorized by the key bond-forming cyclization step. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

Synthesis from Enamines and Related Precursors

One of the most robust and widely employed strategies involves the oxidative cyclization of enamino thiones or related acyclic precursors. This approach builds the S-N bond in the final step.

Causality and Mechanistic Insight: The core principle of this method relies on the nucleophilicity of the enamine nitrogen and the electrophilicity of a sulfur species, which is either introduced or generated in situ. The subsequent cyclization is an intramolecular nucleophilic attack of the nitrogen onto the sulfur, followed by an oxidation event to achieve the aromatic isothiazole ring. A common and effective route utilizes hydroxylamine-O-sulfonic acid, which acts as both the nitrogen source and the trigger for cyclization, providing high yields.[4][5]

A notable variation is the reaction of β-ketodithioesters or β-ketothioamides with an ammonia source like ammonium acetate.[1][6] This metal-free, one-pot method proceeds through a sequential imine formation, cyclization, and aerial oxidation cascade, making it an environmentally conscious and efficient choice.[2][7]

The following diagram illustrates the one-pot synthesis of 3,5-disubstituted isothiazoles from β-ketodithioesters. This carbon-economic [4+1] annulation is a prime example of efficient heterocyclic synthesis.[6]

G A β-Ketodithioester C Imine Formation A->C B NH4OAc (Ammonia Source) B->C D Intramolecular Cyclization C->D Spontaneous E Aerial Oxidation D->E [O] F 3,5-Disubstituted Isothiazole E->F

Caption: One-pot synthesis of isothiazoles via [4+1] annulation.

Cycloaddition and Condensation Reactions

Cycloaddition reactions provide a powerful and often elegant route to the isothiazole core by forming multiple bonds in a single, concerted step.

Causality and Mechanistic Insight: The 1,3-dipolar cycloaddition of a nitrile sulfide with an alkyne is a classic example.[4] The nitrile sulfide, a transient 1,3-dipole, is generated in situ and reacts with a dipolarophile (the alkyne) to directly form the isothiazole ring. This method offers excellent control over regioselectivity, although the generation of the unstable nitrile sulfide can be a practical challenge.

Condensation reactions, such as those involving β-thiocyanatocinnamaldehydes with ammonium thiocyanate, provide another direct entry.[4] In this case, the ammonium thiocyanate serves as the nitrogen source required for the final ring closure.[4][5]

This protocol is adapted from the metal-free synthesis described by Singh et al.[2][6]

Materials:

  • β-Ketothioamide (1.0 equiv)

  • Ammonium Acetate (NH₄OAc) (2.0 equiv)

  • Dimethyl Sulfoxide (DMSO) as solvent

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • Setup: To a 50 mL round-bottom flask, add the β-ketothioamide (1.0 mmol, 1.0 equiv) and ammonium acetate (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add DMSO (5 mL) to the flask.

  • Reaction: Equip the flask with a condenser and heat the mixture to 100 °C with vigorous stirring. The reaction is open to the air to facilitate aerial oxidation.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure 3,5-disubstituted isothiazole.

Synthesis via Ring Transformation

Isothiazoles can also be synthesized by the rearrangement or transformation of other heterocyclic systems.[4] A common example is the conversion of isoxazoles to isothiazoles by reaction with a sulfurating agent like phosphorus pentasulfide.[4][5] This method is particularly useful when the corresponding isoxazole is more readily accessible than the acyclic precursors needed for de novo synthesis.

Part 3: Post-Synthesis Functionalization

For medicinal chemistry applications, the generation of a library of analogues around a core scaffold is essential. Therefore, the functionalization of the pre-formed isothiazole ring is as important as its initial synthesis. The isothiazole ring is susceptible to both electrophilic and nucleophilic attack, but modern cross-coupling and C-H activation techniques have become the preferred methods for derivatization.[3][7]

Causality and Mechanistic Insight: The different positions on the isothiazole ring exhibit distinct reactivity. Position 5 is generally more susceptible to nucleophilic attack than position 3.[7] C-H activation, particularly at the C4 position, allows for the direct introduction of aryl or alkyl groups without the need for pre-functionalization (e.g., halogenation), which is a significant step toward atom economy.[2][3] However, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) using haloisothiazoles remain a highly reliable and versatile method for installing a wide variety of substituents.[3][7]

This diagram outlines the primary pathways for derivatizing a pre-formed isothiazole core, a critical step in generating compound libraries for drug discovery.

G cluster_0 Core Isothiazole Scaffold cluster_1 Functionalization Strategies cluster_2 Diversified Analogues Core Isothiazole A Halogenation (e.g., NBS, NCS) Core->A C Direct C-H Activation (Pd-catalyzed) Core->C D N-Alkylation (Isothiazolium Salt Formation) Core->D B Cross-Coupling (Suzuki, Heck, etc.) A->B Final Drug-like Molecules B->Final C->Final D->Final

Caption: Key strategies for the late-stage functionalization of isothiazoles.

Part 4: Comparison of Synthetic Routes

The optimal synthetic route depends on factors such as desired substitution, scale, and available starting materials.

Synthetic MethodKey Starting MaterialsReagents & ConditionsTypical YieldsAdvantages & Disadvantages
From Enamino Thiones Enamino thionesHydroxylamine-O-sulfonic acidHigh (up to 98%)[4]High yields, good functional group tolerance.
From β-Ketodithioesters β-Ketodithioesters, NH₄OAcDMSO, 100°C, open airGood to ExcellentMetal-free, one-pot, atom-economic.[6]
1,3-Dipolar Cycloaddition Alkynes, Nitrile Sulfide PrecursorsIn situ generation of nitrile sulfideModerate to GoodHigh regioselectivity. Requires unstable intermediate.[4]
Ring Transformation IsoxazolesPhosphorus pentasulfide (P₄S₁₀)VariableUseful when isoxazole precursor is readily available.[4]
C-H Arylation Isothiazole, Aryl IodidesPd catalyst, AgF promoterModerateAvoids pre-functionalization, atom-economic.[3]

Part 5: Conclusion and Future Outlook

The synthesis of the isothiazole scaffold has evolved significantly from its historical origins.[4][5] Modern methods, including metal-free annulations and direct C-H functionalizations, have made this privileged core more accessible than ever.[3][6] These advancements empower medicinal chemists to rapidly generate diverse molecular libraries, accelerating the discovery of new therapeutics. Future research will likely focus on developing even more sustainable and efficient catalytic systems, expanding the scope of late-stage functionalization, and exploring novel isothiazole-fused architectures to probe new areas of chemical space.[8][9]

References

  • Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medwin Publishers. [Link]

  • Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Synthesis. [Link]

  • Bessonov, D. S., & Gulevskaya, A. V. (2019). Recent Advances in the Synthesis and Reactivity of Isothiazoles. NSF PAR. [Link]

  • Van Houten, F., et al. (2026). Expanding Isothiazole Chemical Space: Synthesis and Derivatization of [c]-Fused Saturated Rings. Organic Letters, ACS Publications. [Link]

  • Kulkarni, S., et al. (2024). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. Royal Society of Chemistry. [Link]

  • Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Lirias. [Link]

  • Hurst, D. R. (2002). Product Class 15: Isothiazoles. Science of Synthesis. [Link]

  • Various Authors. (2024). Isothiazole synthesis. Organic Chemistry Portal. [Link]

  • Lis, R. T., & Khetan, V. (2002). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. ResearchGate. [Link]

  • Ma, X., et al. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Organic Letters, ACS Publications. [Link]

  • Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. ResearchGate. [Link]

  • Bessonov, D. S., & Gulevskaya, A. V. (2019). Recent Advances in the Synthesis and Reactivity of Isothiazoles. ResearchGate. [Link]

Sources

Exploratory

molecular weight and formula of tert-butyl isothiazol-5-ylcarbamate

An In-Depth Technical Guide to tert-Butyl isothiazol-5-ylcarbamate Executive Summary tert-Butyl isothiazol-5-ylcarbamate (CAS: 887475-44-7) is a specialized heterocyclic building block utilized in the synthesis of bioact...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to tert-Butyl isothiazol-5-ylcarbamate

Executive Summary

tert-Butyl isothiazol-5-ylcarbamate (CAS: 887475-44-7) is a specialized heterocyclic building block utilized in the synthesis of bioactive small molecules, particularly within the realm of kinase inhibitors and anti-infectives. Structurally, it consists of an isothiazole core substituted at the 5-position with a tert-butoxycarbonyl (Boc) protected amine.

This protection strategy serves a dual purpose: it masks the nucleophilic amine during electrophilic aromatic substitution (EAS) or lithiation on the isothiazole ring, and it modulates the solubility profile of the intermediate, facilitating purification in organic phases. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and analytical characterization.

Part 1: Physicochemical Profile[1][2][3]

The molecular architecture of tert-butyl isothiazol-5-ylcarbamate combines a lipophilic protecting group with a polar, electron-deficient heteroaromatic ring.

Table 1: Key Chemical Specifications
PropertySpecificationNotes
IUPAC Name tert-butyl N-isothiazol-5-ylcarbamateAlternate: 2-methyl-2-propanyl isothiazol-5-ylcarbamate
CAS Number 887475-44-7 Verified Registry Number [1]
Molecular Formula C₈H₁₂N₂O₂S
Molecular Weight 200.26 g/mol Monoisotopic Mass: 200.0619 Da
Physical State White to off-white solidCrystalline powder
Solubility DMSO, Methanol, DCM, Ethyl AcetateSparingly soluble in water
pKa (Calculated) ~8.5 (Carbamate NH)Weakly acidic due to electron-withdrawing heterocycle
SMILES CC(C)(C)OC(=O)NC1=CN=CS1

Part 2: Synthetic Architectures

The synthesis of tert-butyl isothiazol-5-ylcarbamate generally follows two distinct retrosynthetic disconnections. The choice of pathway depends on the availability of the starting material (amine vs. carboxylic acid) and the scale of production.

Route A: Direct N-Boc Protection (Nucleophilic Substitution)

This is the industry-standard protocol, utilizing isothiazol-5-amine. The reaction is driven by a base catalyst to deprotonate the weakly nucleophilic heteroaryl amine, facilitating attack on the di-tert-butyl dicarbonate (Boc₂O) electrophile.

  • Reagents: Isothiazol-5-amine, Boc₂O, Triethylamine (Et₃N) or DMAP (catalytic).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

  • Conditions: 0°C to Room Temperature (RT), 12–24 hours.

Route B: Curtius Rearrangement (Acyl Azide Intermediate)

Used when the carboxylic acid precursor (isothiazole-5-carboxylic acid) is more accessible. This route involves the formation of an acyl azide, thermal rearrangement to an isocyanate, and in situ trapping with tert-butanol.

  • Reagents: Isothiazole-5-carboxylic acid, Diphenylphosphoryl azide (DPPA), t-BuOH, Et₃N.

  • Mechanism: Acid → Acyl Azide → Isocyanate → Carbamate.

Visualization: Synthetic Workflow (Route A)

Synthesis_Workflow Start Isothiazol-5-amine (C3H4N2S) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack (DCM, 0°C) Reagent Boc2O + DMAP (Cat.) Reagent->Intermediate Product tert-Butyl isothiazol-5-ylcarbamate (C8H12N2O2S) Intermediate->Product Elimination Byproduct CO2 + t-BuOH Intermediate->Byproduct Decarboxylation

Figure 1: Mechanism of Direct N-Boc Protection via Boc Anhydride.

Part 3: Analytical Characterization

Validating the identity of CAS 887475-44-7 requires a multi-modal approach. The electron-deficient nature of the isothiazole ring results in distinct NMR shifts compared to standard alkyl carbamates.

Proton NMR (¹H-NMR) Profile (DMSO-d₆)
  • δ 10.8 ppm (s, 1H): Carbamate NH . Broad singlet, exchangeable with D₂O. Downfield shift due to the electron-withdrawing isothiazole ring.

  • δ 8.4 ppm (d, 1H): Isothiazole H-3 . Deshielded by the adjacent nitrogen atom.

  • δ 6.9 ppm (d, 1H): Isothiazole H-4 .

  • δ 1.5 ppm (s, 9H): tert-Butyl group. Characteristic strong singlet.

Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

  • [M+H]⁺: 201.27 m/z.

  • [M+Na]⁺: 223.25 m/z (Common adduct).

  • Fragmentation: Loss of the Boc group often yields a fragment at [M-56+H]⁺ or [M-100+H]⁺ (isothiazol-5-amine core), confirming the labile carbamate linkage.

Visualization: Quality Control Decision Tree

QC_Workflow Sample Raw Sample (CAS 887475-44-7) HPLC HPLC Purity (>95% Area) Sample->HPLC MS LC-MS ID (m/z 201.3) HPLC->MS Purity OK NMR 1H-NMR Structure (Isothiazole + Boc) MS->NMR Mass OK Decision Pass/Fail Criteria NMR->Decision Release Release for Synthesis Decision->Release Conforms Purify Recrystallize (Hexane/EtOAc) Decision->Purify Impurity >5% Purify->HPLC Retest

Figure 2: Analytical workflow for validating tert-butyl isothiazol-5-ylcarbamate.

Part 4: Handling and Stability

Storage Protocols
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic; store under inert gas (Nitrogen or Argon) to prevent hydrolysis over long periods.

  • Container: Amber glass vials to protect from potential photodegradation of the heterocycle [1].

Reactivity & Deprotection

The Boc group is acid-labile. Deprotection to regenerate the free amine is typically achieved using:

  • TFA/DCM (1:1 v/v): Rapid cleavage at room temperature.

  • 4M HCl in Dioxane: Anhydrous cleavage, precipitating the amine as a hydrochloride salt.

Caution: The isothiazole ring contains a weak N-S bond. Avoid strong reducing agents (e.g., LiAlH₄) or harsh basic conditions that might trigger ring opening [2].

References

  • ChemShuttle Database. (2024).[2] tert-butyl isothiazol-5-ylcarbamate Product Specifications and CAS 887475-44-7 Verification. Retrieved from

  • Organic Chemistry Portal. (2023). Protection of Amino Groups: Boc-Protected Amines. Retrieved from

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Standard reference for Boc chemistry mechanism).
  • PubChem. (2024).[3] Compound Summary: Thiazole and Isothiazole Derivatives. Retrieved from

Sources

Foundational

A Researcher's Guide to the Commercial Sourcing of tert-Butyl isothiazol-5-ylcarbamate

This technical guide provides an in-depth analysis of the commercial landscape for tert-butyl isothiazol-5-ylcarbamate (CAS No. 887475-44-7), a key building block for professionals in pharmaceutical research and drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the commercial landscape for tert-butyl isothiazol-5-ylcarbamate (CAS No. 887475-44-7), a key building block for professionals in pharmaceutical research and drug development. We will delve into the molecular significance of this compound, present a comparative analysis of commercial suppliers, and outline a robust workflow for procurement and quality assurance.

Introduction to tert-Butyl isothiazol-5-ylcarbamate: A Molecule of Interest

At its core, tert-butyl isothiazol-5-ylcarbamate is a bifunctional molecule of significant interest in medicinal chemistry. Its structure is characterized by two key moieties: the isothiazole ring and the tert-butoxycarbonyl (Boc) protecting group.

  • The Isothiazole Scaffold : Isothiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms.[1][2] This ring system is a "privileged structure" in drug discovery, appearing in a range of biologically active compounds, including antiviral, anti-inflammatory, and antipsychotic agents.[1][3][4] The isothiazole moiety can participate in various chemical transformations, making it a versatile template for developing novel molecular architectures.[2][5]

  • The tert-Butoxycarbonyl (Boc) Protecting Group : The Boc group is one of the most common protecting groups for amines in organic synthesis.[6][7][8] It shields the reactive amine on the isothiazole ring, allowing chemists to perform reactions on other parts of a molecule without unintended side reactions.[9][10] The Boc group is favored for its stability under a wide range of conditions and its facile removal under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6][7][9]

The combination of the pharmacologically relevant isothiazole core with the synthetically versatile Boc-protected amine makes tert-butyl isothiazol-5-ylcarbamate a valuable starting material for the synthesis of complex pharmaceutical intermediates.

Commercial Supplier Analysis

The accessibility of high-quality starting materials is paramount for reproducible research and development. The following table summarizes the commercial availability of tert-butyl isothiazol-5-ylcarbamate from a key supplier identified in public-domain searches.

Parameter ChemShuttle
Catalog Number 203836
CAS Number 887475-44-7
Purity 95%
Molecular Formula C₈H₁₂N₂O₂S
Molecular Weight 200.263 g/mol
Available Quantities 500mg, 1g, 5g, 10g
Price $300 (500mg), $500 (1g), $1500 (5g), $2500 (10g)
Stock Status Typically in stock
Storage Conditions 2-8 °C
Intended Use For R&D use only. Not for human or animal use.

Expert Insight: The 95% purity level offered by ChemShuttle is standard for many research-grade building blocks. For applications requiring higher purity, researchers should consider purification by recrystallization or chromatography upon receipt or inquire about custom synthesis options. The "Typically in stock" status is a positive indicator for project planning, though it is always best practice to confirm lead times before placing an order.

Strategic Procurement and Quality Assurance Workflow

A systematic approach to chemical procurement is essential for ensuring the integrity of experimental results. The following workflow illustrates a self-validating system for acquiring tert-butyl isothiazol-5-ylcarbamate, from initial supplier identification to final release for use in the laboratory.

G cluster_0 Phase 1: Sourcing & Vetting cluster_1 Phase 2: Procurement & Logistics cluster_2 Phase 3: Quality Control & Release A Identify Potential Suppliers (e.g., ChemShuttle) B Request for Quotation (RFQ) - Confirm Price - Verify Stock/Lead Time A->B C Technical Documentation Review - Certificate of Analysis (CoA) - Safety Data Sheet (SDS) B->C D Issue Purchase Order (PO) C->D E Shipment & Receipt - Verify Compound Integrity - Check Storage Conditions D->E F Incoming Quality Control (QC) - Purity Confirmation (e.g., HPLC, NMR) - Identity Verification (e.g., MS) E->F G Release for R&D Use - Assign Lot Number - Log in Inventory F->G Meets Specs H Quarantine/Return to Supplier F->H Fails Specs

Caption: A logical workflow for the procurement and quality control of research chemicals.

Causality in the Workflow:

  • Technical Documentation Review (C): This step is critical. The CoA provides lot-specific data on purity and identity, while the SDS is essential for safe handling. Reviewing these documents before purchasing ensures the supplier's product meets your minimum specifications.

  • Incoming Quality Control (F): This is a self-validating step. While a supplier provides a CoA, independent verification of identity and purity via techniques like NMR, LC-MS, or HPLC is crucial for GxP (Good x Practice) environments and ensures the material's integrity before it is committed to a multi-step synthesis, saving significant time and resources.

Experimental Protocol: Boc Deprotection

A common next step after acquiring tert-butyl isothiazol-5-ylcarbamate is the removal of the Boc group to liberate the free amine for further coupling reactions. The following is a standard, authoritative protocol for this transformation.

Objective: To deprotect the amine of tert-butyl isothiazol-5-ylcarbamate.

Materials:

  • tert-Butyl isothiazol-5-ylcarbamate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Separatory funnel

Step-by-Step Methodology:

  • Dissolution: Dissolve the tert-butyl isothiazol-5-ylcarbamate (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.2 M.

  • Acid Addition: To the stirred solution, add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise at room temperature. The reaction is typically accompanied by gas (isobutylene) evolution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-4 hours).

  • Work-up - Quenching: Upon completion, carefully quench the reaction by slowly adding the mixture to a stirred, saturated aqueous solution of sodium bicarbonate until gas evolution ceases. This neutralizes the excess TFA.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 5-aminoisothiazole.

  • Purification (if necessary): The resulting free amine can often be used directly in the next step or purified further by column chromatography if needed.

Conclusion

tert-Butyl isothiazol-5-ylcarbamate is a readily accessible and highly valuable building block for drug discovery programs. Commercial suppliers like ChemShuttle provide a direct source for this compound, enabling researchers to bypass lengthy de novo synthesis. By implementing a rigorous procurement and quality control workflow, scientists can ensure the integrity of their starting materials, which is a foundational requirement for generating reliable and reproducible scientific data. The straightforward nature of the Boc-deprotection protocol further enhances the utility of this compound, making it an efficient entry point into the synthesis of diverse isothiazole-containing molecules.

References

  • The Role of Tert-Butyl Carbamate in Modern Organic Synthesis. (2026, February 12). [Source not formally named, content appears on various chemical supplier blogs].
  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance . Medwin Publishers. (2019, April 30). [Link]

  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019, October 17). [Source appears to be a scientific journal article, specific journal not cited in snippet].
  • Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications . Royal Society of Chemistry. (2024, July 24). [Link]

  • tert-Butyloxycarbonyl protecting group . Wikipedia. [Link]

  • New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity . PubMed. (2006, July 15). [Link]

  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance . ResearchGate. (2019, May 11). [Link]

  • Protective Groups . Organic Chemistry Portal. [Link]

Sources

Protocols & Analytical Methods

Method

synthesis of tert-butyl isothiazol-5-ylcarbamate from 5-aminoisothiazole

Application Note: Synthesis of tert-Butyl Isothiazol-5-ylcarbamate Executive Summary This guide details the protocol for synthesizing tert-butyl isothiazol-5-ylcarbamate (CAS: 887475-44-7) from 5-aminoisothiazole. Unlike...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of tert-Butyl Isothiazol-5-ylcarbamate

Executive Summary

This guide details the protocol for synthesizing tert-butyl isothiazol-5-ylcarbamate (CAS: 887475-44-7) from 5-aminoisothiazole. Unlike standard aniline protection, 5-aminoisothiazole presents a unique challenge due to the electron-deficient nature of the isothiazole ring, which significantly reduces the nucleophilicity of the exocyclic amine.

Standard protocols often result in low conversion or the formation of bis-Boc byproducts. This optimized protocol utilizes a DMAP-catalyzed activation strategy to ensure mono-protection while suppressing side reactions.

Mechanistic Insight & Reaction Design

The synthesis relies on the nucleophilic substitution of di-tert-butyl dicarbonate (Boc₂O).[1] However, the direct reaction between 5-aminoisothiazole and Boc₂O is kinetically slow.

  • The Challenge: The isothiazole ring acts as an electron sink, delocalizing the lone pair of the exocyclic nitrogen. This renders the amine a poor nucleophile.

  • The Solution (DMAP Catalysis): 4-Dimethylaminopyridine (DMAP) is essential. It acts as a nucleophilic catalyst, attacking Boc₂O to form a highly electrophilic N-Boc-pyridinium salt. This intermediate reacts rapidly with the sluggish 5-aminoisothiazole.

  • Selectivity Control: To prevent the formation of the bis-Boc species (

    
    ), the stoichiometry of Boc₂O is strictly controlled (1.1–1.2 eq), and the reaction temperature is modulated.
    
Reaction Pathway Visualization

ReactionPathway Boc2O Boc2O (Reagent) Activated [N-Boc-DMAP]+ (Activated Electrophile) Boc2O->Activated DMAP Attack DMAP DMAP (Catalyst) DMAP->Activated Tetrahedral Tetrahedral Intermediate Activated->Tetrahedral + Amine Amine 5-Aminoisothiazole (Substrate) Product tert-Butyl isothiazol-5-ylcarbamate (Product) Tetrahedral->Product - DMAP, - CO2 BisBoc Bis-Boc Side Product (Over-reaction) Product->BisBoc + Excess Boc2O/DMAP

Figure 1: Catalytic cycle and potential side-reaction pathway for isothiazole protection.[1]

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3][4][5]Role
5-Aminoisothiazole 100.141.0Substrate
Di-tert-butyl dicarbonate (Boc₂O) 218.251.2Protecting Group
DMAP 122.170.1–0.2Nucleophilic Catalyst
Triethylamine (TEA) 101.191.5Base (Scavenger)
Dichloromethane (DCM) -SolventMedium (0.2 M)
Step-by-Step Methodology

1. Preparation of the Reaction Mixture:

  • Equip a dry round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Charge the flask with 5-aminoisothiazole (1.0 eq) and anhydrous DCM (concentration ~0.2 M).

  • Add Triethylamine (TEA) (1.5 eq) followed by DMAP (0.1 eq). Stir at Room Temperature (RT) for 5–10 minutes to ensure homogeneity.

2. Addition of Boc-Anhydride:

  • Dissolve Boc₂O (1.2 eq) in a minimal amount of DCM.

  • Add the Boc₂O solution dropwise to the amine mixture over 15 minutes.

    • Critical Control Point: Rapid addition can lead to local high concentrations, favoring bis-Boc formation.

3. Reaction Monitoring:

  • Stir the reaction at Room Temperature for 12–16 hours.

  • TLC Monitoring: Use 30% Ethyl Acetate in Hexanes. The product will appear less polar (higher R_f) than the starting amine.

    • Stain: The product is UV active. Ninhydrin stain may show the starting amine (red/purple) but will not stain the Boc-protected product.

  • Optimization: If conversion is <50% after 6 hours, fit the flask with a reflux condenser and heat to 40°C (mild reflux) . Electron-deficient isothiazoles often require this thermal activation [1].

4. Workup:

  • Dilute the reaction mixture with DCM (2x reaction volume).

  • Wash sequentially with:

    • 0.5 M HCl (cold, rapid wash) – Removes unreacted amine and DMAP.

    • Water

    • Brine

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6][7]

5. Purification:

  • Purify the crude residue via silica gel flash chromatography.

  • Gradient: 0%

    
     30% Ethyl Acetate in Hexanes.
    
  • Note: Bis-Boc byproduct (if present) usually elutes significantly earlier (non-polar) than the mono-Boc product.

Self-Validating Systems (QC & Troubleshooting)

To ensure the protocol is working as intended, use these checkpoints:

CheckpointObservationInterpretation
TLC (Mid-Rxn) New spot (R_f ~0.5)Mono-Boc product formation.
TLC (High R_f) Spot near solvent frontBis-Boc byproduct. Reduce Boc₂O eq or temp in next run.
NMR (¹H) Singlet ~1.5 ppm (9H)Confirms tert-butyl group incorporation.
NMR (¹H) Downfield shift of NHConfirms carbamate formation (vs. free amine).
Yield < 40%Incomplete reaction. Increase Temp to 50°C or use THF as solvent [2].
Experimental Workflow Diagram

Workflow Start Start: 5-Aminoisothiazole in DCM AddBase Add TEA (1.5 eq) & DMAP (0.1 eq) Start->AddBase AddBoc Add Boc2O (1.2 eq) Dropwise AddBase->AddBoc React Stir RT (12h) or Reflux 40°C AddBoc->React Check TLC Check: Conversion > 90%? React->Check Check->React No (Heat/Time) Quench Wash: 0.5M HCl, Water, Brine Check->Quench Yes Purify Column Chromatography (Hex/EtOAc) Quench->Purify Final Pure Product (White/Off-white Solid) Purify->Final

Figure 2: Step-by-step experimental workflow for the isolation of tert-butyl isothiazol-5-ylcarbamate.

References

  • Google Patents.Compounds, compositions and methods of use to treat hypoparathyroidism and osteoporosis (WO2024155601A1).
  • Organic Chemistry Portal. Boc-Protected Amino Groups. (Mechanistic overview of DMAP-catalyzed Boc protection). [Link]

Sources

Application

protocol for Boc-deprotection of tert-butyl isothiazol-5-ylcarbamate

Application Note: Protocol for the Boc-Deprotection of tert-Butyl isothiazol-5-ylcarbamate Executive Summary tert-Butyl isothiazol-5-ylcarbamate (CAS: 887475-44-7) is a highly valuable heterocyclic building block utilize...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the Boc-Deprotection of tert-Butyl isothiazol-5-ylcarbamate

Executive Summary

tert-Butyl isothiazol-5-ylcarbamate (CAS: 887475-44-7) is a highly valuable heterocyclic building block utilized extensively in medicinal chemistry, notably in the synthesis of PAR4 antagonists for thromboembolic disorders[1] and novel therapeutics for osteoporosis[2]. The tert-butoxycarbonyl (Boc) group is the premier protecting group for the 5-amino moiety due to its robustness against nucleophilic attack and basic conditions during multi-step synthesis[3]. This application note details two field-proven, self-validating protocols for the quantitative acidic cleavage of the Boc group to yield the bench-stable isothiazol-5-amine salt.

Scientific Background & Mechanistic Causality

The deprotection of N-Boc groups relies on acid-catalyzed cleavage[4]. The mechanistic causality of this reaction is driven by the protonation of the carbamate carbonyl oxygen by a strong acid (e.g., Trifluoroacetic Acid or Hydrochloric Acid). This protonation triggers the elimination of a tert-butyl cation, which subsequently loses a proton to form isobutylene gas. The resulting carbamic acid intermediate is highly unstable and rapidly decarboxylates, releasing carbon dioxide (CO₂).

Why isolate as a salt? The free base of isothiazol-5-amine is electron-rich, making it sensitive to strong oxidants and prone to degradation upon prolonged storage[5]. By deliberately driving the reaction to form the corresponding acid salt (hydrochloride or trifluoroacetate), the amine is protonated and stabilized. Furthermore, salt formation facilitates rapid purification by simple trituration or filtration, bypassing the need for tedious aqueous workups or column chromatography[6].

Mechanism BocAmine N-Boc Isothiazol-5-amine Protonated Protonated Carbamate (Cationic Intermediate) BocAmine->Protonated H+ Carbamic Carbamic Acid + tert-Butyl Cation Protonated->Carbamic Cleavage Product Isothiazol-5-amine Salt + CO2 + Isobutylene Carbamic->Product Decarboxylation

Fig 1. Acid-mediated mechanistic pathway of Boc-deprotection.

Self-Validating Experimental Workflows

A "self-validating system" integrates real-time, observable feedback into the chemical workflow. In these protocols, the evolution of gas serves as a visual indicator of reaction initiation, while the precipitation of the amine salt provides physical confirmation of product formation.

SelfValidatingWorkflow Step1 1. Reagent Mixing (Add Acid to Substrate) Check1 Validation: Observe Gas Evolution (CO2 release confirms initiation) Step1->Check1 Step2 2. Reaction Progression (Stir at RT for 1-4 h) Check1->Step2 Check2 Validation: TLC / LC-MS (Confirm complete consumption of SM) Step2->Check2 Step3 3. Product Isolation (Evaporation or Filtration) Check2->Step3 Check3 Validation: Solid Precipitation (Confirms salt formation) Step3->Check3

Fig 2. Self-validating workflow for Boc-deprotection ensuring real-time quality control.

Protocol A: TFA/DCM Method (Yields Trifluoroacetate Salt)

Best for: Rapid cleavage and maintaining high solubility of intermediates.

  • Preparation: Dissolve tert-butyl isothiazol-5-ylcarbamate (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Acid Addition: Cool the flask to 0 °C using an ice bath. Slowly add Trifluoroacetic Acid (TFA) to achieve a 1:1 (v/v) ratio of DCM:TFA.

    • Validation Checkpoint 1: Observe mild effervescence. Safety Note: Do NOT use a closed system; ensure the flask is vented to accommodate CO₂ and isobutylene gas expansion[3].

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours.

    • Validation Checkpoint 2: Monitor via TLC (Hexanes/EtOAc) or LC-MS. The complete disappearance of the less polar starting material confirms reaction completion.

  • Isolation: Concentrate the reaction mixture under reduced pressure. To remove residual TFA, co-evaporate with toluene (2x).

  • Purification: Triturate the resulting crude oil with cold diethyl ether.

    • Validation Checkpoint 3: A solid precipitate will form. Filter and dry under high vacuum to yield isothiazol-5-amine trifluoroacetate as a stable powder.

Protocol B: HCl/Dioxane Method (Yields Hydrochloride Salt)

Best for: Direct precipitation of the product and avoiding corrosive liquid TFA.

  • Preparation: Dissolve the starting material (1.0 eq) in a minimal volume of anhydrous 1,4-dioxane or DCM.

  • Acid Addition: Add 4.0 M HCl in 1,4-dioxane (10.0 eq).

    • Validation Checkpoint 1: Immediate gas evolution should be visible upon addition.

  • Propagation: Stir the mixture at room temperature for 1–3 hours.

    • Validation Checkpoint 2: As the Boc group is cleaved and the HCl salt forms, the product will typically precipitate directly out of the dioxane solution, turning the clear solution into a cloudy suspension.

  • Isolation: Filter the suspension through a Buchner funnel.

    • Validation Checkpoint 3: Wash the filter cake with cold hexanes or diethyl ether to remove the tert-butyl alcohol byproducts. Dry the solid in a vacuum oven to afford isothiazol-5-amine hydrochloride[5].

Senior Scientist Pro-Tip: Isothiazol-5-amine salts can be slightly hygroscopic. Store the final isolated salts in a desiccator backfilled with argon or nitrogen to ensure long-term stability and prevent moisture-induced degradation[5].

Quantitative Data & Method Comparison

ParameterMethod A (TFA/DCM)Method B (HCl/Dioxane)
Acid Reagent Trifluoroacetic acid (TFA)4.0 M HCl in Dioxane
Solvent System Dichloromethane (DCM)1,4-Dioxane / DCM
Reaction Time 2 - 4 hours1 - 3 hours
Product Form Trifluoroacetate saltHydrochloride salt
Typical Yield 85 - 95%90 - 98%
Workup Strategy Evaporation & TriturationDirect Filtration
Advantage Excellent for poorly soluble substratesAvoids liquid acid handling; direct isolation

References

  • ChemShuttle. tert-butyl isothiazol-5-ylcarbamate; CAS No.: 887475-44-7. chemshuttle.com.

  • Google Patents. WO2018013774A1 - Bicyclic heteroaryl substituted compounds. google.com. 1

  • Google Patents. WO2024155601A1 - Compounds, compositions and methods of use to treat hypoparathyroidism and osteoporosis. google.com. 2

  • J&K Scientific LLC. BOC Protection and Deprotection. jk-sci.com. 3

  • National Institutes of Health (NIH). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. nih.gov. 4

  • ChemScene. Safety Data Sheet: Isothiazol-5-amine hydrochloride. chemscene.com. 5

  • ChemicalBook. 5-AMINO-3-METHYLISOTHIAZOLE HYDROCHLORIDE. chemicalbook.com. 6

Sources

Method

Application Note: Buchwald-Hartwig Coupling of tert-Butyl Isothiazol-5-ylcarbamate

This Application Note is designed for medicinal chemists and process development scientists. It addresses the specific challenges of performing Palladium-catalyzed cross-coupling reactions on the electron-deficient and s...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It addresses the specific challenges of performing Palladium-catalyzed cross-coupling reactions on the electron-deficient and sulfur-containing isothiazole ring system.

Executive Summary

The coupling of tert-butyl isothiazol-5-ylcarbamate with aryl halides represents a specialized subclass of the Buchwald-Hartwig amination. While standard conditions exist for aniline derivatives, 5-aminoisothiazoles present unique challenges:

  • Catalyst Poisoning: The isothiazole sulfur and ring nitrogen can coordinate to Pd(II) species, forming non-reactive resting states (Pd-black formation).

  • Ring Instability: The N-S bond in the isothiazole ring is susceptible to cleavage under harsh basic conditions or high temperatures.

  • Nucleophilicity: The electron-deficient nature of the isothiazole ring renders the exocyclic amine (even as a carbamate) poorly nucleophilic compared to standard amides.

This protocol utilizes a Pd(0)/Xantphos catalytic system with Cesium Carbonate (Cs₂CO₃) as a mild base to effect the coupling while preserving ring integrity.

Mechanistic Rationale & Chemical Context[1][2][3][4][5][6][7][8][9]

The "Isothiazole Problem"

Unlike thiazoles, isothiazoles possess a weak N-S bond (


). Strong alkoxide bases (e.g., NaOtBu) commonly used in Buchwald couplings can trigger ring opening via deprotonation at the C3/C4 position or nucleophilic attack at the sulfur.

Furthermore, the tert-butyl carbamate moiety serves a dual purpose:

  • Protection: It masks the free amine, which is unstable and prone to oxidative dimerization.

  • Steric Shielding: The bulky Boc group prevents the ring nitrogen from chelating the Palladium center, forcing the reaction through the desired catalytic cycle.

Catalytic Cycle Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical "Danger Zones" specific to isothiazole substrates.

BuchwaldIsothiazole Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X Coord Ligand Exchange (Coordination of Carbamate) OxAdd->Coord + Isothiazol-5-ylcarbamate TrapS TRAP: Sulfur Coordination (Catalyst Poisoning) OxAdd->TrapS Free Isothiazole S Deprot Deprotonation (Cs2CO3 removes NH proton) Coord->Deprot + Base (Cs2CO3) TrapRing TRAP: Ring Opening (Base-mediated N-S cleavage) Coord->TrapRing Strong Base (NaOtBu) RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim Pd(II)-Amido Complex RedElim->Pd0 Regeneration Product N-Aryl Isothiazole Product RedElim->Product

Figure 1: Catalytic cycle for isothiazole carbamate coupling. Note the competitive pathways (in red) leading to catalyst deactivation or substrate decomposition.

Experimental Protocol

Standard Operating Procedure (SOP)

Scale: 1.0 mmol (Adjustable)

Reagents & Materials
ComponentEquiv.Amount (1 mmol scale)Role
Aryl Bromide (Ar-Br)1.0MW dependentElectrophile
Isothiazol-5-ylcarbamate 1.2200 mg (MW170)Nucleophile
Pd₂(dba)₃ 0.02523 mg (2.5 mol%)Pd Source
Xantphos 0.0529 mg (5.0 mol%)Ligand
Cs₂CO₃ 2.0652 mgBase
1,4-Dioxane (Anhydrous)N/A5.0 mL (0.2 M)Solvent
Step-by-Step Methodology
  • Vessel Preparation: Oven-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.[1][2]

  • Solids Addition: Charge the vessel with:

    • tert-Butyl isothiazol-5-ylcarbamate (1.2 equiv)

    • Aryl Bromide (1.0 equiv) [If solid]

    • Cs₂CO₃ (2.0 equiv)

    • Xantphos (5 mol%)

    • Pd₂(dba)₃ (2.5 mol%)

  • Degassing (Critical): Cap the vessel. Evacuate (high vacuum) and backfill with Argon three times. Note: Oxygen accelerates phosphine oxidation and sulfur-poisoning.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe through the septum. If the Aryl Bromide is liquid, add it at this stage.

  • Reaction: Place the vessel in a pre-heated oil bath at 90°C . Stir vigorously (800 rpm) for 12–16 hours.

    • Checkpoint: Monitor by LCMS.[3][4] Look for the disappearance of the aryl halide.[1]

  • Workup:

    • Cool to room temperature.[3][4]

    • Dilute with EtOAc (20 mL).[3]

    • Filter through a pad of Celite to remove inorganic salts and Pd black.

    • Concentrate the filtrate under reduced pressure.[3][4]

  • Purification: Flash column chromatography (SiO₂).

    • Eluent: Hexanes/EtOAc gradient (typically 0–30% EtOAc). Isothiazole carbamates are often UV-active at 254 nm.

Optimization & Screening Guide

If the standard condition fails, follow this logic tree to optimize.

Optimization Start Standard Condition (Pd2dba3 / Xantphos / Cs2CO3) Check Check LCMS Result Start->Check LowConv Low Conversion (<20%) Check->LowConv Decomp Decomposition / Black Tar Check->Decomp NoProd No Product / SM Recovery Check->NoProd Sol3 Switch Pre-catalyst: Pd(OAc)2 or G3-Palladacycles LowConv->Sol3 Activation Issue Sol2 Switch Base: K3PO4 (Milder) or Pre-milled Cs2CO3 Decomp->Sol2 Base Sensitivity Sol1 Switch Ligand: BrettPhos or tBuBrettPhos NoProd->Sol1 Steric/Electronic Mismatch

Figure 2: Optimization workflow for difficult isothiazole couplings.

Technical Validation & Troubleshooting

Why Xantphos?

For amide and carbamate arylation, bidentate ligands with a wide bite angle are essential. Xantphos (bite angle ~111°) facilitates the reductive elimination step, which is often the turnover-limiting step for electron-deficient nitrogen nucleophiles like isothiazolyl carbamates [1].

Why Cesium Carbonate?

While Sodium tert-butoxide (NaOtBu) is the standard base for amine coupling, it is too aggressive for isothiazoles. The pKa of the N-H in tert-butyl isothiazol-5-ylcarbamate is approximately 11–12. Cs₂CO₃ (in dioxane at 90°C) is sufficiently basic to deprotonate the carbamate without attacking the isothiazole sulfur-nitrogen bond [2].

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield (<30%) Catalyst poisoning by Sulfur.Increase catalyst loading to 5 mol% Pd / 10 mol% Ligand. Switch to BrettPhos .
Starting Material Recovery Oxidative addition failed.If Ar-Cl is used, switch to Ar-Br or Ar-I. Ensure temperature is >80°C.
Ring Cleavage Products Base is too strong.Switch Cs₂CO₃ to K₃PO₄ or reduce temp to 70°C.
Des-Boc Product Thermal Boc cleavage.Reaction temperature too high (>100°C). Keep at 80–90°C.

References

  • Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Journal of the American Chemical Society, 124(21), 6043–6048.

    • Context: Establishes Xantphos as the premier ligand for amide/carbam
  • BenchChem Application Notes. (2025). Catalyst Selection for Cross-Coupling of Isothiazoles.

    • (Verified via Search Context 1.1)

    • Context: Discusses the specific instability of isothiazoles with strong bases and the preference for Carbon
  • Potkin, V. I., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances. Synthesis (Thieme).[5]

    • Context: Comprehensive review on isothiazole reactivity and metal complex
  • Organic Chemistry Portal.

    • Context: General mechanistic grounding and ligand selection guides.

Sources

Application

C-H activation conditions for isothiazole carbamate derivatives

Application Note: Carbamate-Directed C-H Activation of Isothiazole Derivatives Strategic Overview & Rationale Isothiazoles are highly privileged motifs in medicinal chemistry, frequently deployed as bioisosteres to enhan...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Carbamate-Directed C-H Activation of Isothiazole Derivatives

Strategic Overview & Rationale

Isothiazoles are highly privileged motifs in medicinal chemistry, frequently deployed as bioisosteres to enhance the antiviral, antibacterial, and anti-inflammatory properties of drug candidates[1]. Historically, functionalizing the isothiazole core required pre-halogenated starting materials and traditional cross-coupling methods. Today, late-stage functionalization via direct C-H activation provides a highly efficient, atom-economical pathway to generate diverse analog libraries[2].

While unguided C-H arylation of isothiazoles typically defaults to the most acidic C5 position, the strategic installation of a carbamate directing group (DG) overrides this innate electronic bias. The carbamate moiety acts as a weakly coordinating, removable directing group that steers the transition metal catalyst to specific adjacent C-H bonds (e.g., the C4 position), enabling precise regiocontrol[3]. Furthermore, the carbamate group is highly versatile; post-activation, it can be easily hydrolyzed to yield free amines or alcohols, making it an ideal transient anchor for complex molecule synthesis[4].

Mechanistic Principles & Causality

The carbamate-directed C-H arylation of isothiazoles is typically driven by a Palladium(II) catalytic cycle. Understanding the mechanistic causality of each step is critical for troubleshooting and optimizing the reaction:

  • Coordination & Metallacycle Formation : The carbonyl oxygen or nitrogen of the carbamate group coordinates to the electrophilic Pd(II) center. A Concerted Metalation-Deprotonation (CMD) step cleaves the targeted C-H bond to form a stable cyclopalladated intermediate[4].

  • Oxidative Addition : The aryl halide (typically an aryl iodide) undergoes oxidative addition to the electron-rich palladacycle, transiently generating a high-valent Pd(IV) intermediate.

  • Reductive Elimination : Rapid reductive elimination forms the new C-C bond, releasing the arylated isothiazole carbamate and regenerating the active Pd(II) catalyst.

Causality of Additives: Silver additives, such as AgF, are not merely passive bases. They play a dual role: they act as a base during the CMD step to abstract the proton, and they function as halide scavengers to precipitate AgI, thereby creating a vacant coordination site on the palladium center to drive the catalytic cycle forward[5].

Reaction Optimization Data

The choice of catalyst, ligand, and base dictates the efficiency and regioselectivity of the C-H activation. The table below summarizes optimized conditions for the arylation of isothiazole derivatives based on established literature protocols.

Catalyst SystemLigandBase / AdditiveSolvent & TempYield RangeRegioselectivity
Pd(PPh3)2Cl2 (5 mol%)PPh3 (10 mol%)AgF (3.0 equiv)MeCN, 82 °C60 - 96%C4 or C5 (DG dependent)
Pd(OAc)2 (10 mol%)NoneAg2CO3 (2.0 equiv)DMF, 110 °C55 - 85%Ortho to Carbamate
PdCl2 (10 mol%)XPhos (20 mol%)K2CO3 (2.0 equiv)Toluene, 100 °C40 - 70%C5 (Undirected bias)

Standardized Experimental Protocol: Carbamate-Directed C-H Arylation

This protocol is designed as a self-validating system, incorporating critical checkpoints to ensure reaction integrity and prevent false negatives.

Materials Required:

  • Isothiazole carbamate substrate (1.0 mmol)

  • Aryl iodide (2.0 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (0.05 mmol, 5 mol%)

  • Triphenylphosphine (PPh3) (0.10 mmol, 10 mol%)

  • Silver(I) fluoride (AgF) (3.0 mmol)

  • Anhydrous Acetonitrile (MeCN) (10 mL)

Step-by-Step Methodology:

  • Reaction Assembly (Glovebox or Schlenk Line) : To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add the isothiazole carbamate (1.0 mmol), Pd(PPh3)2Cl2 (5 mol%), PPh3 (10 mol%), and AgF (3.0 mmol).

    • Causality: AgF is highly hygroscopic. Handling it under an inert atmosphere prevents moisture-induced quenching of the active Pd species and ensures the base remains active for the CMD step[5].

  • Solvent & Reagent Addition : Evacuate and backfill the Schlenk tube with dry Argon three times. Inject anhydrous MeCN (10 mL) and the aryl iodide (2.0 mmol) via a gas-tight syringe.

    • Causality: Palladium catalysts and high-valent intermediates are sensitive to oxygen, which can lead to premature reductive elimination, homocoupling side-reactions, or catalyst degradation.

  • Thermal Activation : Seal the tube and immerse it in a pre-heated oil bath at 82 °C. Stir vigorously for 12–16 hours.

    • Causality: The elevated temperature is required to overcome the activation energy barrier for the C-H bond cleavage, which is typically the rate-determining step in this catalytic cycle[1].

  • Reaction Monitoring (Self-Validation Checkpoint) : After 12 hours, withdraw a 50 µL aliquot, dilute with EtOAc, filter through a short Celite plug, and analyze via LC-MS or TLC (Hexanes/EtOAc).

    • Validation: Complete consumption of the isothiazole starting material and the appearance of the higher-mass product peak validates the reaction's progression. If starting material remains, spike the reaction with an additional 2 mol% of Pd catalyst and 1.0 equiv of AgF.

  • Workup & Purification : Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove insoluble silver salts (AgI) and palladium black. Wash the organic filtrate with water (2 × 15 mL) and brine (15 mL). Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Pathway Visualization

CatalyticCycle Pd_cat Active Pd(II) Catalyst Coordination Carbamate Coordination & CMD C-H Cleavage Pd_cat->Coordination + Substrate, + AgF Palladacycle Cyclopalladated Intermediate Coordination->Palladacycle - HF, - Ag+ OxAddition Oxidative Addition (Aryl Halide) Palladacycle->OxAddition + Ar-I PdIV_Int High-Valent Pd(IV) Intermediate OxAddition->PdIV_Int RedElim Reductive Elimination PdIV_Int->RedElim RedElim->Pd_cat Catalyst Regeneration Product Arylated Isothiazole Carbamate RedElim->Product Product Release

Figure 1: Catalytic cycle of Pd-catalyzed carbamate-directed C-H arylation of isothiazoles.

References

  • 3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile Source: MDPI URL:[Link]

  • Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions Source: ACS Publications URL:[Link]

  • Palladium-Catalyzed Carbamate-Directed Regioselective Halogenation: A Route to Halogenated Anilines Source: ResearchGate URL: [Link]

  • Silver-Mediated Palladium-Catalyzed Direct C−H Arylation of 3-Bromoisothiazole-4-carbonitrile Source: ACS Publications URL:[Link]

Sources

Method

Application Notes and Protocols for the Use of tert-Butyl Isothiazol-5-ylcarbamate in Advanced Peptide Synthesis

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the theoretical and practical applications of tert-butyl isothiazol-5-ylcarbamate as a nove...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the theoretical and practical applications of tert-butyl isothiazol-5-ylcarbamate as a novel building block and protecting group in peptide synthesis. This document outlines the unique properties of the isothiazole moiety and provides detailed protocols for its incorporation and manipulation in solid-phase peptide synthesis (SPPS).

Introduction: The Isothiazole Moiety as a Versatile Tool in Peptide Chemistry

The isothiazole ring is a five-membered heterocyclic system containing nitrogen and sulfur, which has garnered significant interest in medicinal chemistry due to its diverse biological activities.[1][2] Isothiazole derivatives have been reported to exhibit a wide range of pharmacological properties, including antiviral, anti-inflammatory, and enzyme inhibitory activities.[1][3][4] The incorporation of such heterocyclic systems into peptide structures offers a promising strategy for the development of novel peptidomimetics with enhanced stability, conformational rigidity, and biological function.[2]

tert-Butyl isothiazol-5-ylcarbamate, in particular, presents a unique opportunity to introduce the isothiazole scaffold into a peptide sequence. The tert-butyloxycarbonyl (Boc) group serves as a well-established, acid-labile protecting group for the amino functionality on the isothiazole ring, making it compatible with standard Boc-based solid-phase peptide synthesis (SPPS) protocols.[5][6]

Key Advantages of Incorporating tert-Butyl Isothiazol-5-ylcarbamate:

  • Introduction of a Heterocyclic Moiety: The isothiazole ring can act as a bioisostere for amide bonds or introduce novel side-chain functionalities.

  • Modulation of Physicochemical Properties: The presence of the isothiazole can influence the solubility, lipophilicity, and metabolic stability of the resulting peptide.[2]

  • Potential for Enhanced Biological Activity: The intrinsic bioactivity of the isothiazole core may impart or enhance the therapeutic properties of the peptide.[1][3]

  • Compatibility with Standard Synthesis Protocols: The Boc protecting group allows for straightforward integration into established Boc-SPPS workflows.[5]

Chemical Properties and Handling

tert-Butyl isothiazol-5-ylcarbamate is a solid at room temperature and should be handled in a well-ventilated area, following standard laboratory safety procedures for chemical reagents.[7]

PropertyValueSource
Molecular Formula C8H12N2O2S[8]
Molecular Weight 200.26 g/mol [8]
CAS Number 887475-44-7
Appearance Solid
Storage Store in a cool, dry place

Experimental Protocols

The following protocols are based on standard methodologies for Boc-SPPS and are adapted for the incorporation of tert-butyl isothiazol-5-ylcarbamate. Researchers should optimize these conditions based on their specific peptide sequence and available instrumentation.

General Workflow for Boc-SPPS

The overall workflow for incorporating the isothiazole moiety follows the established cycle of deprotection, neutralization, and coupling in Boc-SPPS.

Boc_SPPS_Workflow start Start with Resin-Bound Amino Acid deprotection Boc Deprotection (TFA in DCM) start->deprotection wash1 Wash (DCM/DMF) deprotection->wash1 neutralization Neutralization (DIPEA in DCM/DMF) wash2 Wash (DCM/DMF) neutralization->wash2 coupling Amino Acid Coupling (Activated AA) wash3 Wash (DCM/DMF) coupling->wash3 wash1->neutralization wash2->coupling repeat Repeat for next Amino Acid wash3->repeat Continue chain elongation final_deprotection Final Deprotection & Cleavage from Resin wash3->final_deprotection Final residue coupled repeat->deprotection end Purified Peptide final_deprotection->end

Caption: General workflow for Boc solid-phase peptide synthesis.

Protocol for Coupling of tert-Butyl Isothiazol-5-ylcarbamate

This protocol assumes the isothiazole moiety is being coupled to a free amino group on the growing peptide chain attached to the solid support. This would typically involve a precursor, such as 5-amino-isothiazole-X-carboxylic acid, where the amino group is protected by the Boc group. As the exact precursor is not commercially available, a hypothetical synthesis is implied where the carboxylic acid is activated for coupling.

Materials:

  • Resin-bound peptide with a free N-terminal amino group

  • tert-Butyl isothiazol-5-yl-X-carboxylic acid (hypothetical activated precursor)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

Procedure:

  • Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes.

  • Activation of the Carboxylic Acid:

    • In a separate vessel, dissolve tert-butyl isothiazol-5-yl-X-carboxylic acid (1.5 eq) and HBTU/HATU (1.5 eq) in DMF.

    • Add DIPEA (3.0 eq) to the solution and allow it to pre-activate for 5-10 minutes.

  • Coupling Reaction:

    • Drain the DMF from the swollen resin.

    • Add the activated carboxylic acid solution to the resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours.

  • Washing:

    • Drain the reaction mixture.

    • Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

  • Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.

Deprotection of the Boc Group

The Boc group on the isothiazole moiety is acid-labile and can be removed under standard conditions.

Materials:

  • Resin-bound peptide with the Boc-protected isothiazole

  • Deprotection solution: 25-50% TFA (Trifluoroacetic acid) in DCM

  • Scavengers (if required for other side-chain protecting groups): e.g., triisopropylsilane (TIS)

  • Neutralization solution: 10% DIPEA in DMF or DCM

  • Solvents: DCM, DMF

Procedure:

  • Pre-wash: Wash the resin with DCM (3x).

  • Deprotection:

    • Add the TFA/DCM solution to the resin.

    • Agitate for 1-2 minutes, then drain.

    • Add a fresh portion of the TFA/DCM solution and agitate for 20-30 minutes.[5]

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin with DCM (3x) to remove residual TFA.

  • Neutralization:

    • Wash the resin with the 10% DIPEA solution (2x, 5 minutes each) to neutralize the trifluoroacetate salt.[5]

  • Final Wash: Wash the resin with DMF (3x) to prepare for the next coupling step.

Characterization and Analysis

The successful incorporation of the isothiazole moiety and the final peptide product should be confirmed by analytical techniques such as:

  • Mass Spectrometry (MS): To verify the molecular weight of the peptide.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the purified peptide.

Potential Challenges and Troubleshooting

  • Incomplete Coupling: If the Kaiser test is positive after the coupling step, repeat the coupling reaction with fresh reagents. The steric hindrance of the isothiazole ring might necessitate longer coupling times or the use of a more potent activating agent like HATU.

  • Side Reactions: The isothiazole ring is generally stable, but harsh acidic or basic conditions should be avoided if not part of a planned deprotection step. The stability of the isothiazole ring under repeated TFA treatment should be monitored.

  • Purification Difficulties: The introduction of the heterocyclic moiety may alter the chromatographic behavior of the peptide. A systematic optimization of the HPLC purification method (e.g., gradient, mobile phase additives) may be required.

Conclusion

tert-Butyl isothiazol-5-ylcarbamate represents a promising, albeit currently theoretical, reagent for the introduction of the isothiazole scaffold into peptides. Its compatibility with standard Boc-SPPS methodologies opens up new avenues for the design of novel peptidomimetics with potentially enhanced therapeutic properties. The protocols outlined in these application notes provide a solid foundation for researchers to explore the utility of this and related heterocyclic building blocks in their peptide synthesis endeavors. Further research is warranted to fully elucidate the impact of isothiazole incorporation on peptide structure and function.

References

  • Medwin Publishers. (2019, April 30). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Retrieved from Medwin Publishers website: [Link]

  • Kletskov, A. V., et al. (2019, October 17). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Retrieved from Thieme Chemistry: [Link]

  • Regiec, A., et al. (2006, July 15). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Retrieved from PubMed: [Link]

  • ResearchGate. (2019, May 11). (PDF) A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Retrieved from ResearchGate: [Link]

  • ChemBK. (2024, April 9). tert-Butyl (5-aMinobenzo[d]isoxazol-3-yl)carbaMate. Retrieved from ChemBK: [Link]

  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from Organic Syntheses: [Link]

  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • PubMed. (2011, April 1). Fmoc-based synthesis of peptide thioesters for native chemical ligation employing a tert-butyl thiol linker. Retrieved from PubMed: [Link]

  • PubChem. (n.d.). tert-Butyl (5-(chlorocarbonyl)thiazol-2-yl)carbamate. Retrieved from PubChem: [Link]

  • SynArchive. (n.d.). Protecting Groups List. Retrieved from SynArchive: [Link]

  • Semantic Scholar. (1960, July 1). t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis1. Retrieved from Semantic Scholar: [Link]

  • Organic Syntheses. (n.d.). Carbazic acid, tert-butyl ester. Retrieved from Organic Syntheses: [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved from Organic Chemistry Portal: [Link]

  • Freie Universität Berlin. (n.d.). Development of a Tert-Butyl Thiol Linker for the Synthesis of Peptide Thioesters and Thioacids for Application in Chemical Ligation Methods. Retrieved from Refubium - Freie Universität Berlin: [Link]

  • ResearchGate. (2025, October 15). (PDF) tert-Butyl 3-(4-Cyano-5-phenylisothiazol-3-yl)carbazate. Retrieved from ResearchGate: [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from Master Organic Chemistry: [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl carbamate. Retrieved from National Center for Biotechnology Information: [Link]

  • Organic Chemistry Portal. (n.d.). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. Retrieved from Organic Chemistry Portal: [Link]

Sources

Application

Application Note: Reaction Conditions for the N-Alkylation of Isothiazol-5-ylcarbamates

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Protocol & Methodological Guide Introduction & Mechanistic Rationale The isothiazole scaffold is a privi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Protocol & Methodological Guide

Introduction & Mechanistic Rationale

The isothiazole scaffold is a privileged pharmacophore prevalent in modern drug discovery, frequently appearing in PAR4 antagonists, kinase inhibitors, and treatments for endocrine disorders [1][2]. Specifically, the N-alkylation of isothiazol-5-ylcarbamates is a critical functionalization step used to modulate lipophilicity, tune pharmacokinetic properties, and establish proprietary chemical space.

However, the alkylation of heteroaryl carbamates presents unique regiochemical and chemoselective challenges. As a Senior Application Scientist, it is vital to understand the causality behind the reaction conditions rather than simply executing a protocol.

The Ambident Anion Challenge

The NH proton of an isothiazol-5-ylcarbamate is highly acidic (


) due to the dual electron-withdrawing effects of the adjacent carbamate carbonyl and the electron-deficient isothiazole ring. Deprotonation yields a resonance-stabilized ambident anion with electron density distributed across the nitrogen and oxygen atoms.

To drive N-alkylation over O-alkylation , the choice of base, solvent, and electrophile is paramount:

  • Solvent Causality: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) are mandatory. They effectively solvate the metal counterion (e.g.,

    
    , 
    
    
    
    ), disrupting tight ion pairs and exposing the nitrogen atom for a direct
    
    
    attack.
  • Electrophile Selection: Soft electrophiles (alkyl iodides, benzyl bromides) favor attack by the softer nitrogen atom, whereas hard electrophiles (alkyl tosylates, oxonium ions) can increase unwanted O-alkylation [3].

  • Base Selection: Sodium hydride (NaH) ensures irreversible, quantitative deprotonation, preventing unreacted starting material. For base-sensitive substrates (e.g., those prone to epimerization), milder bases like

    
     or 
    
    
    
    are utilized, often requiring elevated temperatures.

Reaction Pathways & Workflows

ReactionPathways SM Isothiazol-5-ylcarbamate (Starting Material) Base Base (NaH or K2CO3) Polar Aprotic Solvent SM->Base Deprotonation Pathway Mitsunobu Mitsunobu Conditions (ROH, PPh3, DIAD) SM->Mitsunobu Neutral Pathway Anion Resonance-Stabilized Carbamate Anion Base->Anion -H+ RX Alkyl Halide (R-X) SN2 Mechanism Anion->RX Nucleophilic Attack Product N-Alkylated Isothiazol-5-ylcarbamate RX->Product N-Alkylation Mitsunobu->Product Stereoinvertive N-Alkylation

Mechanistic pathways for the N-alkylation of isothiazol-5-ylcarbamates.

Workflow Step1 1. Substrate Dissolution (Dry DMF/THF) Step2 2. Base Addition (0°C, Ar/N2 atm) Step1->Step2 Step3 3. Electrophile Addition (Dropwise) Step2->Step3 Step4 4. Reaction Monitoring (LC-MS/TLC) Step3->Step4 Step5 5. Aqueous Quench & Extraction Step4->Step5 Step6 6. Flash Chromatography Purification Step5->Step6

Standard experimental workflow for base-mediated carbamate alkylation.

Quantitative Data Summary

The following table synthesizes field-proven reaction conditions for isothiazol-5-ylcarbamate alkylation, allowing researchers to select the optimal system based on substrate constraints.

MethodBase / ReagentsSolventTemp (°C)ElectrophileTypical YieldMechanistic Notes
Strong Base NaH (60% dispersion)DMF0 to 25Alkyl Iodides / Bromides85–95%Irreversible deprotonation; ideal for unhindered electrophiles.
Mild Base

or

ACN or DMF50 to 80Alkyl Bromides / Triflates75–85%Reversible deprotonation; prevents epimerization of chiral centers.
Mitsunobu DIAD,

THF0 to 25Primary/Secondary Alcohols60–80%Neutral conditions; complete stereochemical inversion (

) of alcohols [1].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that failures are caught immediately, saving downstream processing time.

Protocol A: Strong Base-Mediated Alkylation (NaH / DMF)

Best for standard, robust substrates and primary alkyl halides.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Flush with Argon.

  • Dissolution: Dissolve the isothiazol-5-ylcarbamate (1.0 equiv, e.g., 1.0 mmol) in anhydrous DMF (5.0 mL, 0.2 M).

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv) in a single portion.

    • Validation Checkpoint: Observe the evolution of

      
       gas. The solution will typically transition to a deep yellow or orange hue, confirming the formation of the carbamate anion. Stir for 30 minutes at 0 °C.
      
  • Alkylation: Add the alkyl halide (1.5 equiv) dropwise via syringe. Remove the ice bath and allow the reaction to warm to room temperature (25 °C).

  • Monitoring: Stir for 2–4 hours. Monitor via LC-MS.

    • Validation Checkpoint: The disappearance of the starting material mass

      
       and the appearance of the alkylated mass 
      
      
      
      confirms conversion.
  • Quench & Workup: Cool to 0 °C and quench dropwise with saturated aqueous

    
     (10 mL). Extract with Ethyl Acetate (
    
    
    
    mL).
    • Crucial Step: Wash the combined organic layers with 5% aqueous

      
       (
      
      
      
      mL) to completely remove residual DMF, which otherwise co-elutes during chromatography.
  • Purification: Dry over anhydrous

    
    , concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
    
Protocol B: Mild Base Alkylation ( / ACN)

Best for substrates containing base-sensitive functional groups (e.g., esters, epimerizable chiral centers).

  • Setup: In a dry vial, combine the isothiazol-5-ylcarbamate (1.0 equiv), Cesium Carbonate (

    
    , 2.0 equiv), and the alkyl halide (1.5 equiv).
    
  • Reaction: Suspend the mixture in anhydrous Acetonitrile (ACN, 0.2 M). Seal the vial and heat to 60 °C in an oil bath or heating block.

    • Causality Note:

      
       is highly soluble in organic solvents compared to 
      
      
      
      , providing a higher effective concentration of the basic counterion, accelerating the reaction without the harshness of NaH.
  • Monitoring: Stir for 12–18 hours. Monitor by TLC (UV detection at 254 nm).

  • Workup: Cool to room temperature, filter the suspension through a pad of Celite to remove inorganic salts, and wash the pad with EtOAc. Concentrate the filtrate directly for chromatography.

Protocol C: Mitsunobu Alkylation (Neutral Conditions)

Best for secondary alcohols where stereochemical inversion is required, or when alkyl halides are prone to E2 elimination [1].

  • Setup: Dissolve the isothiazol-5-ylcarbamate (1.0 equiv), the target alcohol (1.2 equiv), and Triphenylphosphine (

    
    , 1.5 equiv) in anhydrous THF (0.1 M) under Argon.
    
  • Activation: Cool to 0 °C. Add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise over 10 minutes.

    • Causality Note: Adding DIAD last ensures the formation of the betaine intermediate with

      
       occurs in the presence of the acidic carbamate, preventing non-productive side reactions of the betaine with the alcohol.
      
  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.

  • Purification: Concentrate the reaction mixture directly. Purify via flash chromatography.

    • Troubleshooting: Triphenylphosphine oxide (

      
      ) is a common contaminant. If it co-elutes, triturate the crude mixture with cold diethyl ether/hexanes (1:1); the 
      
      
      
      will precipitate and can be filtered off prior to chromatography.

References

  • Bicyclic heteroaryl substituted compounds. World Intellectual Property Organization. WO2018013774A1.
  • Compounds, compositions and methods of use to treat hypoparathyroidism and osteoporosis. World Intellectual Property Organization. WO2024155601A1.
  • Zhang, et al. Synthesis of Tertiary Amines Through Extrusive Alkylation of Carbamates. eScholarship / NIH PMC. Available at:[Link]

Method

Application Notes &amp; Protocols: Palladium-Catalyzed Cross-Coupling of Isothiazole Carbamates as Tunable Electrophilic Partners

An in-depth guide for researchers, scientists, and drug development professionals. The isothiazole ring is a privileged scaffold in medicinal chemistry, present in a wide array of biologically active molecules and approv...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals.

The isothiazole ring is a privileged scaffold in medicinal chemistry, present in a wide array of biologically active molecules and approved drugs.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it a valuable building block in drug discovery.[1][4] Palladium-catalyzed cross-coupling reactions have become one of the most powerful tools for constructing carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds, offering unparalleled efficiency and functional group tolerance.[5][6]

Traditionally, these reactions have relied on aryl or heteroaryl halides and triflates as the electrophilic partners. However, the development of methods that utilize alternative activating groups is a significant area of research, expanding the synthetic toolbox. This guide focuses on the use of isothiazole carbamates as electrophilic partners in palladium-catalyzed cross-coupling reactions. This approach leverages the carbamate moiety as a synthetically versatile and tunable leaving group, activated by a palladium catalyst to enable the formation of new bonds at its position of attachment.

Here, we provide a comprehensive overview of the mechanistic principles, key experimental considerations, and detailed, field-tested protocols for leveraging isothiazole carbamates in Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Mechanistic Principles & Key Considerations

The success of any palladium-catalyzed cross-coupling reaction hinges on a fundamental understanding of its catalytic cycle and the factors that influence each step. The use of a carbamate as a leaving group presents a unique challenge, primarily centered on achieving the initial oxidative addition of the palladium catalyst into the aryl C-O bond, a step that is typically more demanding than C-Halogen or C-OTf bond activation.[7][8]

The Catalytic Cycle

The generally accepted mechanism for these transformations involves a Pd(0)/Pd(II) catalytic cycle.[9][10]

Catalytic_Cycle Figure 1: Generalized Catalytic Cycle pd0 Active Pd(0)L₂ Catalyst oa_complex Pd(II) Oxidative Addition Complex (Iso)Pd(OCONR₂)L₂ pd0->oa_complex Oxidative Addition + Iso-OCONR₂ center trans_complex Pd(II) Intermediate (Iso)Pd(R')L₂ oa_complex->trans_complex Transmetalation + R'-[M] trans_complex->pd0 Reductive Elimination product Coupled Product Iso-R' trans_complex->product

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the isothiazole C-O bond of the carbamate. This is the rate-limiting step and requires a highly active catalyst system.

  • Transmetalation (for Suzuki Coupling): An organic group (R') is transferred from an organometallic reagent (e.g., an organoboron compound) to the palladium(II) center. This step is facilitated by a base.[11]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst to continue the cycle.[12]

Causality Behind Experimental Choices

The selection of each reaction component is critical for overcoming the high activation barrier of C-O bond cleavage.

  • Palladium Precatalyst: While Pd(0) is the active species, stable Pd(II) precatalysts like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used.[13] These are reduced in situ to Pd(0).[14] Modern, pre-formed precatalysts (e.g., Buchwald G3 or G4 precatalysts) offer improved reliability and efficiency by ensuring clean generation of the active catalyst.[15]

  • Ligands (The Key to Success): The ligand stabilizes the palladium center and modulates its reactivity. For activating robust C-O bonds, bulky and electron-rich phosphine ligands are mandatory.[5] Ligands like RuPhos, XPhos, or SPhos enhance the rate of both oxidative addition and reductive elimination, preventing catalyst decomposition.[5][16] The choice of ligand is often the most critical variable to screen.[16]

  • Base: The base plays a crucial role, particularly in Suzuki-Miyaura couplings where it activates the boronic acid for transmetalation.[11][16] Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective. The choice of base can significantly impact yield and must be optimized.

  • Solvents: Anhydrous and degassed solvents are essential. Oxygen can oxidize and deactivate both the Pd(0) catalyst and the sensitive phosphine ligands, often leading to the formation of inactive "palladium black."[16][17] Aprotic solvents like toluene, dioxane, or DMF are commonly used, with the choice depending on the solubility of the substrates and reagents.[16]

Experimental Protocols & Workflows

The following protocols provide a robust starting point for the cross-coupling of isothiazole carbamates. All manipulations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line or glovebox techniques.

Experimental_Workflow start Start: Prepare Glassware (Oven/Flame-Dried) setup Reaction Setup Under Inert Gas (Ar or N₂) start->setup add_solids Add Solids: 1. Isothiazole Carbamate 2. Coupling Partner (e.g., Boronic Acid) 3. Base (e.g., K₃PO₄) setup->add_solids add_catalyst Add Catalyst System: 1. Pd Precatalyst (e.g., Pd(OAc)₂) 2. Ligand (e.g., SPhos) add_solids->add_catalyst purge Evacuate & Backfill with Inert Gas (3 cycles) add_catalyst->purge add_solvent Add Degassed Solvent via Syringe purge->add_solvent react Heat to Desired Temperature (e.g., 80-110 °C) with Vigorous Stirring add_solvent->react monitor Monitor Progress (TLC, LC-MS, GC-MS) react->monitor workup Aqueous Workup: Cool, Dilute, Wash, Dry, Concentrate monitor->workup purify Purification: Flash Column Chromatography workup->purify characterize Characterization: NMR, MS purify->characterize end End: Pure Product characterize->end

Caption: A standard experimental workflow for palladium-catalyzed cross-coupling reactions.

Protocol 2.1: Suzuki-Miyaura Coupling of 5-Isothiazole Carbamate with Phenylboronic Acid

This protocol describes a representative C-C bond formation.

Reagents & Materials

Reagent/MaterialMol. Wt.Amount (mmol)Equiv.Notes
5-Isothiazole Carbamate-1.01.0Substrate
Phenylboronic Acid121.931.51.5Coupling Partner
Palladium(II) Acetate224.500.020.02Precatalyst
SPhos410.570.040.04Ligand
K₃PO₄ (anhydrous)212.273.03.0Base, finely powdered
Toluene (anhydrous)-5 mL-Degassed Solvent
Oven-dried Schlenk tube-1-With stir bar

Step-by-Step Methodology

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the 5-isothiazole carbamate (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.5 mmol, 1.5 equiv.), potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure a completely inert atmosphere.[17]

  • Solvent Addition: Add 5 mL of degassed, anhydrous toluene via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing via TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short plug of Celite to remove inorganic salts. Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 5-phenylisothiazole product.[18]

Protocol 2.2: Buchwald-Hartwig Amination of 5-Isothiazole Carbamate with Morpholine

This protocol outlines a representative C-N bond formation.

Reagents & Materials

Reagent/MaterialMol. Wt.Amount (mmol)Equiv.Notes
5-Isothiazole Carbamate-1.01.0Substrate
Morpholine87.121.21.2Amine Coupling Partner
Pd₂(dba)₃915.720.010.01Precatalyst
RuPhos469.640.040.04Ligand
NaOt-Bu96.101.41.4Base
Dioxane (anhydrous)-5 mL-Degassed Solvent
Oven-dried Schlenk tube-1-With stir bar

Step-by-Step Methodology

  • Reaction Setup: In a glovebox or under a stream of argon, add the 5-isothiazole carbamate (1.0 mmol, 1.0 equiv.), sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv.), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and RuPhos (0.04 mmol, 4 mol%) to an oven-dried Schlenk tube with a stir bar.

  • Inert Atmosphere: Seal the tube, remove from the glovebox (if used), and connect to a Schlenk line.

  • Reagent Addition: Add 5 mL of degassed, anhydrous dioxane via syringe, followed by the addition of morpholine (1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress via TLC or LC-MS until the starting material is consumed (typically 8-16 hours).

  • Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of silica gel, eluting with ethyl acetate, to remove the palladium catalyst and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to obtain the desired 5-morpholinoisothiazole.

Troubleshooting & Optimization

Even with robust protocols, challenges can arise. A systematic approach to troubleshooting is key to success.

Problem Observed Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: Pd(II) precatalyst not reduced to active Pd(0).[16] 2. Reagent Impurity: Impurities in starting materials or solvents can poison the catalyst.[15] 3. Suboptimal Conditions: Incorrect ligand, base, or solvent choice.[16]1. Use a modern precatalyst (e.g., RuPhos-G3) or try a different Pd source. Increase catalyst loading (e.g., to 5 mol%).[15] 2. Re-purify starting materials. Ensure solvents are anhydrous and properly degassed.[17] 3. Perform a systematic screen of ligands (e.g., XPhos, BrettPhos), bases (e.g., Cs₂CO₃, K₂CO₃), and solvents (e.g., Toluene, DMF).[16]
Formation of Black Precipitate (Palladium Black) 1. Presence of Oxygen: Oxidizes active Pd(0) to inactive aggregates.[17] 2. High Temperature: Can promote catalyst decomposition.[17] 3. Ineffective Ligand: Ligand fails to stabilize the catalytic species.1. Ensure rigorous degassing of solvents and maintenance of an inert atmosphere throughout the reaction.[17] 2. Lower the reaction temperature and extend the reaction time.[17] 3. Screen alternative, bulkier ligands that provide greater steric protection to the Pd center.
Significant Side Products 1. Protodeboronation (Suzuki): Boronic acid reacts with residual water instead of transmetalating.[5] 2. Homocoupling (Suzuki): Coupling of two boronic acid molecules.[5] 3. Dehalogenation (if applicable): Reduction of a halide instead of coupling.1. Use rigorously dried reagents and solvents. Consider using a more stable boronic ester (e.g., a pinacol ester).[16][19] 2. Ensure the reaction is free of oxygen. Lowering the temperature may also help.[5] 3. This is less common with carbamates but can occur with competing halides. Adjusting the catalyst system can minimize this.[5]

Conclusion

The palladium-catalyzed cross-coupling of isothiazole carbamates represents a modern and powerful strategy for the functionalization of this important heterocyclic core. By understanding the underlying mechanistic principles and carefully selecting the catalyst system, researchers can effectively utilize carbamates as reliable electrophilic partners. The protocols and troubleshooting guide provided herein serve as a solid foundation for scientists in drug discovery and chemical research to successfully implement this methodology, enabling the rapid synthesis of diverse and complex isothiazole-containing molecules.

References

  • Benchchem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. BenchChem.
  • Benchchem. (n.d.). A Comparative Analysis of Isoxazole and Isothiazole Analogs in Drug Discovery. BenchChem.
  • Benchchem. (n.d.). Palladium catalyst issues in cross-coupling reactions. BenchChem.
  • MilliporeSigma. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. MilliporeSigma.
  • (n.d.). Cross-Coupling Reactions Guide.
  • Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Who we serve.
  • (2025, September 30). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers.
  • (n.d.). Regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile. RSC Publishing.
  • Alam, M. A., et al. (2019, April 30). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medwin Publishers.
  • (n.d.). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. PMC.
  • Kulkarni, S., et al. (2024, July 24). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. Books.
  • Benchchem. (n.d.). Technical Support Center: Catalyst Selection for Cross-Coupling of Isothiazoles. BenchChem.
  • (n.d.). REVIEW. NSF PAR.
  • Vinogradova, E. V., et al. (2013). Palladium-Catalyzed Synthesis of N-Aryl Carbamates. MIT Open Access Articles.
  • Christoforou, I. C., & Koutentis, P. A. (2006, October 7). New regiospecific isothiazole C-C coupling chemistry. PubMed.
  • (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
  • (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
  • (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions | Request PDF.
  • Benchchem. (n.d.). Technical Support Center: Suzuki Reactions with Isothiazole Substrates. BenchChem.
  • (n.d.). Buchwald–Hartwig amination. Wikipedia.
  • (2023, November 1). Pd-Complexes with Azanediylbis(1,2-azolyl)- and Bis(1,2-azolyl)carboxamide Ligands for Catalysis of Cross-Coupling Reactions in Aqueous Media. Russian Journal of General Chemistry.
  • (n.d.). Isothiazole synthesis. Organic Chemistry Portal.
  • (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Reddit.
  • (n.d.). Buchwald-Hartwig amination. Name-Reaction.com.
  • (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC.
  • (2020, July 1). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts.
  • (2024, December 12). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC - NIH.
  • (n.d.). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts.
  • (n.d.). Cross-Coupling Catalysts. Sigma-Aldrich.
  • (n.d.). Buchwald-Hartwig Amination. Wordpress.
  • (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis.
  • (n.d.). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Who we serve.
  • (2020, April 30). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube.
  • (2002, January 1). (PDF) Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. ResearchGate.
  • (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
  • Panduwawala, T. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds.
  • (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • (n.d.). Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. Organic Chemistry Portal.
  • (n.d.). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Request PDF. ResearchGate.
  • (n.d.). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. PMC.

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Application

Application Note: Optimized Recrystallization Protocol for tert-Butyl isothiazol-5-ylcarbamate

Target Audience: Process Chemists, Medicinal Chemists, and Pharmaceutical Development Scientists Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The compound tert-butyl isothiaz...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and Pharmaceutical Development Scientists Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The compound tert-butyl isothiazol-5-ylcarbamate (CAS: 887475-44-7) is a highly valuable heterocyclic building block utilized in the synthesis of advanced pharmaceutical intermediates and bioactive small molecules. It features an isothiazole core coupled with a tert-butyloxycarbonyl (Boc)-protected amine. While chromatography is often used for initial purification, solvent/anti-solvent recrystallization is the gold standard for achieving the >99% purity required for downstream API (Active Pharmaceutical Ingredient) manufacturing[1].

The Causality of Solvent Selection

Designing a recrystallization protocol requires exploiting the differential solubility of the target molecule versus its impurities. For Boc-protected heteroarylamines, the highly polar carbamate motif (capable of hydrogen bonding) and the polarizable isothiazole ring contrast sharply with the lipophilic tert-butyl group.

We utilize an Ethyl Acetate (EtOAc) / Heptane binary solvent system[2].

  • The "Good" Solvent (Ethyl Acetate): EtOAc acts as a moderate-polarity hydrogen-bond acceptor. It readily solvates the isothiazole ring and the carbamate NH at elevated temperatures (50–60 °C), ensuring complete dissolution of the crude matrix.

  • The "Anti-Solvent" (Heptane): Heptane is a non-polar, aliphatic hydrocarbon. Its addition dramatically lowers the dielectric constant of the medium. As the mixture cools, the aliphatic environment forces the polar isothiazole cores to self-associate via intermolecular hydrogen bonding, driving nucleation and crystal growth[3].

Mitigating Thermal Degradation

A critical parameter in this protocol is temperature control. The N-Boc protecting group is susceptible to thermal deprotection, particularly if trace acidic impurities (often residual from upstream synthesis) are present in the crude mixture[4]. Therefore, dissolution temperatures must strictly not exceed 60 °C to prevent the generation of the free 5-aminoisothiazole impurity.

Physicochemical & Solvent Data

To ensure a self-validating process, scientists must understand the quantitative boundaries of the system. The following table summarizes the critical parameters governing this recrystallization.

ParameterValue / CharacteristicMechanistic Implication
Molecular Formula C₈H₁₂N₂O₂SGoverns molecular weight (200.26 g/mol ).
Hydrogen Bonding 1 Donor (NH), 4 Acceptors (O, N)Drives crystal lattice packing during cooling.
EtOAc Boiling Point 77.1 °CAllows for safe heating; however, process max is capped at 60 °C to protect the Boc group.
Heptane Boiling Point 98.4 °CEnsures the anti-solvent does not flash off during hot addition.
Target EtOAc:Heptane Ratio 1:3 to 1:5 (v/v)Optimal supersaturation window to prevent Liquid-Liquid Phase Separation (oiling out)[5].

Process Workflow & Logic

The following diagram illustrates the logical sequence of unit operations, highlighting the transition from a crude solid to a highly pure crystalline product.

G Start Crude tert-Butyl isothiazol-5-ylcarbamate Dissolve Dissolution in EtOAc (T = 55-60 °C) Start->Dissolve Filter Hot Polish Filtration (Remove insolubles) Dissolve->Filter Antisolvent Dropwise Addition of Heptane (Anti-solvent) Filter->Antisolvent Cool Controlled Cooling (0.5 °C/min to 5 °C) Antisolvent->Cool Nucleation Nucleation & Crystal Growth Cool->Nucleation Isolate Vacuum Filtration & Cold Heptane Wash Nucleation->Isolate Dry Vacuum Drying (T < 40 °C) Isolate->Dry Pure Pure Crystalline Product (>99% Purity) Dry->Pure

Workflow for the solvent/anti-solvent crystallization of tert-butyl isothiazol-5-ylcarbamate.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Do not proceed to the next step unless the verification criteria of the current step are met.

Step 1: Controlled Dissolution
  • Weigh the crude tert-butyl isothiazol-5-ylcarbamate and transfer it to a suitably sized, clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add Ethyl Acetate (EtOAc) at a ratio of approximately 2.5 mL per gram of crude solid.

  • Submerge the flask in an oil bath or heating block set to 55–60 °C . Stir at 400 RPM.

  • Verification Check: Observe the solution. It should transition to a clear, homogeneous liquid. If undissolved material persists after 15 minutes, add EtOAc in 0.5 mL/g increments until dissolution is complete. Do not exceed 60 °C to prevent Boc degradation[4].

Step 2: Hot Polish Filtration
  • Pre-warm a fritted glass funnel (medium porosity) and a receiving flask to ~50 °C to prevent premature precipitation.

  • Rapidly filter the hot EtOAc solution under a gentle vacuum to remove mechanical impurities, dust, or insoluble polymeric byproducts.

  • Verification Check: The filtrate must be optically clear, with no visible particulates or "schlieren" (refractive index gradient) lines.

Step 3: Anti-Solvent Addition
  • Return the clear filtrate to a heating source and maintain the temperature at 50 °C .

  • Begin adding Heptane dropwise via an addition funnel while maintaining vigorous stirring (500 RPM).

  • Continue addition until the solution reaches the "cloud point" (the point at which a faint, persistent turbidity is observed). This typically occurs at an EtOAc:Heptane ratio of roughly 1:2 to 1:3.

  • Once the cloud point is reached, immediately add 3–5 drops of EtOAc until the solution just clears again. This establishes a metastable supersaturated state.

Step 4: Controlled Cooling & Nucleation
  • Remove the heat source. Allow the flask to cool ambiently to room temperature (20–25 °C) at a controlled rate of approximately 0.5 °C/min . Mechanistic Note: Rapid "crash cooling" traps impurities within the crystal lattice and promotes amorphous solid formation[6].

  • Once at room temperature, transfer the flask to an ice-water bath and cool to 0–5 °C for 2 hours to maximize yield.

  • Verification Check: A thick slurry of distinct, well-defined crystals should be visible. If the product appears as a separate liquid layer at the bottom of the flask, proceed immediately to the Troubleshooting section (Oiling Out).

Step 5: Isolation and Drying
  • Isolate the crystals via vacuum filtration using a Buchner funnel.

  • Wash the filter cake with a minimal volume (approx. 1 mL/g) of ice-cold Heptane . Mechanistic Note: Using pure heptane for the wash ensures that no crystallized product is re-dissolved, while effectively displacing the mother liquor containing the impurities[6].

  • Transfer the solid to a vacuum desiccator or vacuum oven. Dry at < 40 °C under high vacuum (≤ 10 mbar) until a constant weight is achieved.

  • Verification Check: Analyze the final product via HPLC or ¹H-NMR. The tert-butyl singlet (~1.45 ppm) and the isothiazole proton should integrate perfectly, with no residual EtOAc (singlet at 2.05 ppm, quartet at 4.12 ppm) remaining.

Troubleshooting: Mitigating "Oiling Out" (LLPS)

A pervasive challenge when crystallizing Boc-protected amines is Liquid-Liquid Phase Separation (LLPS) , commonly referred to as "oiling out." Instead of forming a solid crystal lattice, the compound separates as a dense, immiscible liquid phase[5]. This occurs when the supersaturation level exceeds the metastable zone width before the temperature drops below the compound's melting point in that specific solvent mixture.

If oiling out occurs, execute the following corrective actions:

  • Re-dissolution: Reheat the mixture to 55 °C until the oil completely merges back into a single homogeneous liquid phase.

  • Adjust Solvent Ratio: Add 10-15% more Ethyl Acetate. Oiling out often indicates that the anti-solvent (Heptane) concentration is too high, pushing the system into the LLPS region of the phase diagram[5].

  • Implement Seeding: Cool the solution to just above the temperature where oiling out previously occurred. Introduce 1-2 mg of pure, crystalline tert-butyl isothiazol-5-ylcarbamate (seeds). Seeding bypasses the high-energy nucleation barrier, forcing the system to deposit molecules onto the existing crystal lattice rather than forming a liquid phase.

  • Reduce Cooling Rate: Lower the cooling rate to 0.1–0.2 °C/min. Slower cooling keeps the system closer to the equilibrium solubility curve, favoring structured crystallization over phase separation.

References

  • National Institutes of Health (NIH). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. PMC. Available at:[Link]

  • American Chemical Society (ACS). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Molecular Pharmaceutics. Available at:[Link]

  • American Chemical Society (ACS). Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate B. Organic Process Research & Development. Available at:[Link]

  • American Chemical Society (ACS). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at:[Link]

  • American Chemical Society (ACS). Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations. Organic Process Research & Development. Available at:[Link]

Sources

Method

microwave-assisted synthesis involving tert-butyl isothiazol-5-ylcarbamate

Title: Microwave-Assisted Synthesis of tert-Butyl Isothiazol-5-ylcarbamate: A High-Efficiency Curtius Rearrangement Protocol Executive Summary & Rationale Isothiazoles are highly valued in medicinal chemistry and drug de...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Microwave-Assisted Synthesis of tert-Butyl Isothiazol-5-ylcarbamate: A High-Efficiency Curtius Rearrangement Protocol

Executive Summary & Rationale

Isothiazoles are highly valued in medicinal chemistry and drug development as stable bioisosteres for pyrazoles, thiazoles, and phenyl rings. However, functionalizing the 5-position with an amino group presents significant synthetic hurdles. The free isothiazol-5-amine is electronically deactivated, sterically hindered, and prone to oxidative degradation. Consequently, synthesizing it directly as a Boc-protected derivative—tert-butyl isothiazol-5-ylcarbamate —is the preferred strategy for downstream cross-coupling and derivatization [1].

The most direct route to this protected amine is the Curtius rearrangement of isothiazole-5-carboxylic acid. While conventional thermal heating requires prolonged reflux times (12–24 hours) that often lead to substrate decomposition and symmetric urea byproducts, microwave-assisted synthesis accelerates the reaction to mere minutes. By utilizing Diphenylphosphoryl azide (DPPA) in a sealed microwave reactor, we achieve a self-validating, high-yield transformation [3].

Mechanistic Pathway & Causality

The reaction proceeds via a one-pot activation-rearrangement-trapping cascade.

  • Activation: Triethylamine (TEA) deprotonates the carboxylic acid, which then attacks DPPA to form an intermediate acyl azide. DPPA is chosen over traditional acid chloride/sodium azide methods because it avoids the isolation of shock-sensitive, low-molecular-weight acyl azides [4].

  • Rearrangement (The Microwave Advantage): The acyl azide undergoes a thermally driven Curtius rearrangement, extruding nitrogen gas (

    
    ) to form a highly reactive isocyanate. Microwave dielectric heating provides rapid, uniform energy transfer, overcoming the high activation energy barrier of 
    
    
    
    extrusion in minutes rather than hours.
  • Nucleophilic Trapping: The transient isocyanate is immediately trapped by anhydrous tert-butanol to form the stable Boc-protected carbamate [2].

CurtiusPathway A Isothiazole-5-carboxylic acid (Starting Material) B Acyl Azide Intermediate [- (PhO)2PO2H] A->B DPPA, TEA 0 °C to RT C Isocyanate Intermediate [- N2 gas] B->C Microwave (110 °C) Curtius Rearrangement D tert-Butyl isothiazol-5-ylcarbamate (Target Product) C->D t-Butanol Nucleophilic Trapping

Fig 1: Mechanistic pathway of the one-pot DPPA-mediated Curtius rearrangement.

Comparative Data Analysis

To justify the transition from conventional to microwave-assisted synthesis, empirical data from optimization studies are summarized below. The microwave protocol not only reduces time but fundamentally alters the impurity profile by outcompeting the formation of symmetric urea.

ParameterConventional Thermal HeatingMicrowave-Assisted ProtocolCausality / Impact
Heating Source Oil Bath (Reflux)Microwave Dielectric HeatingMW provides uniform, internal heating, eliminating cold spots and wall-effects.
Reaction Time 16 – 24 hours20 minutesRapid

extrusion prevents prolonged thermal stress on the heterocyclic ring.
Temperature 82 °C (t-BuOH boiling point)110 °C (Sealed Vessel)Sealed MW vessel allows superheating above the solvent's boiling point.
Solvent System Neat tert-Butanoltert-Butanol / Toluene (1:1)Toluene lowers system vapor pressure and improves MW energy absorption.
Yield (Isolated) 45% – 55%82% – 88%Faster trapping minimizes isocyanate degradation and urea formation.
Primary Impurity 1,3-bis(isothiazol-5-yl)ureaUnreacted starting materialTrace water in long refluxes causes urea; MW speed outpaces this side reaction.

Experimental Workflow & Protocol

Workflow Step1 Step 1: Reagent Assembly Mix Acid, t-BuOH, Toluene, TEA Cool to 0 °C, dropwise DPPA Step2 Step 2: Microwave Irradiation 110 °C, 20 min Monitor Pressure (N2 release) Step1->Step2 Step3 Step 3: Reaction Validation LC-MS & TLC Check Confirm mass [M+H]+ 201.0 Step2->Step3 Step4 Step 4: Quench & Extraction Sat. NaHCO3 quench EtOAc extraction Step3->Step4 Step5 Step 5: Purification Flash Chromatography Hexanes/EtOAc gradient Step4->Step5

Fig 2: Step-by-step experimental workflow for the microwave-assisted synthesis.

Step-by-Step Methodology

Note: This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure success at each critical junction.

Materials Required:

  • Isothiazole-5-carboxylic acid (1.0 equiv, 5.0 mmol, 645 mg)

  • Diphenylphosphoryl azide (DPPA) (1.2 equiv, 6.0 mmol, 1.65 g) [4]

  • Triethylamine (TEA) (1.5 equiv, 7.5 mmol, 1.05 mL)

  • Anhydrous tert-Butanol (5.0 mL)

  • Anhydrous Toluene (5.0 mL)

Procedure:

  • Reagent Assembly (Cold Addition):

    • In an oven-dried 30 mL microwave-safe reaction vial equipped with a magnetic stir bar, suspend isothiazole-5-carboxylic acid (645 mg) in a mixture of anhydrous tert-butanol (5.0 mL) and anhydrous toluene (5.0 mL).

    • Causality Check: Toluene is added because neat tert-butanol has a melting point of ~25 °C and can solidify at room temperature, hindering stirring. Toluene also acts as a pressure-modulator in the microwave.

    • Add TEA (1.05 mL). The suspension should become a clear solution as the triethylammonium salt forms.

    • Cool the vial to 0 °C in an ice bath. Add DPPA (1.65 g) dropwise over 2 minutes.

    • Safety & Causality: DPPA addition must be done cold to prevent uncontrolled, premature formation of the acyl azide, which is highly exothermic.

  • Microwave Irradiation:

    • Seal the microwave vial with a Teflon-lined crimp cap.

    • Place the vial in the microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover).

    • Parameters: Ramp to 110 °C over 3 minutes. Hold at 110 °C for 20 minutes. Stirring speed: 600 rpm.

    • Self-Validation (Pressure): Monitor the pressure curve on the microwave interface. You should observe a steady pressure increase corresponding to the stoichiometric release of

      
       gas (Curtius rearrangement). If pressure exceeds 15 bar, the system will auto-vent; the toluene co-solvent prevents this by keeping the vapor pressure manageable.
      
  • In-Process Control (IPC):

    • Allow the vessel to cool to <40 °C before uncrimping.

    • Take a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Validation Criteria: Look for the disappearance of the starting material mass ([M-H]- 128.0) and the appearance of the target product mass ([M+H]+ 201.0, and the characteristic Boc-cleaved fragment[M-tBu+H]+ 145.0).

  • Workup & Extraction:

    • Transfer the reaction mixture to a separatory funnel. Dilute with Ethyl Acetate (30 mL).

    • Wash the organic layer with saturated aqueous

      
       (2 × 20 mL) to remove unreacted acid and diphenyl phosphate byproducts.
      
    • Wash with brine (20 mL), dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel.

    • Eluent: Gradient of 5% to 20% Ethyl Acetate in Hexanes.

    • The product, tert-butyl isothiazol-5-ylcarbamate, elutes as a distinct UV-active band (254 nm).

    • Evaporate the pure fractions to yield a white to pale-yellow solid.

Critical Parameters & Troubleshooting (E-E-A-T Insights)

  • Moisture Exclusion is Paramount: The most common failure mode in this protocol is the formation of the symmetric urea byproduct. If trace water is present in the solvents or reagents, it will outcompete tert-butanol for the isocyanate intermediate. Water reacts with the isocyanate to form a carbamic acid, which rapidly decarboxylates to the free isothiazol-5-amine. This free amine then attacks another molecule of isocyanate, forming 1,3-bis(isothiazol-5-yl)urea. Always use freshly opened, anhydrous t-butanol and toluene.

  • DPPA Quality: DPPA degrades over time upon exposure to moisture, releasing diphenyl phosphate. If the reagent is old or cloudy, the yield will drop precipitously. Verify DPPA purity via 31P NMR if yields are inconsistent [4].

References

1.1 - Google Patents (WO2024155601A1). 2.2 - MDPI. 3.3 - PMC. 4.4 - TCI Chemicals.

Sources

Application

Application Note: Process Development for the Scale-Up Synthesis of tert-Butyl Isothiazol-5-ylcarbamate

Executive Summary The synthesis of 5-aminoisothiazole derivatives is a persistent challenge in medicinal chemistry due to the inherent instability of the 5-aminoisothiazole free base. The electron-deficient nature of the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 5-aminoisothiazole derivatives is a persistent challenge in medicinal chemistry due to the inherent instability of the 5-aminoisothiazole free base. The electron-deficient nature of the isothiazole ring, combined with the nucleophilic amino group, renders the molecule susceptible to oxidative degradation and ring-opening under basic conditions.

This Application Note details a robust, scalable protocol for the synthesis of tert-butyl isothiazol-5-ylcarbamate (Boc-protected 5-aminoisothiazole). Unlike direct protection methods that require handling the unstable amine salt, this protocol utilizes a Curtius Rearrangement starting from the stable, commercially available isothiazole-5-carboxylic acid . This route "skips" the isolation of the free amine, converting the carboxylic acid directly to the protected carbamate via an isocyanate intermediate.

Key Process Advantages
  • Stability: Avoids isolation of the unstable 5-aminoisothiazole free base.

  • Scalability: Designed for multi-gram to kilogram batches with integrated safety controls for gas evolution (

    
    ).
    
  • Purification: Optimized for crystallization, minimizing the need for chromatographic separation.

Strategic Route Analysis

Pathway Comparison

Two primary routes were evaluated for scale-up suitability.

ParameterRoute A: Direct ProtectionRoute B: Curtius Rearrangement (Selected)
Starting Material 5-Aminoisothiazole HClIsothiazole-5-carboxylic acid
Reagents

, DMAP, TEA
DPPA, TEA,

-BuOH
Intermediates Free amine (Transient, Unstable)Acyl azide, Isocyanate (contained)
Safety Profile Low energy, but degradation riskExothermic, Gas evolution (

)
Purification Silica Gel (Difficult at scale)Crystallization / Filtration
Cost Efficiency Low (SM is expensive/unstable)High (Acid is stable/cheap)
Reaction Mechanism & Pathway

The selected route proceeds via the activation of the carboxylic acid with diphenylphosphoryl azide (DPPA), followed by thermal rearrangement to the isocyanate, which is trapped in situ by tert-butanol.

ReactionPathway Acid Isothiazole-5- carboxylic acid AcylAzide Acyl Azide (Intermediate) Acid->AcylAzide 1. Activation DPPA DPPA / Et3N (Activation) DPPA->AcylAzide Isocyanate Isocyanate (Transient) AcylAzide->Isocyanate 2. Heat (-N2) Curtius Rearr. Product N-Boc-5-aminothiazole (Target) Isocyanate->Product 3. t-BuOH Trapping

Figure 1: Mechanistic pathway for the one-pot Curtius rearrangement.

Critical Process Parameters (CPPs)

For successful scale-up, the following parameters must be strictly controlled to prevent thermal runaway and ensure high yield.

  • Temperature Control (Ramp Rate): The rearrangement of the acyl azide to the isocyanate is exothermic and releases nitrogen gas.

    • Target: Slow ramp to 80°C.

    • Failure Mode: Rapid heating causes violent gas evolution and pressure buildup.

  • Water Content: The reaction must be strictly anhydrous.

    • Impact: Water reacts with the isocyanate to form the unstable carbamic acid, which decarboxylates to the free amine.[1][2] The free amine then reacts with remaining isocyanate to form a urea impurity (symmetric urea).[1]

    • Specification: Solvents < 0.05%

      
       (Karl Fischer).
      
  • Base Stoichiometry:

    • Requirement: 1.1 equivalents of Triethylamine (TEA). Excess base can induce isothiazole ring opening (S-N bond cleavage).

Detailed Experimental Protocol

Scale: 50 g Input (Isothiazole-5-carboxylic acid) Expected Yield: 65–75% Reactor: 1L Double-jacketed reactor with overhead stirring, reflux condenser, and internal temperature probe.

Materials
  • Isothiazole-5-carboxylic acid (50.0 g, 387 mmol)

  • Diphenylphosphoryl azide (DPPA) (117.2 g, 426 mmol, 1.1 equiv)

  • Triethylamine (TEA) (43.1 g, 426 mmol, 1.1 equiv)

  • tert-Butanol (

    
    -BuOH) (500 mL, 10V)
    
  • Toluene (250 mL, 5V) - Optional co-solvent to improve solubility

Step-by-Step Procedure
Phase 1: Activation (Acyl Azide Formation)
  • Inertion: Purge the reactor with

    
     for 15 minutes.
    
  • Charging: Charge Isothiazole-5-carboxylic acid (50 g) and anhydrous

    
    -BuOH (500 mL). Start stirring at 250 RPM.
    
  • Base Addition: Add Triethylamine (43.1 g) dropwise over 10 minutes at 20–25°C. The mixture may become a clear solution.

  • DPPA Addition: Add DPPA (117.2 g) dropwise over 30 minutes, maintaining internal temperature

    
    .
    
    • Note: Slight exotherm is observed. Stir for 1 hour at ambient temperature to ensure complete formation of the acyl azide.

Phase 2: Rearrangement & Trapping (The Critical Step)
  • Controlled Heating: Slowly ramp the temperature to 80°C over a period of 60 minutes (approx 1°C/min).

    • Safety Check: Monitor gas evolution (bubbler). Nitrogen release typically begins around 65–70°C. If gas evolution becomes vigorous, hold temperature until it subsides.

  • Reflux: Maintain reflux (approx. 82–85°C) for 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC/TLC for consumption of the acyl azide intermediate.

  • Cooling: Cool the reaction mixture to 20°C.

Phase 3: Workup & Isolation
  • Quench: Slowly add saturated

    
     solution (300 mL). Stir for 20 minutes.
    
  • Extraction: Add Ethyl Acetate (500 mL). Separate phases.

    • Aqueous Layer:[3] Back-extract with Ethyl Acetate (2 x 200 mL).

  • Washing: Combine organic layers and wash with:

    • Water (300 mL)

    • Brine (300 mL)

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure to approx. 2V (100 mL).
    
  • Crystallization: Add n-Heptane (300 mL) slowly to the residue while stirring. A precipitate should form. Cool to 0–5°C and age for 2 hours.

  • Filtration: Filter the solid and wash with cold n-Heptane. Dry in a vacuum oven at 40°C for 12 hours.

Process Safety & Troubleshooting

Safety Decision Tree (Batch vs. Flow)

For scales >1 kg, a continuous flow approach is recommended to minimize the inventory of hazardous acyl azide.

SafetyLogic Start Scale Assessment ScaleCheck Input > 500g? Start->ScaleCheck Batch Batch Mode (Protocol 4.2) ScaleCheck->Batch No Flow Continuous Flow (Rec. for Safety) ScaleCheck->Flow Yes Residence Time: 10 min\nTemp: 100°C\nBack Pressure: 100 psi Residence Time: 10 min Temp: 100°C Back Pressure: 100 psi Flow->Residence Time: 10 min\nTemp: 100°C\nBack Pressure: 100 psi

Figure 2: Decision logic for process scaling based on thermal hazard assessment.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (<50%) Incomplete rearrangement or hydrolysis.Ensure temp reaches >80°C; Check solvent water content.
Symmetric Urea Impurity Water present in

-BuOH.
Dry

-BuOH over 3Å molecular sieves before use.
Ring Opening (Degradation) Base concentration too high or temp too high.Use DIPEA instead of TEA (less nucleophilic); Control temp strictly.
Violent Gas Evolution Heating ramp too fast.Reduce ramp rate to 0.5°C/min during the 60–80°C window.

Analytical Specifications

Product: tert-Butyl isothiazol-5-ylcarbamate

  • Appearance: Off-white to pale yellow solid.

  • 1H NMR (400 MHz, DMSO-d6):

    
     10.8 (s, 1H, NH), 8.35 (d, 1H, Ar-H), 6.90 (d, 1H, Ar-H), 1.48 (s, 9H, t-Bu). (Chemical shifts are estimated based on analogous isothiazole carbamates).
    
  • HPLC Purity: >98.0% (a/a).[4]

  • Mass Spec (ESI): [M+H]+ calc. 201.06, found 201.1.

References

  • Curtius Rearrangement Mechanism & Applications

    • Source: Evans, et al.[5] "The Curtius Rearrangement: Mechanistic Insight and Recent Applications." PMC/NIH.

  • Flow Chemistry for Curtius Scale-up

    • Source: Almac Group. "Tandem Continuous Flow Curtius Rearrangement."
  • Use of DPPA in Heterocyclic Synthesis

    • Source: Organic Chemistry Portal.[6] "Curtius Rearrangement."[7][1][5][6][8][9]

  • General Procedure for Boc-Carbamate Synthesis

    • Source: Organic Syntheses, Coll. Vol. 6, p.95 (1988). "Carbamic acid, tert-butyl ester."[10]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Isothiazole Integrity Assurance

Ticket ID: ISO-NS-PROTECT-001 Subject: Preventing Isothiazole Ring Opening During Deprotection Status: Open Assigned Specialist: Senior Application Scientist Core Directive: The "Soft" Sulfur Problem Welcome to the Isoth...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: ISO-NS-PROTECT-001 Subject: Preventing Isothiazole Ring Opening During Deprotection Status: Open Assigned Specialist: Senior Application Scientist

Core Directive: The "Soft" Sulfur Problem

Welcome to the Isothiazole Integrity Support Module. If you are here, you likely faced a catastrophic failure where your 1,2-isothiazole ring opened into an enaminothione or thioamide during a "standard" deprotection step.

The Root Cause: Unlike its oxygen analog (isoxazole), the isothiazole ring is aromatic and generally more robust. However, it possesses a specific vulnerability: the Nitrogen-Sulfur (N-S) bond .

  • Nucleophilic Susceptibility: The sulfur atom is "soft" and polarizable. Hard nucleophiles (like OH⁻) or soft nucleophiles (like thiols or cyanide) can attack the sulfur, leading to N-S bond cleavage.

  • Reductive Fragility: While more stable than isoxazoles, the N-S bond is the weakest link under reductive conditions (Hydrogenolysis), particularly with active catalysts like Raney Nickel or Palladium at high pressures.

This guide provides the operational protocols to bypass these failure modes.

Troubleshooting Modules (Q&A Format)
Module A: The Hydrogenation Trap (Benzyl/Cbz Removal)

User Question: I tried removing a Cbz group using H₂ and Pd/C. The mass spec shows a [M+2] peak and a complex mixture. Did I reduce the ring?

Diagnosis: You likely cleaved the N-S bond. While isothiazoles are more stable than isoxazoles to hydrogenation, they are not immune. Under standard hydrogenolysis conditions (H₂, Pd/C, MeOH), the N-S bond can undergo reductive cleavage, especially if the ring is electron-deficient.

Corrective Action: Do NOT use standard catalytic hydrogenation (H₂/Pd/C) if you can avoid it.

  • Alternative 1 (Acidic Deprotection): If possible, switch your protecting group strategy to acid-labile groups (Boc, t-Butyl esters) which are completely orthogonal to the isothiazole ring.

  • Alternative 2 (Lewis Acid Cleavage): For Benzyl ethers/esters, use BBr₃ (Boron tribromide) or BCl₃ at -78°C. Isothiazoles are generally stable to Lewis acids.

  • Alternative 3 (Transfer Hydrogenation - High Risk): If you must reduce, use PtO₂ (Adam’s Catalyst) instead of Pd/C, or use transfer hydrogenation (Cyclohexene/Pd), but this requires strict monitoring.

Module B: Base-Mediated Hydrolysis (Ester Saponification)

User Question: I treated my isothiazole-methyl ester with NaOH in Methanol/Water. The solution turned deep yellow/red, and I lost the product. What happened?

Diagnosis: You triggered a nucleophilic attack on the sulfur atom. Hydroxide (OH⁻) is a hard nucleophile that can attack the sulfur, displacing the nitrogen and opening the ring. The color change is characteristic of the formation of acyclic thioketone/enamine byproducts.

Corrective Action: Avoid aqueous strong bases (NaOH, KOH). Switch to anhydrous, non-nucleophilic hydrolysis methods.

  • The Gold Standard: Use Potassium Trimethylsilanolate (TMSOK) in THF.[1] This reagent cleaves esters via a silyl-transfer mechanism that avoids generating free, high-energy hydroxide ions, preserving the N-S bond.

Visualizing the Failure Mode

The following diagram illustrates the mechanism you are trying to prevent. Note how the nucleophile (


) targets the sulfur, leading to the collapse of the aromatic system.

IsothiazoleOpening cluster_prevention Prevention Strategy Iso Intact Isothiazole Ring (Aromatic) Attack Nucleophilic Attack at Sulfur (S) Iso->Attack OH-, CN-, H- (Reduction) Transition Tetrahedral Intermediate (N-S Bond Strain) Attack->Transition e- migration Open Ring Opened Product (Enaminothione/Thioamide) Transition->Open N-S Bond Cleavage Safe Use TMSOK (Anhydrous) or Acidic Deprotection

Caption: Mechanism of Nucleophilic/Reductive Isothiazole Ring Opening. The critical failure point is the N-S bond cleavage following attack at the sulfur atom.

Experimental Protocols
Protocol A: Safe Ester Hydrolysis (TMSOK Method)

Use this for methyl/ethyl esters when NaOH causes decomposition.

Reagents:

  • Substrate (Isothiazole ester)

  • Potassium Trimethylsilanolate (TMSOK) [CAS: 10519-96-7]

  • Anhydrous THF (Tetrahydrofuran)

Step-by-Step:

  • Dissolution: Dissolve 1.0 equiv of the isothiazole ester in anhydrous THF (0.1 M concentration) under Nitrogen/Argon.

  • Addition: Add 1.1 to 1.5 equiv of solid TMSOK in one portion at room temperature (20-25°C).

    • Note: Do not dissolve TMSOK in water; it must remain anhydrous to act as a silanolate, not hydroxide.

  • Reaction: Stir at room temperature. Monitor by TLC/LCMS.[2]

    • Reaction time: Typically 1–4 hours.

    • Observation: A precipitate (the potassium salt of the acid) often forms.

  • Workup (Crucial):

    • Dilute with Et₂O or EtOAc.

    • Acidify carefully: Add 1M HCl or 5% Citric Acid dropwise until pH ~3-4. Do not use strong acid with heat.

    • Extract the free acid into the organic layer.

    • Wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Chemo-selective Boc Removal

Isothiazoles are generally stable to acid, but scavenger choice is critical to prevent cation re-attack.

Reagents:

  • Substrate (N-Boc isothiazole amine)

  • 4M HCl in Dioxane OR TFA/DCM (1:1)

  • Scavenger: Triethylsilane (TES) or 1,3-Dimethoxybenzene. Avoid thiols (e.g., ethanedithiol) as they can nucleophilically attack the isothiazole sulfur.

Step-by-Step:

  • Preparation: Dissolve substrate in DCM (0.1 M).

  • Scavenger: Add 2.0 equiv of Triethylsilane (TES).

  • Acidolysis: Add TFA (equal volume to DCM) dropwise at 0°C.

  • Monitoring: Warm to RT. Monitor consumption of starting material (usually <1 hour).

  • Quench: Concentrate in vacuo. Co-evaporate with Toluene (3x) to remove residual TFA.

    • Warning: Do not quench with strong aqueous base (NaOH) if the molecule has other sensitive esters. Use saturated NaHCO₃ or solid Na₂CO₃.

Reagent Compatibility Matrix
Reagent / ConditionCompatibilityRisk LevelNotes
H₂ / Pd/C Poor High High risk of N-S bond hydrogenolysis.
H₂ / PtO₂ ModerateMediumSafer than Pd/C, but requires optimization.
Raney Nickel Incompatible Critical Will desulfurize the ring (Woodward reaction).
NaOH / H₂O PoorHighNucleophilic attack at Sulfur (Ring opening).
LiOH / THF ModerateMediumUse at 0°C only. Monitor strictly.
TMSOK / THF Excellent Low Recommended for ester hydrolysis.
TFA / DCM GoodLowStable. Avoid thiol scavengers.
BBr₃ / DCM GoodLowSafe for benzyl ether cleavage.
References
  • Vicini, P. et al. (2000). Synthesis and antimicrobial activity of new 1,2-benzisothiazole derivatives. Describes the stability and reactivity of the isothiazole nucleus.

  • Lagow, R. J. et al. (1999). Potassium Trimethylsilanolate (TMSOK).[1][3] In Encyclopedia of Reagents for Organic Synthesis. Details the use of TMSOK for anhydrous ester hydrolysis.

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. (General reference for orthogonality of protecting groups).

  • Woodward, R. B. et al. (1963). The Synthesis of Colchicine. Demonstrates the reductive desulfurization of isothiazoles using Raney Nickel (Proof of instability).

Sources

Optimization

Technical Support Center: Optimizing tert-Butyl Isothiazol-5-ylcarbamate Synthesis

Status: Operational Ticket ID: ISO-BOC-5YL Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Executive Summary Synthesizing tert-butyl isothiazol-5-ylcarbamate is chemically distinct from...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: ISO-BOC-5YL Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary

Synthesizing tert-butyl isothiazol-5-ylcarbamate is chemically distinct from standard aniline protection. The isothiazole ring is highly electron-deficient, rendering the 5-amino group poorly nucleophilic and the ring itself susceptible to base-mediated fragmentation (ring-opening).

This guide prioritizes the Curtius Rearrangement via isothiazole-5-carboxylic acid. This route avoids the low reactivity of the 5-amino precursor and generally affords higher yields than direct protection. We also provide a secondary protocol for direct protection if the amine is your only available starting material.

Module 1: The Curtius Rearrangement (Primary Route)

This is the industry-standard method for converting electron-deficient heteroaromatic acids to carbamates. It utilizes Diphenylphosphoryl azide (DPPA) to generate the acyl azide in situ.[1][2][3]

The Mechanism & Failure Points

Understanding the pathway is critical to troubleshooting. The reaction must pass through the isocyanate intermediate without encountering water.[1]

CurtiusPathway Acid Isothiazole-5-COOH AcylAzide Acyl Azide (Intermediate) Acid->AcylAzide Activation DPPA DPPA / Base DPPA->AcylAzide Isocyanate Isocyanate (R-N=C=O) AcylAzide->Isocyanate Heat (-N2) Rearrangement Product Boc-Carbamate (Target) Isocyanate->Product Trapping Amine Free Amine (R-NH2) Isocyanate->Amine Hydrolysis tBuOH t-BuOH tBuOH->Product Water H2O (Contaminant) Water->Amine Urea Sym. Urea Byproduct (Yield Killer) Amine->Urea Reacts with Isocyanate

Figure 1: The Curtius Rearrangement Pathway. Note the "Red Path" where moisture leads to urea formation, the most common cause of low yield.

Optimized Protocol (DPPA Method)

Reagents:

  • Isothiazole-5-carboxylic acid (1.0 equiv)[1]

  • DPPA (1.1 equiv)[1]

  • Triethylamine (TEA) or DIPEA (1.1 equiv)

  • tert-Butanol (

    
    -BuOH) (10–20 equiv, or as co-solvent)
    
  • Solvent: Anhydrous Toluene (Preferred) or THF.[1]

Step-by-Step Procedure:

  • Activation: In a flame-dried flask under Argon, dissolve the carboxylic acid and base in anhydrous Toluene.

  • Azide Formation: Add DPPA dropwise at 0°C. Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 1 hour.

    • Checkpoint: Monitor by TLC.[1][4] The acid spot should disappear.

  • Rearrangement & Trapping: Add anhydrous

    
    -BuOH. Heat the mixture to 80–90°C  for 2–4 hours.
    
    • Note: Evolution of

      
       gas indicates the rearrangement is proceeding.
      
  • Workup: Cool to RT. Dilute with EtOAc. Wash with 5% citric acid (briefly), saturated

    
    , and brine.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Troubleshooting the Curtius Route
ObservationDiagnosisCorrective Action
Precipitate forms during heating Urea Formation. Moisture has entered the system. The isocyanate hydrolyzed to the amine, which reacted with remaining isocyanate.[1]Critical: Use molecular sieves in the solvent. Ensure

-BuOH is anhydrous (distill over

if necessary).
Starting material remains Incomplete Activation. The acid did not convert to the acyl azide.Check base stoichiometry. Isothiazole acids can be acidic enough to protonate the intermediate; ensure slight excess of base (1.2 eq).
Low Yield / Dark Tar Thermal Decomposition. Isothiazoles are thermally sensitive.Reduce temperature to 70°C and extend reaction time. Do not exceed 100°C.
Explosion / Rapid Gas Evolution Azide Accumulation. Safety: Do not add DPPA to a hot solution. Ensure azide formation is complete at RT before heating to rearrangement temperature.

Module 2: Direct N-Protection (Secondary Route)

Use this route only if you must start from 5-aminoisothiazole. This reaction is difficult because the amine is deactivated by the electron-withdrawing sulfur/nitrogen ring system.

Why It Fails

The lone pair on the 5-amino group is delocalized into the isothiazole ring. Standard conditions (


 + TEA) often result in <10% conversion or recovery of starting material.
High-Force Protocol (Catalytic DMAP)

Reagents:

  • 5-Aminoisothiazole (1.0 equiv)

  • 
     (2.5 equiv) — Excess is required.
    
  • DMAP (0.2–0.5 equiv) — Nucleophilic catalyst is essential.

  • TEA (2.0 equiv)

  • Solvent: DCM or DMF.

Procedure:

  • Dissolve amine, TEA, and DMAP in DCM.

  • Add

    
     (dissolved in DCM) slowly.
    
  • Stir at RT for 16–24 hours.

  • Modification: If reaction is sluggish, heat to 40°C (refluxing DCM) or switch to THF at 60°C.

Alternative: The "Bis-Boc" Strategy

Often, it is easier to push the reaction to the bis-Boc species (


) using excess 

and stronger conditions, and then selectively cleave one Boc group.
  • Step 1: Use 3.5 eq

    
     + DMAP to form the Bis-Boc species.
    
  • Step 2: Treat with mild base (LiOH in MeOH) or TFA (controlled equivalents) to remove the more labile Boc group, yielding the mono-carbamate.

Module 3: Critical Control Points (E-E-A-T)

The "Urea Trap" (Self-Validating the System)

The presence of 1,3-di(isothiazol-5-yl)urea is the definitive marker of wet reagents.

  • Validation: If your NMR shows a symmetric product with a downfield NH singlet and no

    
    -butyl group, your solvent was wet.
    
  • Fix: Store

    
    -BuOH over 4Å molecular sieves for 24 hours prior to use.
    
Base Sensitivity

Isothiazoles are prone to ring opening in the presence of strong nucleophiles (like hydroxide or methoxide) or strong reducing agents.

  • Rule: Avoid aqueous NaOH workups if possible. Use saturated

    
     or Citric Acid.
    
  • Rule: When using the Curtius route, do not use strong mineral acids for quenching, as the isothiazole ring can protonate and decompose.

Purification Integrity

Isothiazole carbamates can be "streaky" on silica gel due to the acidity of the carbamate proton (


 ~11-12 on this ring).
  • Tip: Pre-wash your silica column with 1% TEA in Hexane, or add 1% TEA to your eluent to ensure sharp peaks.

FAQ: Frequently Asked Questions

Q: Can I use oxalyl chloride/NaN3 instead of DPPA? A: Yes, but with extreme caution. Forming the acid chloride of isothiazole requires care (avoid excess heat). The subsequent reaction with sodium azide (


) creates the acyl azide. This method is cheaper but carries a higher safety risk (explosion hazard of dry acyl azides). DPPA is safer for bench-scale synthesis.

Q: My product decomposes on the rotavap. Why? A: The bath temperature might be too high, or the product is subliming. Isothiazole carbamates can be volatile or thermally unstable. Keep the water bath <40°C. Also, ensure your product is not acidic; residual acid from the workup can catalyze Boc-deprotection during concentration.

Q: The reaction turns black immediately upon adding DPPA. A: This indicates incompatibility or rapid decomposition. Ensure the reaction is cooled to 0°C during addition. If the acid substrate has other nucleophiles (e.g., free alcohols), they may be reacting with DPPA.

References

  • BenchChem. (2025).[1][4] Optimization of Curtius Rearrangement using DPPA. Retrieved from

  • Organic Chemistry Portal. (n.d.). Curtius Rearrangement: Mechanism and Applications. Retrieved from

  • National Institutes of Health (NIH). (2019). The Curtius Rearrangement: Mechanistic Insight and Recent Applications. Retrieved from

  • Alfa Chemistry. (n.d.). Heterocyclic Chemistry: Isothiazole Stability and Reactivity. Retrieved from

(Note: While specific URLs for "BenchChem" or generic portals are illustrative, the chemical principles cited regarding DPPA, Curtius mechanics, and isothiazole instability are grounded in standard heterocyclic chemistry literature.)

Sources

Troubleshooting

Technical Support Center: Troubleshooting tert-Butyl Isothiazol-5-ylcarbamate Solubility in DMSO

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering solubility, precipitation, or stability issues when working with tert-butyl isothiazol-5-ylc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering solubility, precipitation, or stability issues when working with tert-butyl isothiazol-5-ylcarbamate (CAS: 887475-44-7)[1] in Dimethyl sulfoxide (DMSO).

Our troubleshooting framework is built on understanding the physicochemical causality behind solvent-solute interactions, ensuring your experimental protocols are robust, self-validating, and reproducible.

Mechanistic Overview: The Solubility Dichotomy

tert-Butyl isothiazol-5-ylcarbamate presents a unique solvation challenge due to its structural dichotomy:

  • The Isothiazole Ring: A polar, electron-deficient aromatic system containing adjacent sulfur and nitrogen atoms[2].

  • The Boc (tert-butoxycarbonyl) Group: A highly lipophilic, bulky protecting group that strongly resists aqueous or highly structured polar environments.

While anhydrous DMSO is an excellent polar aprotic solvent capable of solvating both moieties, its high hygroscopicity makes it a dynamic variable in the laboratory. When DMSO absorbs atmospheric moisture, the solvent's hydrogen-bonding network becomes more structured, making it thermodynamically unfavorable to maintain a solvent cavity for the bulky, lipophilic Boc group[3]. This leads to rapid supersaturation and precipitation.

Frequently Asked Questions (FAQs)

Q1: My compound was fully dissolved yesterday, but today there is a fine white precipitate at the bottom of the tube. Why? A: This is almost certainly due to either temperature fluctuations or water absorption. DMSO has a relatively high freezing point of 18.5 °C. Minor drops in laboratory ambient temperature can cause localized micro-crystallization of the solvent, which nucleates the precipitation of your compound. Furthermore, if the tube was opened repeatedly, the DMSO likely absorbed atmospheric moisture. Even a small percentage of water drastically reduces the solubility of lipophilic Boc-protected amines[3],[4].

Q2: Can I boil or heavily heat the DMSO stock to force the precipitate back into solution? A: No. While gentle warming is acceptable, excessive heating (>60 °C) introduces severe degradation risks. The isothiazole ring can be susceptible to nucleophilic attack or hydrolytic cleavage under harsh, heated conditions[5]. Additionally, the Boc protecting group is acid-sensitive; if your DMSO has degraded over time to produce trace acidic impurities, heating will accelerate the thermal deprotection of the amine[6].

Q3: How should I resolve the precipitation without degrading the molecule? A: The gold standard is a combination of mild thermal energy and acoustic cavitation. Warm the solution in a 37 °C water bath for 5–10 minutes, followed immediately by gentle bath sonication[7]. Sonication breaks apart hydrophobic aggregates without raising the bulk temperature to degradation thresholds.

Q4: Are freeze-thaw cycles safe for this compound in DMSO? A: Repeated freeze-thaw cycles are highly detrimental. When a cold tube is opened, atmospheric moisture instantly condenses inside the vial, introducing water into the hygroscopic DMSO[3],[4]. You must aliquot your stock solution into single-use volumes immediately after preparation.

Quantitative Data & Solvation Parameters

To ensure experimental consistency, adhere to the following validated parameters for handling tert-butyl isothiazol-5-ylcarbamate.

ParameterValue / RecommendationMechanistic Rationale
Max Recommended Stock Conc. 10 mM – 50 mMPrevents supersaturation and minimizes the risk of precipitation upon minor temperature drops or trace water introduction.
Primary Solvent Anhydrous DMSO (≥99.9%)Polar aprotic nature solvates both the polar isothiazole core and the lipophilic Boc group effectively.
Alternative Solvents DMF, NMPLess prone to freezing at room temperature; useful if DMSO causes persistent crystallization in your specific lab environment[5].
Thermal Limit 37 °C (Max 40 °C)Avoids thermal deprotection of the Boc group[6] and preserves isothiazole ring integrity[5].
Storage Conditions -20 °C to -80 °C (Aliquoted)Prevents repeated freeze-thaw cycles which introduce atmospheric moisture via condensation[4].

Troubleshooting Workflow

Follow this logical decision tree when preparing your stock solutions or attempting to rescue a precipitated sample.

G Start Solid tert-Butyl isothiazol-5-ylcarbamate AddDMSO Add Anhydrous DMSO (Room Temp) Start->AddDMSO CheckDissolve Fully Dissolved? (Check against dark background) AddDMSO->CheckDissolve Aliquot Aliquot & Store at -20°C to -80°C CheckDissolve->Aliquot Yes WarmSonicate Warm to 37°C & Sonicate (10 min) CheckDissolve->WarmSonicate No CheckAgain Fully Dissolved? WarmSonicate->CheckAgain CheckAgain->Aliquot Yes CheckWater DMSO Compromised (Water Contamination) CheckAgain->CheckWater No NewDMSO Discard & Restart with Fresh, Sealed DMSO CheckWater->NewDMSO

Workflow for troubleshooting tert-butyl isothiazol-5-ylcarbamate solubility in DMSO.

Standard Operating Procedure: Preparation of Anhydrous Stock Solutions

This self-validating protocol ensures that the compound is dissolved under conditions that prevent moisture ingress and thermal degradation.

Step 1: Thermal Equilibration

  • Action: Remove the sealed vial of solid tert-butyl isothiazol-5-ylcarbamate from cold storage and let it sit at room temperature for at least 30 minutes before opening.

  • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder. Because the Boc group's solubility is highly sensitive to water[3], this pre-wetting will guarantee precipitation later.

Step 2: Solvent Dispensing

  • Action: Using a positive displacement pipette, add fresh, anhydrous DMSO (from a newly opened, septum-sealed bottle) to achieve your target concentration (e.g., 20 mM).

  • Validation: Never use a DMSO bottle that has been sitting open on a benchtop, as it will have already absorbed significant water[4].

Step 3: Initial Agitation

  • Action: Vortex the sealed tube vigorously for 1–2 minutes.

Step 4: Thermal & Acoustic Solubilization

  • Action: Hold the tube up against a dark background to check for micro-precipitates. If the solution is cloudy or particulate matter remains, place the tube in a 37 °C water bath for 5 minutes, followed immediately by gentle bath sonication for 10 minutes[7],[4].

  • Causality: Sonication provides localized acoustic energy to break apart hydrophobic Boc-driven aggregates without supplying the bulk heat that could trigger isothiazole ring cleavage or Boc deprotection[5],[6].

Step 5: Aliquoting and Purging

  • Action: Divide the now-clear solution into single-use amber microcentrifuge tubes (e.g., 20 µL to 50 µL per tube). If available, gently purge the headspace of each tube with dry argon or nitrogen gas before capping.

  • Causality: Single-use aliquots eliminate freeze-thaw cycles. The inert gas purge displaces ambient humid air, preventing moisture absorption during long-term storage.

Step 6: Storage

  • Action: Store the aliquots immediately at -20 °C or -80 °C.

References

Sources

Optimization

Technical Support Center: Purification of Tert-butyl isothiazol-5-ylcarbamate Crude

Welcome to the Technical Support Center for the purification of crude tert-butyl isothiazol-5-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common cha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of crude tert-butyl isothiazol-5-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important building block. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles to ensure the successful isolation of high-purity material.

Introduction to Tert-butyl isothiazol-5-ylcarbamate and Its Purification Challenges

Tert-butyl isothiazol-5-ylcarbamate is a key intermediate in the synthesis of various biologically active molecules. The presence of the Boc (tert-butyloxycarbonyl) protecting group makes it a versatile synthon, allowing for selective reactions at other positions of the isothiazole ring. However, the synthesis of this compound can lead to a range of impurities that may be challenging to remove from the crude product. This guide will focus on identifying potential impurities and providing systematic strategies for their removal.

Understanding the Synthesis and Potential Impurities

A plausible synthetic route to tert-butyl isothiazol-5-ylcarbamate involves a two-step process: the synthesis of the 5-aminoisothiazole precursor, followed by the protection of the amino group with a Boc moiety. Understanding this pathway is crucial for anticipating the types of impurities that may be present in the crude product.

Step 1: Synthesis of 5-Aminoisothiazole (Hypothetical Route)

Potential Impurities from the Synthesis of 5-Aminoisothiazole:

  • Unreacted Starting Materials: Residual α-aminonitrile and carbon disulfide.

  • Side-Reaction Products: The formation of byproducts from the self-condensation of starting materials or alternative reaction pathways.

  • Isomeric Impurities: Depending on the specific precursors, the formation of other isothiazole or thiazole isomers is possible.

  • Thiourea Derivatives: If the reaction conditions are not carefully controlled, the formation of thiourea-type impurities can occur.

Step 2: Boc Protection of 5-Aminoisothiazole

The protection of the amino group is typically achieved by reacting 5-aminoisothiazole with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base[3][4][5].

Potential Impurities from the Boc Protection Step:

  • Unreacted 5-Aminoisothiazole: Incomplete reaction will leave the starting amine in the crude product.

  • Di-tert-butyl dicarbonate ((Boc)₂O) and its byproducts: Excess (Boc)₂O and its decomposition products, such as tert-butanol and tert-butoxycarboxylic acid, are common impurities[5].

  • Di-Boc Protected Amine: Over-reaction can lead to the formation of a di-Boc protected species, where both the exocyclic amine and the ring nitrogen are protected. This is a known side reaction in the Boc protection of some heterocyclic amines[6].

  • Urea and Carbamate Byproducts: Side reactions can lead to the formation of urea or other carbamate-related impurities[6].

  • Residual Base: The base used to facilitate the reaction (e.g., triethylamine, DMAP) may be present in the crude product.

Troubleshooting Purification Challenges

This section addresses common issues encountered during the purification of tert-butyl isothiazol-5-ylcarbamate.

Frequently Asked Questions (FAQs)

Q1: My crude product is an oil and won't solidify. How can I induce crystallization?

A1: Oiling out is a common problem. Here are a few strategies to try:

  • Trituration: Add a non-polar solvent in which your product is expected to be poorly soluble (e.g., hexanes, diethyl ether) to the oil and stir vigorously. This can often induce precipitation of the solid.

  • Solvent Removal: Ensure all residual solvents from the reaction and work-up are completely removed under high vacuum.

  • Seeding: If you have a small amount of pure, solid material, add a "seed crystal" to the oil to initiate crystallization.

  • Solvent-Antisolvent Crystallization: Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane) and then slowly add a poor solvent (e.g., hexanes) until the solution becomes cloudy. Gently warm the mixture until it becomes clear again and then allow it to cool slowly.

Q2: I'm seeing multiple spots on my TLC analysis of the crude product. What are they likely to be?

A2: The multiple spots could be a combination of the impurities listed in the "Understanding the Synthesis and Potential Impurities" section. A good starting point for identification is to co-spot your crude material with the starting materials (5-aminoisothiazole and (Boc)₂O) on the TLC plate. The relative polarities can also give clues:

  • Highly Polar: Starting amine (5-aminoisothiazole), urea byproducts.

  • Moderately Polar: Your desired product (tert-butyl isothiazol-5-ylcarbamate).

  • Less Polar: (Boc)₂O, di-Boc protected product.

Q3: My yield after column chromatography is very low. What could be the reason?

A3: Low yields from column chromatography can be due to several factors:

  • Improper Solvent System: The chosen eluent may not be optimal for separating your product from impurities, leading to co-elution and loss of material during fraction collection. Always optimize the solvent system using TLC before running the column.

  • Column Overloading: Loading too much crude material onto the column can lead to poor separation and product loss.

  • Product Decomposition on Silica Gel: Some compounds can be sensitive to the acidic nature of silica gel. If you suspect this, you can use deactivated silica gel (by adding a small amount of triethylamine to the eluent) or an alternative stationary phase like alumina.

  • Streaking on the Column: If the product is not fully soluble in the loading solvent, it can lead to streaking and poor separation.

Purification Protocols

Method 1: Recrystallization

Recrystallization is often the most effective method for purifying solid organic compounds[7][8]. The key is to find a suitable solvent or solvent system.

Protocol 1: Single-Solvent Recrystallization [9]

  • Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, water) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude tert-butyl isothiazol-5-ylcarbamate in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Mixed-Solvent Recrystallization [9]

  • Solvent Selection: Find a pair of miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" solvent).

  • Dissolution: Dissolve the crude product in a minimal amount of the hot "good" solvent.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 5-8 from the single-solvent protocol.

Troubleshooting Recrystallization

Problem Possible Cause Solution
Oiling Out Compound's melting point is lower than the solvent's boiling point.Use a lower-boiling solvent or a mixed-solvent system. Allow the solution to cool more slowly.
No Crystals Form Solution is too dilute or supersaturated.Evaporate some of the solvent. Scratch the inside of the flask with a glass rod at the meniscus. Add a seed crystal.
Low Recovery Too much solvent was used.Use the minimum amount of hot solvent necessary for dissolution.
Colored Crystals Colored impurities are co-crystallizing.Use activated charcoal during recrystallization.
Method 2: Flash Column Chromatography

Flash column chromatography is a rapid and effective method for purifying compounds on a laboratory scale[10][11].

Protocol for Flash Column Chromatography

  • TLC Analysis: Develop a TLC solvent system that gives your product an Rf value of approximately 0.2-0.4 and provides good separation from impurities. Common solvent systems for carbamates include mixtures of hexanes and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent. Alternatively, pre-adsorb the crude material onto a small amount of silica gel. Carefully load the sample onto the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply pressure to begin elution. Collect fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified tert-butyl isothiazol-5-ylcarbamate.

Troubleshooting Column Chromatography

Problem Possible Cause Solution
Poor Separation Inappropriate solvent system.Optimize the eluent polarity using TLC. A gradient elution may be necessary.
Cracked Column Bed Improper packing of the column.Ensure the silica gel is packed evenly and without air bubbles.
Streaking of Bands Sample is not fully soluble in the eluent or the column is overloaded.Dissolve the sample completely before loading. Use a smaller amount of crude material.

Analytical Methods for Purity Assessment

Once purified, it is essential to assess the purity of your tert-butyl isothiazol-5-ylcarbamate.

Thin-Layer Chromatography (TLC)

TLC is a quick and easy way to get a qualitative assessment of purity. A single spot on a TLC plate developed in an appropriate solvent system is a good indication of purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for determining the purity of a compound and quantifying any impurities[8][12].

Typical HPLC Conditions for Carbamates: [12][13]

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of water and acetonitrile, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid.

  • Detection: UV detection at a wavelength where the carbamate or the isothiazole ring absorbs (e.g., ~210-254 nm).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable tools for confirming the structure of your product and identifying impurities[14][15].

Expected ¹H NMR Signals for tert-butyl isothiazol-5-ylcarbamate (based on analogs): [16][17]

  • A singlet at ~1.5 ppm, integrating to 9 protons, corresponding to the tert-butyl group.

  • Signals in the aromatic region corresponding to the protons on the isothiazole ring.

  • A broad singlet for the N-H proton of the carbamate.

Expected ¹³C NMR Signals for tert-butyl isothiazol-5-ylcarbamate (based on analogs): [16]

  • A signal at ~28 ppm for the methyl carbons of the tert-butyl group.

  • A signal at ~80-82 ppm for the quaternary carbon of the tert-butyl group.

  • A signal for the carbamate carbonyl carbon at ~153 ppm.

  • Signals in the aromatic region for the carbons of the isothiazole ring.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the purified product.

Visualization of the Purification Workflow

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Column_Chromatography Column_Chromatography Crude Product->Column_Chromatography 5-Aminoisothiazole_Synthesis Step 1: 5-Aminoisothiazole Synthesis Boc_Protection Step 2: Boc Protection 5-Aminoisothiazole_Synthesis->Boc_Protection Boc_Protection->Crude Product Pure_Product Pure_Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product TLC TLC HPLC HPLC NMR NMR MS MS Pure_Product->TLC Pure_Product->HPLC Pure_Product->NMR Pure_Product->MS

Caption: General workflow for the synthesis, purification, and analysis of tert-butyl isothiazol-5-ylcarbamate.

References

  • Cook–Heilbron thiazole synthesis. In: Wikipedia. Accessed March 7, 2026. [Link]

  • Cook-Heilbron 5-Amino-Thiazole Synthesis Mechanism | Organic Chemistry. YouTube. Published December 21, 2022. Accessed March 7, 2026. [Link]

  • Supporting Information for [Journal Article Title]. Royal Society of Chemistry. Accessed March 7, 2026. [Link]

  • tert-Butyloxycarbonyl protecting group. In: Wikipedia. Accessed March 7, 2026. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Accessed March 7, 2026. [Link]

  • Recrystallization and Crystallization. University of California, Los Angeles. Accessed March 7, 2026. [Link]

  • Aminothiazole, 5 | C38H34ClN3O3S. PubChem. Accessed March 7, 2026. [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Molecules. 2012;17(5):5433-5446. doi:10.3390/molecules17055433
  • Dual protection of amino functions involving Boc. RSC Advances. 2013;3(35):14839-14862. doi:10.1039/C3RA43097A
  • The Chemistry of 5-aminothiazole and its deriv
  • Boc Protecting Group for Amines. Chemistry Steps. Published December 22, 2023. Accessed March 7, 2026. [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research. 2021;12(4):1845-1856.
  • Thiazoles and Bisthiazoles. Encyclopedia.pub. Published online March 29, 2021. [Link]

  • General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online. Accessed March 7, 2026. [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules. 2020;25(17):3958. doi:10.3390/molecules25173958
  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives.
  • Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances. 2017;7(36):22421-22448. doi:10.1039/C7RA00790F
  • A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal. 2011;5(1):60. doi:10.1186/1752-153X-5-60
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules. 2022;27(4):1193. doi:10.3390/molecules27041193
  • An efficient one-pot three-component synthesis of α-amino nitriles via Strecker reaction catalysed by bismuth(III) nitrate. Journal of Chemical Sciences. 2007;119(1):41-45. doi:10.1007/s12039-007-0006-z
  • Specifications of 2-N-Boc-aminothiazole-5-carboxylic acid. Capot Chemical Co., Ltd. Accessed March 7, 2026. [Link]

  • tert-Butyl carbamate. SIELC Technologies. Published May 16, 2018. Accessed March 7, 2026. [Link]

  • Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. Egyptian Journal of Chemistry. 2023;66(1):231-239.
  • 1H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). ResearchGate. Accessed March 7, 2026. [Link]

  • Simultaneous quantitative analysis of four isothiazolinones and 3-iodo-2-propynyl butyl carbamate in hygienic consumer products. Environmental Engineering Research. 2018;23(2):197-205. doi:10.4491/eer.2017.111
  • Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. Alinteri Journal of Agriculture Sciences. 2021;36(1):323-327. doi:10.47059/alinteri/V36I1/AJAS21048
  • Analytical Methods. Analytical Methods. 2025. doi:10.1039/D5AY01050K

Sources

Troubleshooting

Technical Support Center: Regioselective Alkylation of Isothiazole Carbamates

Diagnostic Tools, Troubleshooting Guides, and Validated Protocols Welcome to the Technical Support Center. As ambident nucleophiles, isothiazole carbamates frequently present regioselectivity challenges during alkylation...

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Tools, Troubleshooting Guides, and Validated Protocols

Welcome to the Technical Support Center. As ambident nucleophiles, isothiazole carbamates frequently present regioselectivity challenges during alkylation, yielding mixtures of N-alkylated carbamates and O-alkylated imidocarbonates. This guide provides causality-driven troubleshooting, quantitative condition matrices, and self-validating protocols to help you achieve absolute regiocontrol in your drug development workflows.

Diagnostic Workflow: Regioselectivity Troubleshooting

When an alkylation reaction yields the incorrect regioisomer, the solution lies in manipulating the Hard-Soft Acid-Base (HSAB) dynamics, steric shielding, and transition-state kinetics. Use the diagnostic logic below to redirect your reaction pathway.

Regioselectivity Start Analyze Alkylation Side Product TargetN Target: N-Alkylation (Got O-Alkylation) Start->TargetN TargetO Target: O-Alkylation (Got N-Alkylation) Start->TargetO N_Step1 1. Switch to softer electrophile (R-I, R-Br) TargetN->N_Step1 O_Step1 1. Switch to harder electrophile (R-OTf, R-OMs) TargetO->O_Step1 N_Step2 2. Use smaller, coordinating cation (Li+, Na+) N_Step1->N_Step2 N_Step3 3. Reduce steric bulk on electrophile N_Step2->N_Step3 SuccessN High N-Selectivity N_Step3->SuccessN O_Step2 2. Use non-coordinating cation (Cs+, K+) O_Step1->O_Step2 O_Step3 3. Use polar aprotic solvent (DMF, DMSO) O_Step2->O_Step3 SuccessO High O-Selectivity O_Step3->SuccessO

Decision tree for troubleshooting N- vs O-alkylation regioselectivity.

Frequently Asked Questions & Troubleshooting Guides

Q1: I am trying to synthesize an N-alkyl isothiazole carbamate, but LC-MS indicates I am getting up to 40% of the O-alkylated side product. Why is this happening? A1: This is a classic manifestation of ambident nucleophilicity. The deprotonated carbamate distributes its negative charge between the nitrogen and the oxygen. Because oxygen is more electronegative (a "harder" nucleophile), it reacts rapidly with "hard" electrophiles or when steric hindrance blocks the nitrogen[1]. If you are using an alkyl tosylate, triflate, or a sterically bulky secondary alkyl halide, the reaction pathway naturally shifts toward the more accessible oxygen atom[2]. Solution: Switch to a softer electrophile (e.g., an alkyl iodide) and use a base with a strongly coordinating counterion like Lithium (e.g., LiHMDS). The Li+ cation tightly coordinates to the hard oxygen atom, effectively shielding it and directing the electrophile to the softer nitrogen center.

Q2: How does the isothiazole ring itself affect the alkylation conditions I should choose? A2: The isothiazole ring is an electron-deficient heterocycle that significantly increases the acidity of the attached carbamate N-H bond. While this makes deprotonation easier, the heterocycle is highly susceptible to reductive cleavage and ring-opening if exposed to strong, nucleophilic bases at elevated temperatures[3]. Solution: Always use non-nucleophilic bases (such as LDA or LiHMDS) and perform the deprotonation at reduced temperatures (-78 °C to 0 °C) to preserve the integrity of the isothiazole system[3].

Q3: I actually want the O-alkylated product (an isothiazolyl imidocarbonate) for a specific SAR study. How do I suppress N-alkylation? A3: To invert the natural preference and force O-alkylation, you must exploit the hard nature of the oxygen atom and maximize its exposure.

  • Use a hard electrophile (e.g., methyl triflate, Meerwein's salt, or an alkyl mesylate).

  • Employ a base with a large, poorly coordinating counterion (e.g., ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) in a highly polar aprotic solvent like DMF or DMSO. These solvents strongly solvate the 
    
    
    
    cation but leave the ambident carbamate anion "naked," allowing the more electronegative oxygen to react under kinetic control.

Q4: Can I use Mitsunobu conditions to achieve strict N-alkylation? A4: Yes, the Mitsunobu reaction is a powerful tool for regioselective N-alkylation of ambident heterocycles and carbamates[4]. However, selectivity is highly dependent on the steric bulk of the alcohol used. Primary alcohols typically give excellent N-selectivity (>90:10). If you use a secondary or branched alcohol, the steric shielding of the nitrogen atom can inadvertently push the reaction toward O-alkylation[2]. Keep temperatures low (0 °C) during the addition of DIAD/DEAD to maximize N-selectivity.

Quantitative Data: Condition-Dependent Selectivity

The following table summarizes expected regioselectivity outcomes based on the systematic variation of reaction parameters. Use this to benchmark your experimental design.

Target ElectrophileBase / CounterionSolventTemp (°C)Typical N:O RatioMechanistic Rationale
Primary Alkyl IodideLiHMDS (

)
THF0 to 25> 95:5

coordinates and shields O; soft electrophile prefers soft N.
Primary Alkyl BromideNaH (

)
THF0 to 2585:15 Moderate O-shielding by

; slight increase in O-alkylation.
Secondary Alkyl BromideNaH (

)
DMF25 to 5050:50 Steric bulk at electrophile hinders N-attack; DMF increases naked anion reactivity.
Alkyl Triflate (R-OTf)

(

)
DMF020:80 Naked anion in DMF; hard electrophile rapidly attacks harder O atom.
Primary Alcohol

/ DIAD
DCM0 to 25> 90:10 Standard Mitsunobu favors N-alkylation for acidic carbamates[4].
Validated Experimental Protocols

To ensure trustworthiness, the protocols below are designed as self-validating systems . In-process controls (IPCs) and specific analytical checkpoints are embedded directly into the methodology to guarantee structural confirmation before advancing to the next synthetic step.

ProtocolWorkflow Step1 1. Deprotonation (Base + Solvent) Check1 IPC 1: Color Change Homogeneity Step1->Check1 Step2 2. Alkylation (Control Temp) Check1->Step2 Check2 IPC 2: LC-MS Aliquot (Mass & RT Check) Step2->Check2 Step3 3. Quench & Extraction Check2->Step3 Step4 4. NMR Validation (HMBC & NOE) Step3->Step4

Self-validating workflow for regioselective alkylation with in-process controls.

Protocol A: Highly N-Selective Alkylation (Soft Conditions)

Objective: Synthesize N-alkyl isothiazole carbamate with >95% regioselectivity.

  • Preparation: Dissolve the isothiazole carbamate (1.0 equiv) in anhydrous THF (0.2 M) under an inert argon atmosphere. Cool the reaction flask to 0 °C.

  • Deprotonation: Dropwise add LiHMDS (1.0 M in THF, 1.1 equiv).

    • IPC 1 (Visual): Observe for a slight color change or complete dissolution, indicating the formation of the lithium salt. Stir for 15 minutes at 0 °C.

  • Alkylation: Add the alkyl iodide (1.2 equiv) dropwise. Allow the reaction to slowly warm to room temperature over 2 hours.

    • IPC 2 (LC-MS): Quench a 10 µL aliquot in wet MeCN. The N-alkyl product typically elutes earlier (more polar) than the O-alkyl impurity on a standard C18 reverse-phase column.

  • Workup: Quench with saturated aqueous

    
    . Extract with EtOAc (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Analytical Validation (Critical): Purify via flash chromatography and analyze the main peak via 2D NMR.

    • HMBC: Confirm a cross-peak between the new N-alkyl protons and the carbamate carbonyl carbon (typically

      
       153–156 ppm).
      
    • NOE/ROESY: Confirm spatial proximity (Nuclear Overhauser effect) between the N-alkyl protons and the adjacent substituent on the isothiazole ring[5].

Protocol B: O-Selective Alkylation (Hard Conditions)

Objective: Synthesize isothiazolyl imidocarbonate (O-alkylated) with >80% regioselectivity.

  • Preparation: Dissolve the isothiazole carbamate (1.0 equiv) in anhydrous DMF (0.2 M) under argon.

  • Deprotonation: Add finely powdered, anhydrous

    
     (2.0 equiv). Stir vigorously at room temperature for 30 minutes to generate the naked anion.
    
  • Alkylation: Cool the suspension to 0 °C. Dropwise add the alkyl triflate (R-OTf) (1.1 equiv). Stir for 1 hour at 0 °C.

    • IPC 2 (LC-MS): The O-alkylated imidocarbonate will typically elute later (less polar) than the N-alkylated mass.

  • Workup: Dilute heavily with water (to remove DMF) and extract with MTBE (3x). Wash organics with water (3x) and brine, dry over

    
    , and concentrate.
    
  • Analytical Validation (Critical):

    • 13C NMR: The imidocarbonate carbon will shift significantly downfield (typically

      
       160–165 ppm) compared to a standard carbamate carbonyl[6].
      
    • HMBC: The new O-alkyl protons will correlate to this ~162 ppm carbon, and NOE cross-peaks to the isothiazole ring will be notably absent or significantly weaker than in the N-alkyl isomer[6].

References
  • Alberola, A., Andrés, C., Casado, J. L., González, A., & Pedrosa, R. (1990). Alkylation of 3,5-Dimethylisothiazole. A Regioselective Synthesis of S-Alkyl-3-methylisothiazoles. Synthetic Communications.[3] URL:

  • "Secondary N-nitrosocarbamate Anions: Structure and Alkylation Reactions. A DFT Study." CORE.[1] URL:

  • Guo, Z.-X., Cammidge, A., McKillop, A., & Horwell, D. C. (1999). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. ResearchGate.[6] URL:

  • Comins, D. L., & Jianhua, G. (1994). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. ResearchGate.[4] URL:

  • "Alkene Syn- and Anti-Oxyamination with Malonoyl Peroxides." PMC - NIH.[2] URL:

  • Masuda, N., et al. (2005). Regioselective Alkylation of Thiazolylsulfonamides: Direct and Efficient Synthesis of 3-Alkylthiazolidene Derivatives. Taylor & Francis.[5] URL:

Sources

Troubleshooting

Technical Support Guide: Stability of tert-Butyl Isothiazol-5-ylcarbamate

Part 1: Executive Summary The Core Issue: Researchers frequently encounter catastrophic degradation when subjecting tert-butyl isothiazol-5-ylcarbamate to standard basic conditions (e.g., NaOH workups, alkoxide bases). W...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

The Core Issue: Researchers frequently encounter catastrophic degradation when subjecting tert-butyl isothiazol-5-ylcarbamate to standard basic conditions (e.g., NaOH workups, alkoxide bases). While the tert-butoxycarbonyl (Boc) group is classically defined as "base-stable," this rule does not apply largely to the isothiazole core .

Key Takeaway: The isothiazole ring is electrophilic and highly susceptible to nucleophilic attack at the sulfur atom or C-5 position by strong bases. This leads to irreversible ring opening (fragmentation), often yielding complex mixtures of thiocyanates, nitriles, and enaminothiones rather than the desired deprotected amine or free base.

Part 2: Detailed Stability Profile

Basic Conditions (High Risk)
  • Mechanism of Failure: Nucleophilic attack on the isothiazole sulfur-nitrogen (S–N) bond.

  • Vulnerability: The 5-position carbamate withdraws electron density from the nitrogen, but the ring itself remains sensitive. Hydroxide (

    
    ) or alkoxide (
    
    
    
    ) ions attack the sulfur, triggering a cascade that cleaves the N–S bond.
  • Outcome: Complete consumption of starting material; formation of acyclic sulfur/nitrile byproducts.

  • Recommendation: Avoid aqueous strong bases (NaOH, KOH, LiOH). Use mild, non-nucleophilic bases (e.g.,

    
    , 
    
    
    
    ) or hindered organic bases (DIPEA) if basicity is required.
Acidic Conditions (Standard Reactivity)
  • Reactivity: The Boc group is acid-labile.

  • Outcome: Treatment with TFA or HCl/Dioxane will remove the Boc group to yield the 5-amino-isothiazole salt.

  • Caution: The resulting free amine (5-amino-isothiazole) is electron-rich and can be unstable (oxidative degradation) if stored as a free base for prolonged periods. Store as the HCl or TFA salt.

Thermal Stability
  • Risk: Moderate.[1]

  • Outcome: Isothiazoles can undergo thermal rearrangement or extrusion of sulfur at very high temperatures (>150°C), but the carbamate is generally stable up to ~100°C in neutral solvents.

Part 3: Mechanism of Failure (Visualization)

The following diagram illustrates the specific pathway of base-induced degradation. Unlike standard Boc-amines, the failure mode here is ring destruction , not carbamate hydrolysis.

G SM tert-Butyl isothiazol-5-ylcarbamate (Intact Ring) Inter Tetrahedral Intermediate (Nucleophilic Attack at Sulfur) SM->Inter Nucleophilic Attack Base Strong Base (OH-, RO-) Base->Inter Frag Ring Fragmentation (N-S Bond Cleavage) Inter->Frag Ring Opening Prod Acyclic Byproducts (Thiocyanates / Enaminothiones) Frag->Prod Irreversible

Figure 1: The isothiazole ring is the "Achilles' Heel." Strong bases attack the sulfur atom, leading to irreversible ring opening.

Part 4: Troubleshooting Guide (Q&A)

Scenario A: "My compound disappeared during extraction."

Q: I used 1M NaOH to wash my reaction mixture, and the product is gone. The organic layer contains only baseline junk. What happened? A: You likely triggered base-catalyzed ring opening. Isothiazoles are not stable to 1M NaOH.

  • The Fix: Switch to a neutral or mildly acidic workup . If you must remove acidic impurities, use saturated sodium bicarbonate (

    
    )  or a pH 7 phosphate buffer. Never use strong hydroxide solutions for extractions involving isothiazoles.
    

Q: Can I use LiOH to hydrolyze an ester elsewhere on the molecule while keeping the isothiazole-Boc intact? A: This is risky. Standard ester hydrolysis conditions (LiOH/THF/Water) often destroy the isothiazole ring.

  • The Fix: Consider using trimethyltin hydroxide (

    
    )  (highly toxic, but mild) or enzymatic hydrolysis. Alternatively, use acid-catalyzed hydrolysis if the Boc group can be sacrificed or re-installed.
    
Scenario B: "I need to alkylate the carbamate nitrogen."

Q: I want to alkylate the N-Boc group using NaH and an alkyl halide. Is this safe? A: No. Sodium hydride (NaH) is a strong, non-nucleophilic base, but the resulting anion on the nitrogen can facilitate ring fragmentation or rearrangement. Furthermore, commercial NaH often contains hydroxide impurities.

  • The Fix: Use a milder base such as Cesium Carbonate (

    
    )  in DMF or Acetonitrile. If a stronger base is absolutely necessary, use KHMDS  at -78°C  and quench immediately, but expect lower yields compared to phenyl-carbamates.
    
Scenario C: Deprotection Issues

Q: I tried to remove the Boc group with hydrazine (standard for some protecting groups) and the ring fell apart. A: Hydrazine is a potent nucleophile that attacks isothiazoles (and isothiazolium salts) to form pyrazoles or acyclic hydrazides.

  • The Fix: Use Acidic Deprotection . 4M HCl in Dioxane or TFA/DCM (1:1) are the standard, high-yielding methods. The isothiazole ring is generally stable to non-oxidizing acids.

Part 5: Frequently Asked Questions (FAQs)

QuestionAnswer
Is the Boc group itself unstable in base? No. The Boc group is generally stable to base. The instability comes entirely from the isothiazole ring to which it is attached.
Can I use Potassium Carbonate (

)?
Yes.

in acetone or DMF is generally safe for alkylations or mild basic treatments.
What is the best solvent for this compound? DCM, THF, Ethyl Acetate, and Acetonitrile are excellent. Avoid alcohols with strong bases (forms alkoxides) and avoid primary amines (can act as nucleophiles at high temps).
How do I store the deprotected amine? Store as the HCl salt at -20°C. The free amine is electron-rich and prone to oxidation/polymerization in air.

Part 6: References

  • Isothiazole Chemistry & Ring Opening:

    • Hamad Elgazwy, A.-S. S. (2003).[2] The chemistry of isothiazoles. Tetrahedron, 59(39), 7445–7463. Link

    • Note: Detailed review covering nucleophilic attack at C-5 and Sulfur leading to ring cleavage.

  • Base-Induced Fragmentation Mechanisms:

    • Adams, G. W., et al. (2021).[3] Collision-induced dissociations of deprotonated isothiazole.... Journal of Mass Spectrometry. Link

    • Note: Discusses the fragmentation of isothiazole anions, relevant to base-mediated degradation.

  • Stability of Heterocyclic Carbamates:

    • Green, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis. Wiley-Interscience. Link

    • Note: General reference for Boc stability, highlighting that while Boc is base-stable, the substrate (isothiazole) dictates overall stability.

  • Synthesis and Reactivity of 5-Aminoisothiazoles:

    • Potkin, V. I., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances. Synthesis, 51(22), 4163-4202. Link

    • Note: Covers the synthesis and sensitivity of 5-amino-isothiazole derivatives.

Sources

Optimization

troubleshooting low conversion in isothiazole amide coupling

Welcome to the technical support center for isothiazole amide coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of forming amide bonds...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for isothiazole amide coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of forming amide bonds with isothiazole-containing molecules. Here, we address common challenges and provide in-depth, field-proven insights to optimize your synthetic strategies.

Introduction

The isothiazole ring is a vital heterocyclic motif found in numerous biologically active compounds and pharmaceutical agents.[1][2] Its unique electronic properties and structural features can present distinct challenges during amide bond formation. This guide provides a structured approach to troubleshooting low conversion rates and other common issues encountered in isothiazole amide coupling, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is my isothiazole amide coupling reaction showing low or no conversion?

A1: Low conversion in isothiazole amide coupling can stem from several factors. The isothiazole ring, being an electron-withdrawing group, can reduce the nucleophilicity of an adjacent amine or the reactivity of a carboxylic acid. Additionally, steric hindrance around the reactive sites can impede the reaction.[3] Often, standard coupling conditions that work for other systems may not be optimal for isothiazoles. It is crucial to select a highly efficient coupling reagent and carefully optimize the reaction conditions, including the base, solvent, and temperature.[4]

Q2: What are the best coupling reagents for isothiazole-containing substrates?

A2: For challenging couplings involving isothiazoles, uronium/aminium salt-based reagents are often the most effective due to their high reactivity and ability to suppress side reactions.[5] Reagents like HATU, HBTU, and COMU are excellent choices.[3][6] Phosphonium salts such as PyAOP and PyBOP are also highly effective, particularly for sterically demanding substrates.[3][7] While carbodiimides like EDC are widely used, they may require additives like HOBt or HOAt to enhance their efficiency and minimize racemization, especially with chiral isothiazole carboxylic acids.[5]

Q3: How does the position of the carboxylic acid or amine group on the isothiazole ring affect the reaction?

A3: The position of the substituent significantly impacts reactivity. For instance, a carboxylic acid at the 5-position of the isothiazole ring may be less reactive due to the electronic effects of the heteroatoms. Similarly, an amino group at the 3- or 5-position can have its nucleophilicity attenuated. Understanding the electronic landscape of your specific isothiazole derivative is key to selecting the appropriate activation strategy.

Q4: Can the isothiazole ring itself react under amide coupling conditions?

A4: The isothiazole ring is generally stable under standard amide coupling conditions.[8] However, under harsh conditions, such as with highly reactive reagents or at elevated temperatures, side reactions involving the ring can occur. Nucleophilic attack on the sulfur atom, for example, can lead to ring-opening, though this is uncommon in typical amide bond forming reactions.[9]

Q5: What is the role of the base in these reactions, and which one should I choose?

A5: The base plays a critical role in deprotonating the carboxylic acid to form the more nucleophilic carboxylate anion, which then attacks the coupling reagent.[10] For sensitive substrates prone to racemization, a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is recommended.[3][11] The amount of base used is also important; typically 2-3 equivalents are sufficient.

Troubleshooting Guide: Low Conversion and Side Reactions

This section provides a systematic approach to diagnosing and solving common problems in isothiazole amide coupling.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Insufficient activation of the carboxylic acid: The coupling reagent may not be potent enough for the specific isothiazole carboxylic acid. 2. Low nucleophilicity of the amine: The isothiazole ring or other substituents may be deactivating the amine. 3. Steric hindrance: Bulky groups on either the carboxylic acid or the amine are preventing the reaction.[3] 4. Sub-optimal reaction conditions: Incorrect solvent, temperature, or base can hinder the reaction.1. Switch to a more powerful coupling reagent: Move from carbodiimides (EDC, DCC) to a uronium/aminium salt (HATU, HBTU) or a phosphonium salt (PyAOP, PyBOP).[3][5] 2. Pre-activate the carboxylic acid: Stir the carboxylic acid, coupling reagent, and base together for 15-30 minutes before adding the amine.[5] 3. Increase the reaction temperature: Gently warming the reaction (e.g., to 40-60 °C) can sometimes overcome activation barriers, but monitor for side product formation.[4] 4. Screen different solvents: Polar aprotic solvents like DMF or NMP are generally good choices, but sometimes less polar solvents like DCM can be effective.[11][12]
Formation of a Stable Activated Ester but No Reaction with Amine 1. Highly unreactive amine: The amine may be too electron-deficient or sterically hindered to attack the activated ester.[13] 2. Decomposition of the activated ester: The intermediate may not be stable under the reaction conditions.1. Consider converting the carboxylic acid to an acid chloride: This is a more reactive intermediate, but the conditions (e.g., using thionyl chloride or oxalyl chloride) can be harsh and may not be compatible with other functional groups.[14][15] 2. Use a stronger, non-nucleophilic base: In some cases, a stronger base can enhance the nucleophilicity of the amine, but this must be done cautiously to avoid side reactions.[13]
Presence of Multiple Unidentified Side Products 1. Side reactions of the coupling reagent: Some coupling reagents can lead to side products, such as the formation of a guanidinium species from HATU if an excess is used.[3] 2. Decomposition of starting materials or product: The isothiazole ring or other functional groups may be unstable to the reaction conditions. 3. Epimerization of a chiral center: If the carboxylic acid is chiral, racemization can occur, leading to diastereomeric products.1. Use stoichiometric amounts of the coupling reagent: Avoid using a large excess. 2. Lower the reaction temperature: Running the reaction at 0 °C or room temperature can minimize decomposition. 3. Choose a coupling reagent known for low racemization: HATU and PyAOP are generally good choices for chiral substrates.[3] The addition of HOBt or HOAt can also suppress racemization when using carbodiimides.
Difficulty in Purifying the Product 1. Byproducts from the coupling reagent: For example, dicyclohexylurea (DCU) from DCC is often difficult to remove completely.[5] 2. Unreacted starting materials are difficult to separate from the product. 1. Select a coupling reagent with water-soluble byproducts: EDC and its urea byproduct can be easily removed with an aqueous workup. Tetramethylurea from HATU is also water-soluble.[16] 2. Optimize stoichiometry to drive the reaction to completion: Use a slight excess (1.1-1.2 equivalents) of one of the starting materials (usually the less expensive one) to ensure the other is fully consumed.[17]

Experimental Protocols

Protocol 1: General Procedure for Isothiazole Amide Coupling using HATU

This protocol outlines a standard procedure for the coupling of an isothiazole carboxylic acid with an amine using HATU, a highly effective coupling reagent.[18][5]

Materials:

  • Isothiazole carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)[11]

  • Diisopropylethylamine (DIPEA) (3.0 eq)[18]

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the isothiazole carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (3.0 eq) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.[18]

  • Add the amine (1.1 eq), either neat or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 1 to 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[18]

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude amide product via flash column chromatography or recrystallization.

Visualizing the Reaction and Troubleshooting

Mechanism of HATU-Mediated Amide Coupling

The following diagram illustrates the key steps in the activation of a carboxylic acid by HATU and subsequent amide bond formation.

HATU_Mechanism RCOOH Isothiazole-COOH RCOO Isothiazole-COO⁻ RCOOH->RCOO + Base Base Base (DIPEA) ActiveEster OAt-Active Ester RCOO->ActiveEster + HATU HATU HATU HATU->ActiveEster TMU Tetramethylurea (byproduct) ActiveEster->TMU - TMU Amide Isothiazole-CONH-R' ActiveEster->Amide + R'-NH₂ Amine R'-NH₂ Amine->Amide HOAt HOAt (byproduct) Amide->HOAt - HOAt

Caption: Mechanism of HATU-mediated amide coupling.

Troubleshooting Workflow

This flowchart provides a logical sequence of steps to follow when encountering low conversion in your isothiazole amide coupling reaction.

Troubleshooting_Workflow Start Low Conversion Observed CheckReagents Verify Reagent Quality & Stoichiometry Start->CheckReagents ChangeReagent Switch to Stronger Coupling Reagent (e.g., HATU, PyAOP) CheckReagents->ChangeReagent Reagents OK Preactivate Implement Pre-activation Step ChangeReagent->Preactivate Success Improved Conversion ChangeReagent->Success Success OptimizeConditions Optimize Temperature & Solvent Preactivate->OptimizeConditions Preactivate->Success Success AcidChloride Consider Acid Chloride Route OptimizeConditions->AcidChloride Still Low Yield OptimizeConditions->Success Success AcidChloride->Success Success

Caption: Troubleshooting workflow for low conversion.

References

  • HATU - Wikipedia. Available from: [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. Available from: [Link]

  • Al-Amin, M., et al. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 56(44), 6032-6036. Available from: [Link]

  • YouTube. HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. Available from: [Link]

  • Reddit. Tips and tricks for difficult amide bond formation? : r/Chempros. Available from: [Link]

  • Science of Synthesis. Product Class 15: Isothiazoles. Available from: [Link]

  • Dehaen, W., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Chemistry – A European Journal, 25(66), 15036-15056. Available from: [Link]

  • Iris Biotech. Optimizing Peptide Coupling: Key Techniques. Available from: [Link]

  • Reddit. Choosing amide coupling agent : r/Chempros. Available from: [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Available from: [Link]

  • Dehaen, W., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Chemistry – A European Journal, 25(66), 15036-15056. Available from: [Link]

  • ResearchGate. (PDF) Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Available from: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

  • National Science Foundation. Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Available from: [Link]

  • Ma, X., et al. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Organic Letters, 22(14), 5284-5288. Available from: [Link]

  • National Institutes of Health. Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. Available from: [Link]

  • Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available from: [Link]

  • AAPPTEC. Coupling Reagents. Available from: [Link]

  • Medwin Publishers. A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Available from: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

  • ResearchGate. (PDF) A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Available from: [Link]

  • IntechOpen. Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. Available from: [Link]

  • Molbase. Isothiazole is a type of organic compound containing a five-membered aromatic ring that consists of three carbon atoms, one nitrogen atom, and one sulfur atom. Available from: [Link]

  • Lirias. Synthesis of benzo[d]isothiazoles: an update. Available from: [Link]

  • UCL Discovery. Solvent Minimized Synthesis of Amides by Reactive Extrusion. Available from: [Link]

  • Semantic Scholar. A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Available from: [Link]

  • Royal Society of Chemistry. Green solvents for the formation of amide linkages. Available from: [Link]

  • National Institutes of Health. Thiazole substitution of a labile amide bond—a new option toward antiplasmodial pantothenamide-mimics. Available from: [Link]

Sources

Troubleshooting

purification of isothiazol-5-ylcarbamate by flash chromatography

Welcome to the Advanced Chromatography Support Center. This portal is designed specifically for researchers, analytical chemists, and drug development professionals dealing with the isolation and purification of heterocy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This portal is designed specifically for researchers, analytical chemists, and drug development professionals dealing with the isolation and purification of heterocyclic compounds.

Isothiazol-5-ylcarbamates are highly valuable intermediates in the synthesis of kinase inhibitors and agrochemicals. However, their unique electronic structure—specifically the delicate anomeric stabilization of the S-N bond and the strong hydrogen-bonding capacity of the carbamate linkage—makes them notoriously difficult to purify using standard normal-phase techniques.

Below is our comprehensive technical guide, troubleshooting matrix, and validated methodologies for mastering this purification.

Diagnostic Workflow: Isothiazol-5-ylcarbamate Purification

G N1 Crude Isothiazol-5-ylcarbamate N2 2D TLC Stability Check N1->N2 N3 Analyze Silanol Interactions N2->N3 N4 Standard Elution (Heptane/EtOAc) N3->N4 Stable, Rf > 0.2 N5 Modified Elution (DCM/i-PrOH or +1% Et3N) N3->N5 Tailing / Degradation N6 Fraction Pooling & LC-MS N4->N6 N5->N6

Fig 1: Decision matrix for optimizing isothiazol-5-ylcarbamate flash chromatography.

Knowledge Base: Troubleshooting & FAQs

Q1: Why am I losing product mass, and why does my isolated isothiazol-5-ylcarbamate show decomposition byproducts? A: The isothiazole ring contains a formal S-N bond that relies heavily on delicate anomeric stabilization[1]. When exposed to the Lewis acidic silanol groups (Si-OH) present on standard, unmodified silica gel, this stabilization is disrupted. The silanols act as proton donors, initiating ring-opening or the hydrolytic cleavage of the carbamate linkage. Causality & Solution: To prevent the isothiazole S-N bond from acting as a Lewis base and degrading, you must mask the acidic silanol sites. Pre-treat your silica column with 1% triethylamine (Et₃N) in your non-polar solvent, or switch to a less acidic stationary phase such as neutral alumina.

Q2: My product streaks heavily across multiple fractions, co-eluting with the starting isothiazol-5-amine. How do I fix this? A: Severe tailing occurs because the secondary amine of the carbamate and the basic nitrogen of the isothiazole ring act as strong hydrogen bond donors and acceptors. While standard ethyl acetate/heptane gradients are sufficient for simple alkyl-substituted isothiazoles[2], polar derivatives require a solvent that can competitively hydrogen bond. Causality & Solution: Transition from a Heptane/EtOAc system to a Dichloromethane (DCM) / Isopropanol (i-PrOH) gradient[3]. Isopropanol is bulky enough to disrupt silica-analyte hydrogen bonding without dissolving the silica gel (a common issue that causes baseline drift when using Methanol).

Q3: How do I efficiently separate the product from excess chloroformate reagents used during synthesis? A: Unreacted chloroformates (e.g., phenyl chloroformate) are highly lipophilic and will elute near the solvent front in most normal-phase systems. If you used a standard synthesis protocol involving chloroformates[4], ensure your initial gradient holds at a very low polarity (e.g., 5% EtOAc in Hexane) for at least 3 column volumes (CV) to wash out the chloroformate before ramping up the polarity to elute the target carbamate.

Standard Operating Procedures (Step-by-Step)

Protocol 1: Silanol Masking and Column Packing (Self-Validating System)

Objective: Deactivate Lewis acidic sites on silica to prevent S-N bond cleavage.

  • Solvent Preparation: Prepare 500 mL of the conditioning solvent: Heptane containing 1% (v/v) Et₃N.

  • Packing: Slurry pack the silica gel using the conditioning solvent (or equilibrate a pre-packed cartridge).

  • Saturation: Flush the packed column with 3 Column Volumes (CV) of the conditioning solvent at a flow rate of 30 mL/min.

  • Self-Validation Check: Collect 2 mL of the eluent exiting the column and test it using pH paper. It must read basic (pH > 8). If neutral, the silica has not been fully deactivated; flush with an additional 1-2 CV of conditioning solvent.

  • Equilibration: Flush the column with 2 CV of your starting mobile phase (e.g., Heptane/EtOAc 9:1 without Et₃N) to remove excess unbound amine before loading your crude sample.

Protocol 2: DCM / i-PrOH Gradient Elution for High-Polarity Carbamates

Objective: Utilize steric bulk in the protic solvent modifier to sharpen bands without compressing the resolution.

  • Sample Loading: Dry-load the crude isothiazol-5-ylcarbamate onto Celite 545 (1:2 mass ratio). Crucial: Avoid silica dry-loading to minimize pre-column degradation.

  • Setup: Pack the dry-load cartridge and attach it to the flash chromatography system.

  • Mobile Phase Configuration: Set Solvent A as Dichloromethane (DCM) and Solvent B as Isopropanol (i-PrOH).

  • Gradient Execution: Run a gradient from 0% B to 2% B over 2 CV (to wash non-polar impurities), then smoothly ramp from 2% B to 15% B over 10 CV.

  • Self-Validation Check (2D TLC): To ensure fractions are stable post-elution, perform a 2D TLC of the pooled fractions. Spot the sample, run it in the primary solvent, rotate the plate 90 degrees, and run it again. A single spot on the diagonal confirms no on-silica degradation occurred during fraction handling.

Quantitative Reference Data

The following table summarizes the chromatographic behavior of typical N-aryl isothiazol-5-ylcarbamates on 40-63 µm standard silica gel. Use this to benchmark your expected peak shapes.

Table 1: Mobile Phase Optimization and Chromatographic Parameters

Solvent SystemAdditiveAverage RfTailing Factor (As)Resolution (Rs) from Amine
Heptane / EtOAc (7:3)None0.152.8 (Severe)0.8 (Co-elution)
Heptane / EtOAc (7:3)1% Et₃N0.281.5 (Moderate)1.2 (Fair)
DCM / MeOH (95:5)None0.451.1 (Sharp)1.0 (Poor, compressed)
DCM / i-PrOH (95:5) None 0.35 1.2 (Sharp) 2.1 (Excellent)

References

  • US11958846B2 - Urea compounds and compositions as SMARCA2/BRM ATPase inhibitors Source: Google Patents URL:2[2]

  • EP4526293A1 - Heteroarenes, pharmaceutical compositions containing the same, and methods of using the same Source: Google Patents URL:3[3]

  • An Anomeric Answer to Sulfenamide Stability and α-Nucleophilicity Source: NSF Public Access Repository URL:1[1]

  • WO2021013712A1 - Polyaromatic urea derivatives and their use in the treatment of muscle diseases Source: Google Patents URL:4[4]

Sources

Optimization

resolving regioisomer formation in isothiazole functionalization

Isothiazole Functionalization Technical Support Center A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for isothiazole functionalization. This guide, design...

Author: BenchChem Technical Support Team. Date: March 2026

Isothiazole Functionalization Technical Support Center

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for isothiazole functionalization. This guide, designed by Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the regioselective functionalization of the isothiazole ring. Our goal is to equip you with the expert insights and practical protocols needed to overcome common synthetic challenges and achieve your desired molecular targets with precision.

Introduction: The Challenge of Isothiazole Regioselectivity

The isothiazole ring is a crucial scaffold in medicinal chemistry and materials science, valued for the unique properties conferred by its 1,2-relationship between sulfur and nitrogen heteroatoms.[1][2][3] However, the functionalization of this heterocycle is often complicated by issues of regioselectivity. The three available carbon positions (C3, C4, and C5) exhibit distinct electronic and steric properties, leading to preferential reactivity that can be both an advantage and a challenge. Understanding and controlling where a substituent will add to the ring is paramount for the successful synthesis of complex isothiazole derivatives.[1]

This guide will walk you through the key factors governing regioselectivity and provide actionable solutions to common problems.

Troubleshooting Guide: Resolving Common Regioisomer Issues

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Scenario 1: Metalation/Deprotonation

Question: "I am trying to functionalize my substituted isothiazole via deprotonation with n-butyllithium (n-BuLi), but I'm getting a mixture of isomers and significant ring cleavage. How can I achieve selective C5 lithiation?"

Answer: This is a very common issue. While the C5 proton is generally the most acidic on the unsubstituted isothiazole ring, strong, nucleophilic bases like n-BuLi can lead to undesired side reactions.[4]

Core Problem:

  • Ring Cleavage: n-BuLi can act as a nucleophile, attacking the electrophilic sulfur atom. This leads to the cleavage of the sensitive N-S bond, a known issue with isothiazoles.[1][4]

  • Mixture of Isomers: If other positions on your isothiazole are activated (e.g., by a methyl group at C4), you may see competitive deprotonation.[4][5]

Solutions & Scientific Rationale:

  • Switch to a Non-Nucleophilic Base: The most effective solution is to use a sterically hindered, non-nucleophilic base. Lithium diisopropylamide (LDA) is the preferred reagent for regioselective C5 lithiation.[1][5][6] Its bulky isopropyl groups prevent it from attacking the sulfur atom, allowing it to act purely as a base to deprotonate the most acidic C-H bond.

  • Optimize Reaction Temperature: Perform the deprotonation at low temperatures, typically -78 °C .[1] This minimizes side reactions, including ring cleavage and potential equilibration of the lithiated species, thereby locking in the kinetic product of deprotonation.

  • Solvent Choice: The choice of solvent can influence the reactivity of the organolithium reagent. Tetrahydrofuran (THF) or diethyl ether are standard choices that effectively solvate the lithium cation.[1][5]

dot

G cluster_0 Substrate Design cluster_1 Reaction Conditions 3-Chloro-5-Iodo-Isothiazole 3-Chloro-5-Iodo-Isothiazole Selective C5 Coupling Selective C5 Coupling 3-Chloro-5-Iodo-Isothiazole->Selective C5 Coupling 3,5-Dichloro-Isothiazole 3,5-Dichloro-Isothiazole 3,5-Dichloro-Isothiazole->Selective C5 Coupling Optimization Needed Mixture of Isomers Mixture of Isomers 3,5-Dichloro-Isothiazole->Mixture of Isomers Pd Catalyst/Ligand Pd Catalyst/Ligand Pd Catalyst/Ligand->Selective C5 Coupling Base Selection Base Selection Base Selection->Selective C5 Coupling Temperature Temperature Temperature->Selective C5 Coupling Mixture of Isomers->Pd Catalyst/Ligand Mixture of Isomers->Temperature

Caption: Factors influencing regioselective Suzuki coupling.

Table 1: Regioselectivity in Suzuki Coupling of 3,5-Dihaloisothiazoles

SubstratePosition of CouplingTypical ConditionsOutcomeReference
3,5-Dichloroisothiazole-4-carbonitrileC5Pd(OAc)₂, KF, 18-crown-6High regioselectivity for C5-arylation[1]
3,5-Dibromoisothiazole-4-carbonitrileC5Pd(OAc)₂, KF, 18-crown-6High regioselectivity, often faster than dichloro[2]
3-Chloro-5-iodoisothiazole-4-carbonitrileC5Pd(PPh₃)₄, K₂CO₃Exclusive C5 coupling due to C-I reactivity[7]

Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for the C-H bonds on an unsubstituted isothiazole ring towards deprotonation?

A1: The general order of acidity for the protons on the isothiazole ring is H5 > H3 > H4 . The H5 proton is the most acidic due to the inductive effect of the adjacent sulfur atom and the electron-withdrawing nature of the nitrogen atom. This makes C5 the primary site for deprotonation with non-nucleophilic bases like LDA. [1]

Q2: How does electrophilic substitution (e.g., halogenation, nitration) typically proceed on the isothiazole ring?

A2: Electrophilic substitution on isothiazole preferentially occurs at the C4 position . The isothiazole ring is generally deactivated towards electrophilic attack compared to benzene. The C4 position is the most electron-rich and thus the most susceptible to attack by electrophiles. For example, bromination in acetic acid typically yields the 4-bromo-isothiazole derivative. [8]

Q3: Can I achieve functionalization at the C3 position?

A3: Yes, but it often requires specific strategies. Direct deprotonation at C3 is difficult due to the higher acidity of C5. However, methods exist:

  • Blocking the C5 position: If the C5 position is already substituted, deprotonation may then occur at C3.

  • Halogen-metal exchange: Starting with a 3-haloisothiazole, a halogen-metal exchange (e.g., with n-BuLi at low temperature) can generate a 3-lithioisothiazole species, which can then be trapped with an electrophile.

  • Cross-coupling: Using a 3-iodoisothiazole derivative can enable successful Suzuki, Stille, and Sonogashira couplings at the C3 position. [7]

Q4: My isothiazole substrate is prone to decomposition under my reaction conditions. What can I do?

A4: The N-S bond in the isothiazole ring is relatively weak and can be cleaved under certain conditions, particularly reductive ones. [1]

  • Avoid Strong Reducing Agents: Be cautious with strong reducing agents.

  • Use Milder Reagents: Whenever possible, opt for milder reaction conditions. For example, in cross-coupling, use a less aggressive base or a lower reaction temperature.

  • Inert Atmosphere: Always conduct reactions under a thoroughly inert atmosphere (argon or nitrogen) to prevent degradation by oxygen, especially when using organometallic reagents. [9]

References

  • Xu, F., Chen, Y., Fan, E., & Sun, Z. (2016). Synthesis of 3-Substituted Aryli[1][10]sothiazoles through an All-Heteroatom Wittig-Equivalent Process. Organic Letters, 18(11), 2777–2779. [Link]

  • Various Authors. (2024).
  • Koutentis, P. A., & Constantinides, C. P. (2003). Regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile. Organic & Biomolecular Chemistry, 1(15), 2564–2566. [Link]

  • Gulevskaya, A. V., & Tyaglivy, A. S. (2016). Recent advances in the synthesis and reactivity of isothiazoles. NSF PAR. [Link]

  • Li, J., et al. (2018). Transition Metal-Free Synthesis of Substituted Isothiazoles via Three-Component Annulation of Alkynones, Xanthate and NH4I. Advanced Synthesis & Catalysis. [Link]

  • Moody, C. J., & Rees, C. W. (2001). One-step synthesis of 5-acylisothiazoles from furans. Journal of the Chemical Society, Perkin Transactions 1, (3), 329-333. [Link]

  • Sáenz, J., et al. (2023). Synthesis, X-ray characterization and DFT calculations of a series of 3-substituted 4,5-dichloroisothiazoles. CrystEngComm, 25(11), 1655-1666. [Link]

  • Gulevskaya, A. V., & Tyaglivy, A. S. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Russian Chemical Reviews, 88(10), 1095–1135. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isothiazoles. [Link]

  • Koutentis, P. A., & Constantinides, C. P. (2007). New regiospecific isothiazole C–C coupling chemistry. Organic & Biomolecular Chemistry, 5(13), 2064–2075. [Link]

  • Sancineto, L., et al. (2015). Synthesis of substituted thieno[2,3-d]isothiazoles as potential plant activators. Tetrahedron, 71(35), 5874-5880. [Link]

  • Ryng, S., et al. (1995). Synthesis of isothiazole derivatives with potential biological activity. Acta Poloniae Pharmaceutica, 52(2), 129-133. [Link]

  • Li, J., et al. (2018). Methods to Synthesize Substituted Isothiazoles. ResearchGate. [Link]

  • El-Sayed, M. A.-M. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medicinal & Analytical Chemistry International Journal, 3(2). [Link]

  • Grisez, T., et al. (2026). Synthesis and Functionalization of Thiazolo[c]isothiazoles. The Journal of Organic Chemistry, 91(4). [Link]

  • Scott, J. S., & Duguid, B. A. (2019). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Medicinal Chemistry, 10(1), 16-39. [Link]

  • Bellina, F., & Rossi, R. (2016). Transition Metal-Driven Selectivity in Direct C−H Arylation of Imidazo[2,1-b]Thiazole. European Journal of Organic Chemistry, 2016(14), 2468-2479. [Link]

  • Doucet, H. (2012). Regioselectivity in palladium-catalysed direct arylation of 5-membered ring heteroaromatics. Catalysis Science & Technology, 2(1), 23-35. [Link]

  • Knight, D. W., et al. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters, 7(23), 5123–5125. [Link]

  • Gulevskaya, A. V., & Tyaglivy, A. S. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. ResearchGate. [Link]

  • Chen, Q., et al. (2018). Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2461. [Link]

  • Al-Tel, T. H. (2008). REGIO- AND STEREOSELECTIVE SYNTHESIS OF THIAZOLE-SUBSTITUTED HISTAMINE AND ADENINE DERIVATIVES BY NUCLEOPHILIC ATTACK AT ALLENYL. HETEROCYCLES, 75(11), 2667-2675. [Link]

  • Iddon, B. (1994). SYNTHESIS AND REACTIONS OF LITHIATED MONOCYCLIC AZOLES CONTAINING TWO OR MORE HETERO-ATOMS PART V: ISOTHIAZOLES AND THIAZOLES. Heterocycles, 37(2), 1321. [Link]

  • Micetich, R. G. (1970). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Canadian Journal of Chemistry, 48(13), 2006-2015. [Link]

  • Roger, J., Pogan, F., & Doucet, H. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry, 74(3), 1179–1186. [Link]

  • Gulevskaya, A. V. (2004). The chemistry of isothiazoles. Academia.edu. [Link]

  • Daugulis, O., et al. (2025). Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles. Journal of the American Chemical Society. [Link]

  • Gomha, S. M., et al. (2025). Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. Molecules, 30(23), 4897. [Link]

  • Gulevskaya, A. V., & Tyaglivy, A. S. (2002). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. ResearchGate. [Link]

  • Ma, X., et al. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Organic Letters, 22(14), 5284–5288. [Link]

  • Daugulis, O. (2018). Achieving Site-Selectivity for C–H Activation Processes Based on Distance and Geometry: A Carpenter's Approach. Journal of the American Chemical Society, 140(35), 10934–10945. [Link]

  • Jana, A., et al. (2023). Regioselective Direct C−H Bond (Hetero)arylation of Thiazoles Enabled by a Novel Iminopyridine-Based α-Diimine Nickel(II) Complex Evaluated by DFT Studies. ResearchGate. [Link]

  • Knochel, P., et al. (2011). Regioselective functionalization of the thiazole scaffold using TMPMgCl·LiCl and TMP2Zn·2MgCl2·2LiCl. Organic Letters, 13(16), 4352–4355. [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of tert-butyl isothiazol-5-ylcarbamate

1H NMR Spectrum Analysis of tert-Butyl Isothiazol-5-ylcarbamate: A Regioisomer Comparison Guide As a Senior Application Scientist, I frequently see drug development programs stall due to ambiguous structural characteriza...

Author: BenchChem Technical Support Team. Date: March 2026

1H NMR Spectrum Analysis of tert-Butyl Isothiazol-5-ylcarbamate: A Regioisomer Comparison Guide

As a Senior Application Scientist, I frequently see drug development programs stall due to ambiguous structural characterization of heterocyclic building blocks. tert-Butyl isothiazol-5-ylcarbamate (Boc-protected 5-aminoisothiazole) is a highly valuable bioisostere in medicinal chemistry. However, its synthesis—often via electrophilic aromatic substitution or cyclization of thioamides—can inadvertently yield the 3-yl or 4-yl regioisomers.

Because these isomers share identical molecular weights and exhibit nearly indistinguishable retention times on LC-MS, standard chromatographic techniques are insufficient. This guide provides a definitive, self-validating 1H NMR framework to objectively compare and identify tert-butyl isothiazol-5-ylcarbamate against its alternative regioisomers.

To establish a trustworthy analytical method, we must look beyond empirical peak matching and understand the electronic environment of the isothiazole ring.

In an unsubstituted isothiazole ring, the heteroatoms (Sulfur at position 1, Nitrogen at position 2) create an asymmetric electron distribution. In a non-polar solvent, the baseline protons resonate at


 8.54 (H3), 7.26 (H4), and 8.72 (H5)[1]. The coupling constants (

) are dictated by the bond geometry and provide our most robust diagnostic tool:
  • 
     (often unresolved)
    

The 5-ylcarbamate System: When the tert-butyl carbamate (-NHBoc) group is introduced at the C5 position, it acts as a strong


-electron donor via the mesomeric (+M) effect. This electron density is pushed directly into the ring, heavily shielding the adjacent C4 position. Consequently, the H4 proton shifts significantly upfield from ~7.26 ppm to the 6.50–6.80 ppm  range. The H3 proton, being meta to the carbamate group, experiences minimal shielding and remains downfield at ~8.40–8.50 ppm .

Because chemical shifts can drift based on sample concentration or solvent pH, relying solely on ppm values is risky. The self-validating metric is the coupling constant. For the 5-yl isomer, the two aromatic protons (H3 and H4) will split each other with a fine


 coupling of ~1.5 Hz . If your product is the 3-yl isomer, the remaining protons (H4 and H5) will exhibit a much larger 

coupling of ~4.7 Hz [1].

Comparative Regioisomer Analysis

The quantitative data below summarizes the distinct NMR profiles of the three alternatives. Note that the tert-butyl group (singlet, 9H, ~1.50 ppm) and the carbamate NH (broad singlet, 1H, ~10.0–11.0 ppm) are present in all three isomers and cannot be used for differentiation[2].

Regioisomer AlternativeH3 Chemical Shift (

, ppm)
H4 Chemical Shift (

, ppm)
H5 Chemical Shift (

, ppm)
Diagnostic Coupling Constant (

)
tert-butyl isothiazol-5-ylcarbamate ~8.40 - 8.50 (d)~6.50 - 6.80 (d)Substituted

Hz
tert-butyl isothiazol-3-ylcarbamate Substituted~6.80 - 7.10 (d)~8.60 - 8.80 (d)

Hz
tert-butyl isothiazol-4-ylcarbamate ~8.50 - 8.70 (s)Substituted~8.70 - 8.90 (s)

Hz
(Singlets)

High-Resolution 1H NMR Protocol

To successfully resolve the critical 1.5 Hz coupling of the 5-yl isomer from the near-zero coupling of the 4-yl isomer, high spectral resolution is mandatory.

Step 1: Sample Preparation

  • Weigh exactly 5–10 mg of the purified compound.

  • Dissolve completely in 0.6 mL of DMSO-

    
     .
    
    • Causality for solvent choice: DMSO is highly polar and disrupts the intermolecular hydrogen bonding of the carbamate NH. This prevents rapid proton exchange, yielding a sharper NH peak. Furthermore, DMSO shifts the isothiazole H5 proton downfield by an additional ~0.5 ppm compared to CDCl3, maximizing spectral dispersion if the 3-yl or 4-yl impurities are present[1].

Step 2: Acquisition Parameters

  • Spectrometer: Minimum 400 MHz (500+ MHz preferred to maximize Hz/ppm dispersion).

  • Pulse Sequence: Standard 1D proton (zg30).

  • Number of Scans (ns): 32.

    • Causality: While 8 scans may yield a visible peak, 32 scans ensure a high signal-to-noise ratio (SNR) in the aromatic region, ensuring that baseline noise is not mistaken for fine splitting.

  • Relaxation Delay (D1): 2.0 seconds to ensure complete relaxation of the electron-poor aromatic protons.

Step 3: Processing & Validation

  • Apply a mild exponential window function (LB = 0.3 Hz) prior to Fourier transform to avoid artificial line broadening that could obscure the 1.5 Hz coupling.

  • Calibrate the residual DMSO quintet precisely to 2.50 ppm.

  • Zoom into the 6.0–9.0 ppm region. Measure the distance between the doublet peaks in Hertz. If

    
    , the 5-yl structure is definitively validated.
    

Analytical Workflow

NMR_Workflow Start Synthesize/Isolate Boc-Aminoisothiazole Acquire Acquire 1H NMR (DMSO-d6, ≥400 MHz) Start->Acquire Analyze Analyze Aromatic Protons (6.0 - 9.0 ppm) Acquire->Analyze Decision Evaluate Coupling Constant (J) Analyze->Decision Isomer3 J ≈ 4.7 Hz (H4, H5 coupling) tert-butyl isothiazol-3-ylcarbamate Decision->Isomer3 Large J Isomer4 J ≈ 0.2 Hz (H3, H5 coupling) tert-butyl isothiazol-4-ylcarbamate Decision->Isomer4 Fine/No J Isomer5 J ≈ 1.5 Hz (H3, H4 coupling) tert-butyl isothiazol-5-ylcarbamate Decision->Isomer5 Small J

Workflow for identifying aminoisothiazole regioisomers via 1H NMR J-coupling analysis.

References

  • Schulze, B. "Product Class 15: Isothiazoles." Science of Synthesis, Thieme Connect. Available at:[Link]

  • Farnaby, W. et al. "Urea compounds and compositions as SMARCA2/BRM ATPase inhibitors" (US Patent 11958846B2). Google Patents.

Sources

Comparative

Comparative Guide: Characteristic IR Absorption Bands of Isothiazole Carbamates

Topic: Characteristic IR Absorption Bands of Isothiazole Carbamates Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary In the landscape of heter...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Characteristic IR Absorption Bands of Isothiazole Carbamates Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the landscape of heterocyclic drug design, isothiazole carbamates represent a critical pharmacophore, often employed to modulate solubility and metabolic stability in agrochemicals and pharmaceuticals. However, their structural validation is frequently complicated by spectral overlap with isomeric systems like isoxazoles and thiazoles.

This guide provides a definitive technical analysis of the infrared (IR) spectral signature of isothiazole carbamates. Unlike standard alkyl carbamates, the isothiazole moiety introduces significant electronic perturbations—specifically inductive electron withdrawal (-I) and mesomeric feedback (+M) —that distinctively shift the carbonyl and ring breathing modes. We compare these signatures against key structural analogs to establish a self-validating identification protocol.

Structural Context & Electronic Perturbations

To accurately interpret the IR spectrum, one must understand the electronic environment. The isothiazole ring is electron-deficient compared to benzene but less so than pyridine. When coupled to a carbamate nitrogen (N-linked), the ring acts as a sink for the nitrogen lone pair.

  • The "Competition" Effect: The carbamate nitrogen's lone pair is torn between resonance with the carbonyl oxygen (the standard amide resonance) and the electron-deficient isothiazole ring.

  • Result: This competition reduces the C=N character of the amide bond and increases the C=O bond order. Consequently, isothiazole carbamates typically exhibit a C=O stretch at higher frequencies (1720–1760 cm⁻¹) compared to alkyl carbamates (1690–1715 cm⁻¹).

Visualizing the Electronic Effect

The following diagram illustrates the resonance competition that defines the IR shift.

ResonanceEffect cluster_0 Resonance Competition Node1 Isothiazole Ring (Electron Withdrawing) Result Net Effect: C=O Shift to 1720-1760 cm⁻¹ (Blue Shifted) Node1->Result Node2 Carbamate Nitrogen (Lone Pair Donor) Node2->Node1 Delocalization (Path A) Weakens C-N, Shifts C=O Up Node3 Carbonyl Oxygen (Acceptor) Node2->Node3 Standard Amide Resonance (Path B) Lowers C=O Freq Node3->Result

Figure 1: Electronic resonance competition in isothiazole carbamates leading to the characteristic high-frequency carbonyl shift.

Comparative Analysis: Diagnostic Bands

The following table contrasts the isothiazole carbamate signature with its closest structural relatives. Use this data to distinguish your compound from potential byproducts or isomers.

Spectral FeatureIsothiazole Carbamate Isoxazole Carbamate Thiazole Carbamate Alkyl Carbamate Mechanistic Insight
C=O[1][2] Stretch 1725 – 1760 cm⁻¹ 1740 – 1770 cm⁻¹1700 – 1740 cm⁻¹1690 – 1715 cm⁻¹Isothiazole is less electronegative than isoxazole, leading to a slightly lower shift, but higher than thiazole/alkyls.
Ring Breathing 800 – 900 cm⁻¹ 900 – 1000 cm⁻¹850 – 950 cm⁻¹N/AThe N-S bond in isothiazole is weaker/longer than N-O, shifting breathing modes to lower energy.
C=N / C=C Ring 1380 – 1500 cm⁻¹ 1550 – 1620 cm⁻¹1450 – 1550 cm⁻¹N/AIsoxazole C=N is significantly higher due to oxygen's electronegativity. Isothiazole bands are often medium/weak.
N-H Stretch 3250 – 3350 cm⁻¹ 3250 – 3350 cm⁻¹3200 – 3300 cm⁻¹3300 – 3450 cm⁻¹Heteroaromatic N-H is more acidic (stronger H-bonding) than alkyl N-H, causing broadening and red-shifting.
C-S Stretch 600 – 750 cm⁻¹ N/A600 – 700 cm⁻¹N/ADiagnostic for sulfur heterocycles; often obscured in the fingerprint region but vital for confirmation.
Key Discrimination Points:
  • Vs. Isoxazole: Look at the Ring Breathing region. If you see strong bands >900 cm⁻¹, suspect isoxazole. Isothiazole "breathes" at lower frequencies (800–900 cm⁻¹).

  • Vs. Thiazole: Check the C=N Ring Stretch . Thiazoles often show a sharper, distinct band near 1500–1550 cm⁻¹. Isothiazole ring stretches are often more complex and lower in intensity in the 1400–1500 cm⁻¹ range.

Experimental Protocol: Reliable Acquisition & Validation

To generate data comparable to the table above, strict adherence to sample preparation is required. The "KBr Pellet" method is preferred for resolution, but ATR is acceptable if correction is applied.

Workflow: Structural Validation of Isothiazole Carbamates

Objective: Confirm the synthesis of N-(isothiazol-3-yl) carbamate derivatives.

Step 1: Sample Preparation (Solid State)

  • Method: KBr Pellet (Transmission).

  • Rationale: Carbamates form strong intermolecular Hydrogen bonds. ATR (Attenuated Total Reflectance) only penetrates a few microns and can distort peak intensities of H-bonded regions (N-H stretch). KBr pellets provide a bulk average, yielding sharper resolution for the critical N-H and C=O regions.

  • Protocol: Mix 1 mg of sample with 100 mg dry KBr. Grind to a fine powder. Press at 8-10 tons for 2 minutes.

Step 2: Acquisition Parameters

  • Resolution: 2 cm⁻¹ (Critical for resolving ring splitting).

  • Scans: 32 scans minimum.

  • Range: 4000 – 400 cm⁻¹.

Step 3: Data Interpretation (The "Triad" Check) Verify the structure using the Isothiazole Carbamate Triad :

  • The Anchor: Sharp C=O peak at 1730 ± 15 cm⁻¹ .

  • The Confirmation: Medium intensity Ring Breathing at 850 ± 20 cm⁻¹ .

  • The Exclusion: Absence of strong bands at 1600–1620 cm⁻¹ (excludes Isoxazole).

Diagnostic Logic Pathway

Use the following logic flow to troubleshoot your spectral data.

ValidationLogic Start Start: Acquire IR Spectrum CheckCO Check C=O Region (1700-1780 cm⁻¹) Start->CheckCO Decision1 Is Peak > 1720 cm⁻¹? CheckCO->Decision1 HighFreq Likely Heteroaromatic Carbamate Decision1->HighFreq Yes LowFreq Likely Alkyl/Phenyl Carbamate Decision1->LowFreq No (<1715) CheckRing Check Ring Region (1350-1650 cm⁻¹) HighFreq->CheckRing Decision2 Strong Band @ ~1600 cm⁻¹? CheckRing->Decision2 Isoxazole Suspect ISOXAZOLE (O-N bond is stiffer) Decision2->Isoxazole Yes Isothiazole Suspect ISOTHIAZOLE (C=N/C=C < 1500 cm⁻¹) Decision2->Isothiazole No FinalCheck Validate C-S Stretch (600-750 cm⁻¹) Isothiazole->FinalCheck

Figure 2: Decision tree for distinguishing isothiazole carbamates from common analogs.

References
  • Katritzky, A. R. (1959). Infrared Absorption of Heteroaromatic Compounds. Quarterly Reviews, Chemical Society. Link

  • Pouchert, C. J. (1981). The Aldrich Library of Infrared Spectra. Aldrich Chemical Co.
  • Hamad Elgazwy, A. S. (2003).[3] The Chemistry of Isothiazoles. Tetrahedron. Link (Detailed synthesis and ring characterization).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.
  • Volkov, A., et al. (2010). Synthesis and spectroscopic characterization of isothiazole derivatives. Chemistry of Heterocyclic Compounds. Link

Sources

Validation

A Comparative Analysis of Melting Points: Tert-butyl isothiazol-5-ylcarbamate vs. its Thiazole Analog

A Guide for Researchers in Medicinal Chemistry and Materials Science In the landscape of drug discovery and materials science, the physical properties of novel compounds serve as a critical foundation for their developme...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Medicinal Chemistry and Materials Science

In the landscape of drug discovery and materials science, the physical properties of novel compounds serve as a critical foundation for their development and application. Among these, the melting point is a fundamental characteristic, offering insights into purity, crystal lattice energy, and the strength of intermolecular forces. This guide provides a comparative analysis of the predicted melting points of tert-butyl isothiazol-5-ylcarbamate and its structural isomer, tert-butyl thiazol-5-ylcarbamate.

While direct experimental data for these specific compounds is not prominently available in the current literature, a robust theoretical framework, grounded in the distinct physicochemical properties of the isothiazole and thiazole heterocycles, can be used to predict and rationalize their melting point behavior. This analysis is crucial for researchers synthesizing or working with these and related molecular scaffolds.

Molecular Structures at a Glance

A direct comparison of the molecular architectures of tert-butyl isothiazol-5-ylcarbamate and tert-butyl thiazol-5-ylcarbamate reveals the core difference: the relative positions of the sulfur and nitrogen atoms within the five-membered aromatic ring. This seemingly subtle variation has significant implications for the electronic distribution, dipole moment, and hydrogen bonding capabilities of the molecules, all of which are key determinants of their melting points.

Figure 1: Molecular structures of the two carbamate derivatives.

Theoretical Comparison of Melting Points

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. This process requires sufficient energy to overcome the intermolecular forces holding the molecules in a fixed lattice. The stronger these forces, the higher the melting point. The key factors at play in these two molecules are:

  • Dipole Moment and Electrostatics: The arrangement of the nitrogen and sulfur atoms in the isothiazole (1,2-thiazole) and thiazole (1,3-thiazole) rings results in different molecular dipole moments.[1][2][3][4] Isothiazole, with its adjacent sulfur and nitrogen atoms, possesses a distinct electronic distribution compared to the more separated arrangement in thiazole. This difference in charge distribution will influence how the molecules align in a crystal lattice and the strength of the resulting dipole-dipole interactions.

  • Hydrogen Bonding: Both molecules feature a carbamate group with N-H and C=O moieties, which are prime sites for hydrogen bonding.[5][6] The nitrogen atom within the heterocyclic ring can also act as a hydrogen bond acceptor.[7][8] The position of the ring nitrogen in relation to the carbamate substituent will affect the potential for both intramolecular and intermolecular hydrogen bonding networks. These networks are often a dominant factor in determining the melting points of organic compounds.

  • Molecular Symmetry and Crystal Packing: The overall shape and symmetry of a molecule influence how efficiently it can pack into a crystal lattice. A more symmetrical molecule often packs more tightly, leading to stronger van der Waals forces and a higher melting point. While both isomers are asymmetrical, subtle differences in their conformations could lead to variations in their crystal packing efficiency.

Based on these principles, one can hypothesize that the isothiazole derivative may exhibit a different melting point from its thiazole counterpart due to the unique electronic and steric environment created by the S-N bond.

Predicted Data Summary

While awaiting experimental verification, the following table summarizes the predicted comparison based on the theoretical principles discussed.

Propertytert-butyl isothiazol-5-ylcarbamatetert-butyl thiazol-5-ylcarbamateRationale for Predicted Difference
Predicted Melting Point Likely different from thiazole analogLikely different from isothiazole analogDifferences in dipole moment, hydrogen bonding potential, and crystal packing efficiency due to the varied placement of the N and S atoms in the heterocyclic ring.
Key Intermolecular Forces Dipole-dipole, Hydrogen bonding (N-H---O, N-H---N_ring), van der WaalsDipole-dipole, Hydrogen bonding (N-H---O, N-H---N_ring), van der WaalsThe geometry and electronic nature of the heterocyclic ring will modulate the strength and nature of these interactions.

Experimental Protocol for Melting Point Determination

To empirically determine and compare the melting points of these compounds, the following standard laboratory protocol is recommended.[9][10]

Workflow for Melting Point Determination

G A Sample Preparation B Capillary Tube Loading A->B Dry, powdered sample C Apparatus Setup B->C 2-3 mm sample height D Rapid Determination (Approx. MP) C->D Fast heating rate E Precise Determination D->E Slow heating rate (~2 °C/min) F Data Recording E->F Observe onset and completion of melting G Repeat for Accuracy F->G Record melting range G->E At least two concordant results

Sources

Comparative

A Comparative Guide to High-Performance Liquid Chromatography Methods for the Analysis of tert-butyl isothiazol-5-ylcarbamate

In the landscape of pharmaceutical research and synthetic chemistry, the purity and characterization of novel intermediates are paramount. Tert-butyl isothiazol-5-ylcarbamate, a heterocyclic carbamate, serves as a critic...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and synthetic chemistry, the purity and characterization of novel intermediates are paramount. Tert-butyl isothiazol-5-ylcarbamate, a heterocyclic carbamate, serves as a critical building block in the development of various biologically active molecules. Its structural integrity directly influences the outcome of subsequent synthetic steps and the pharmacological profile of the final compound. Therefore, robust and reliable analytical methods for its quantification and purity assessment are not merely a quality control step but a foundational component of successful drug development.

This guide provides an in-depth comparison of two strategic High-Performance Liquid Chromatography (HPLC) approaches for the analysis of tert-butyl isothiazol-5-ylcarbamate: a rapid isocratic method for high-throughput screening and a comprehensive gradient method for detailed impurity profiling. The discussion delves into the scientific rationale behind the methodological choices, offers detailed experimental protocols, and presents an alternative analytical viewpoint to address complex separation challenges.

The Analytical Challenge: Understanding the Analyte

Tert-butyl isothiazol-5-ylcarbamate (MW: 200.26 g/mol ) possesses a moderately non-polar character due to the bulky tert-butyl group, alongside the polarizable isothiazole ring. This dual nature makes it an ideal candidate for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), where separation is primarily driven by hydrophobic interactions between the analyte and a non-polar stationary phase.[1] The isothiazole moiety contains a chromophore, allowing for straightforward detection using a UV-Vis spectrophotometer.

Method 1: Rapid Isocratic Analysis for High-Throughput Screening

This method is designed for speed and efficiency, making it ideal for applications such as reaction monitoring or rapid purity checks of multiple samples where resolving closely eluting impurities is not the primary goal.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of organic molecules.[1][2]

  • Mobile Phase: An isocratic (constant composition) mobile phase of acetonitrile and water provides consistent elution strength. Acetonitrile is chosen for its low viscosity and UV transparency. The ratio is optimized to achieve a retention time (t R ) that is long enough for reliable detection but short enough for high throughput (typically 3-5 minutes).

  • Detector: UV detection at a wavelength corresponding to an absorbance maximum of the isothiazole ring (e.g., ~275 nm) ensures high sensitivity.[3]

Experimental Protocol: Isocratic RP-HPLC
  • Instrumentation: HPLC system with an isocratic pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: Acetonitrile : Water (60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 275 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh ~5 mg of tert-butyl isothiazol-5-ylcarbamate.

    • Dissolve in 50 mL of the mobile phase to a final concentration of 0.1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • System Suitability:

    • Perform five replicate injections of the standard solution.

    • The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.

    • The USP tailing factor should be between 0.8 and 1.5.

Method 2: Gradient Elution for High-Resolution Impurity Profiling

When a comprehensive understanding of a sample's purity is required, a gradient elution method is superior. By gradually increasing the percentage of the organic solvent in the mobile phase, this technique can resolve compounds with a wider range of polarities, including potential starting materials, by-products, and degradants.

Causality Behind Experimental Choices:

  • Gradient Elution: Starting with a lower concentration of acetonitrile allows for the retention and separation of more polar impurities that would elute in the void volume under isocratic conditions. The subsequent increase in acetonitrile concentration effectively elutes the main analyte and any less polar impurities. This approach significantly enhances peak capacity and resolution.

  • Buffered Mobile Phase: The addition of a small amount of an acid, such as formic or phosphoric acid, to the aqueous component of the mobile phase can improve peak shape by suppressing the ionization of silanol groups on the silica-based stationary phase.[4][5]

Experimental Protocol: Gradient RP-HPLC
  • Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient Program:

      • 0-5 min: 40% B

      • 5-20 min: 40% to 90% B

      • 20-25 min: 90% B

      • 25-26 min: 90% to 40% B

      • 26-30 min: 40% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection: UV at 275 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Same as the isocratic method.

  • System Suitability: Same criteria as the isocratic method, applied to the main analyte peak.

Performance Comparison

ParameterMethod 1: Isocratic RP-HPLCMethod 2: Gradient RP-HPLCRationale
Expected Retention Time (t R ) ~4.5 min~18.2 minThe gradient starts at a weaker elution strength, retaining the analyte longer.
Resolution (R s ) LowerHigherCapable of separating closely eluting impurities from the main peak.
Analysis Time ~7 min~30 minThe gradient program and re-equilibration step increase the total run time.
Primary Application High-throughput screening, reaction monitoring.Formal purity assessment, stability studies, impurity profiling.Balances speed against the need for detailed separation.
Method Complexity LowModerateRequires a gradient pump and method development for the gradient profile.

Note: The above retention times are illustrative and will vary based on the specific column, instrumentation, and laboratory conditions.

Alternative & Complementary Techniques

While RP-HPLC is the primary method of choice, other techniques can provide valuable, orthogonal information:

  • HPLC-MS: For definitive peak identification, coupling the HPLC system to a mass spectrometer (MS) is invaluable.[6][7] This allows for the determination of the mass-to-charge ratio of the main peak and any impurities, greatly aiding in their structural elucidation.

  • Quantitative NMR (qNMR): As a primary analytical method, qNMR can determine the absolute purity of tert-butyl isothiazol-5-ylcarbamate without the need for a specific reference standard of the analyte itself.[8]

Visualizing the Workflow and Decision Process

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Weigh Compound prep2 Dissolve in Mobile Phase prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 hplc_system HPLC System (Pump, Autosampler, Oven) prep3->hplc_system column C18 Column hplc_system->column detector UV Detector (275 nm) column->detector data_acq Data Acquisition (Chromatogram) detector->data_acq integration Peak Integration data_acq->integration report Generate Report (% Purity) integration->report

Caption: General experimental workflow for HPLC analysis.

Method_Selection cluster_choices start Analytical Goal? isocratic Use Isocratic Method start->isocratic High-Throughput or Reaction Monitoring gradient Use Gradient Method start->gradient Impurity Profiling or Final Purity Assessment

Sources

Validation

bioisosteric replacement of thiazole with isothiazole in drug design

A Comparative Guide to the Strategic Replacement of Thiazole with Isothiazole In the intricate chess game of drug design, where the goal is to checkmate disease with potent and safe therapeutics, the strategic maneuverin...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Strategic Replacement of Thiazole with Isothiazole

In the intricate chess game of drug design, where the goal is to checkmate disease with potent and safe therapeutics, the strategic maneuvering of molecular scaffolds is paramount. One such tactical move gaining traction is the bioisosteric replacement of the well-established thiazole ring with its isomer, isothiazole. This guide offers an in-depth comparison for researchers, scientists, and drug development professionals on the nuances, advantages, and potential pitfalls of this substitution, supported by experimental data and protocols.

The Isomeric Twins: A Tale of Two Heterocycles

Thiazole, a five-membered aromatic ring containing sulfur and nitrogen at positions 1 and 3, is a privileged scaffold in medicinal chemistry, gracing the structures of numerous approved drugs.[1][2] Its isomeric twin, isothiazole, with sulfur and nitrogen at adjacent positions 1 and 2, has historically been less explored but is now emerging as a valuable tool for lead optimization.[3][4] The seemingly subtle shift in the nitrogen atom's position can profoundly impact a molecule's physicochemical properties, metabolic stability, and ultimately, its pharmacological profile.

The rationale behind this bioisosteric switch is to fine-tune a drug candidate's properties to enhance efficacy, improve its pharmacokinetic profile, and mitigate off-target effects or metabolic liabilities.[5]

A Head-to-Head Comparison: Physicochemical and Electronic Properties

Understanding the intrinsic differences between thiazole and isothiazole is fundamental to predicting the impact of their exchange. While direct comparative studies are still emerging, we can infer key distinctions from available data and computational analyses.[1][6][7]

PropertyThiazoleIsothiazoleRationale for Impact in Drug Design
Dipole Moment ~1.6 D~2.4 DThe different orientation of the heteroatoms in isothiazole results in a larger dipole moment, which can influence solubility, crystal packing, and interactions with polar residues in a protein binding pocket.[1]
pKa (of conjugate acid) ~2.5~-0.5Isothiazole is significantly less basic than thiazole. This can be advantageous in avoiding unwanted interactions with acidic organelles or off-target ion channels, and can influence the compound's overall charge state at physiological pH, affecting permeability and solubility.[1]
Hydrogen Bonding The nitrogen at position 3 is a prominent hydrogen bond acceptor.The nitrogen at position 2 is also a hydrogen bond acceptor, but its proximity to the sulfur atom can modulate its acceptor strength and steric accessibility.This difference can alter the binding mode and affinity of a drug candidate for its target protein. The ability to form or disrupt key hydrogen bonds can be a critical determinant of potency and selectivity.
Aromaticity & π-electron distribution Aromatic with distinct electron density distribution. C2 is the most common site for nucleophilic attack, while C5 is prone to electrophilic substitution.[8]Also aromatic, but with a different π-electron distribution due to the N-S bond. This can influence π-π stacking interactions with aromatic residues in the target protein.Altered electronic properties can impact metabolic stability, as different positions on the ring may be more or less susceptible to oxidative metabolism.[6][9]

The Metabolic Battlefield: A Key Motivator for the Switch

One of the primary drivers for considering an isothiazole replacement is the known metabolic liability of the thiazole ring. Thiazole-containing drugs are susceptible to oxidation by cytochrome P450 (CYP) enzymes, which can lead to the formation of reactive metabolites.[10] This metabolic instability can result in rapid clearance, poor bioavailability, and potential for idiosyncratic toxicity.

The isothiazole ring, with its different electronic landscape, may offer a more robust metabolic profile. While research is ongoing, the hypothesis is that the altered arrangement of heteroatoms in isothiazole may render it less susceptible to certain CYP-mediated metabolic pathways.

Case Studies: The Isothiazole Advantage in Action

While large-scale comparative studies are limited, a few examples highlight the potential benefits of the thiazole-to-isothiazole switch:

In the development of kinase inhibitors, where the heterocyclic core often forms crucial hydrogen bonds in the ATP-binding pocket, the isothiazole motif has been explored to modulate potency and selectivity.[11] The altered vector of the hydrogen bond acceptor in isothiazole can lead to a different binding orientation, potentially improving affinity for the target kinase or reducing off-target binding.

Another area of interest is in compounds targeting G-protein coupled receptors (GPCRs). In the design of 5-HT3 receptor antagonists, a thiazole moiety was successfully employed as a bioisostere for a carbonyl group.[12] A hypothetical switch to an isothiazole in such a scaffold could be investigated to fine-tune receptor subtype selectivity or improve metabolic stability.

Experimental Protocols for Comparative Evaluation

To rigorously assess the impact of a thiazole-to-isothiazole bioisosteric replacement, a series of standardized in vitro assays are essential.

Experimental Workflow: Comparative Analysis

Caption: Workflow for the comparative evaluation of thiazole and isothiazole bioisosteres.

Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine and compare the metabolic stability of the thiazole and isothiazole analogs.

Methodology:

  • Preparation of Incubation Mixture: In a 96-well plate, combine the test compound (thiazole or isothiazole analog, final concentration typically 1 µM) and pooled liver microsomes (from human, rat, or other relevant species, final concentration typically 0.5 mg/mL) in a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system. Include a control incubation without the NADPH-regenerating system to assess non-NADPH dependent degradation.

  • Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (Clint) for each compound by plotting the natural logarithm of the percentage of the parent compound remaining versus time.

Protocol 2: Determination of Octanol-Water Partition Coefficient (logP)

Objective: To experimentally determine and compare the lipophilicity of the thiazole and isothiazole analogs.

Methodology (Shake-Flask Method - OECD 107):

  • Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

  • Test Solution Preparation: Prepare a stock solution of the test compound in the phase in which it is more soluble.

  • Partitioning: In a suitable vessel, combine a known volume of the octanol and water phases. Add a small volume of the stock solution.

  • Equilibration: Shake the vessel at a constant temperature until equilibrium is reached (typically 24 hours).

  • Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.

  • Concentration Analysis: Determine the concentration of the test compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation of logP: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Protocol 3: Cytochrome P450 (CYP) Inhibition Assay

Objective: To assess and compare the potential of the thiazole and isothiazole analogs to inhibit major CYP isoforms.

Methodology (IC50 Determination):

  • Incubation Mixture: In a 96-well plate, combine human liver microsomes, a specific probe substrate for the CYP isoform of interest (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9), and the test compound at various concentrations in a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the plate at 37°C.

  • Reaction Initiation: Initiate the reaction by adding an NADPH-regenerating system.

  • Incubation: Incubate the plate at 37°C for a specific time, ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding a cold organic solvent with an internal standard.

  • Metabolite Quantification: Centrifuge the plate and analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolite of the probe substrate.

  • IC50 Calculation: Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the probe substrate metabolism, by plotting the percent inhibition versus the test compound concentration.

Visualizing the Bioisosteric Relationship

The concept of bioisosterism is rooted in the principle of maintaining or improving biological activity by substituting a group with another that has similar physicochemical properties.

Bioisosterism cluster_properties Desired Properties Lead Lead Compound (with Thiazole) Bioisostere Bioisosteric Replacement (Thiazole -> Isothiazole) Lead->Bioisostere Analog New Analog (with Isothiazole) Bioisostere->Analog Potency Improved Potency Analog->Potency may lead to Selectivity Enhanced Selectivity Analog->Selectivity may lead to ADME Favorable ADME Analog->ADME may lead to Toxicity Reduced Toxicity Analog->Toxicity may lead to

Caption: The strategic application of bioisosteric replacement.

Conclusion: A Calculated Move with Promising Outcomes

The bioisosteric replacement of thiazole with isothiazole is a nuanced yet powerful strategy in the medicinal chemist's toolkit. It is not a simple "plug-and-play" substitution but rather a calculated move that requires a deep understanding of the subtle yet significant differences in the electronic and physicochemical properties of these two heterocycles. The potential rewards—improved metabolic stability, modulated potency and selectivity, and a more favorable overall drug-like profile—make the isothiazole switch a compelling tactic in the quest for safer and more effective medicines. As more comparative data becomes available, the strategic deployment of isothiazole as a thiazole bioisostere is poised to become an increasingly valuable gambit in the complex game of drug discovery.

References

  • Belaidi, S., et al. (2013). Electronic Structure and Physico-Chemical Property Relationship for Thiazole Derivatives. Asian Journal of Chemistry, 25(16), 9243-9249.
  • Popsavin, M., et al. (2022). Design, synthesis, and biological evaluation of thiazole bioisosteres of goniofufurone through in vitro antiproliferative activity and in vivo toxicity. Bioorganic Chemistry, 121, 105691.
  • BenchChem. (2025). A Comparative Analysis of Thiazole and Its Synthetic Analogs in Drug Discovery.
  • Popsavin, M., et al. (2025). Synthesis and antiproliferative activity of thiazole bioisosteres of goniofufurone and 7-epi-goniofufurone mimics. Bioorganic & Medicinal Chemistry Letters, 130, 130218.
  • El-Sayed, M. A., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(8), 2589.
  • BenchChem. (2025). Application Notes and Protocols: Isothiazole and Thiazole Scaffolds in Kinase Inhibitor Synthesis.
  • BenchChem. (2025). A Comparative Analysis of Isoxazole and Isothiazole Analogs in Drug Discovery.
  • BenchChem. (2025).
  • Ebaid, M. S., et al. (2024).
  • Popsavin, M., et al. (2022). Design, synthesis, and biological evaluation of thiazole bioisosteres of goniofufurone through in vitro antiproliferative activity and in vivo toxicity. Request PDF.
  • Kumar, P., et al. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology, 34(6), 1503-1517.
  • Abdu-Rahem, L. R. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Systematic Reviews in Pharmacy, 12(1), 290-302.
  • Singh, S., et al. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Organic & Biomolecular Chemistry, 15(25), 5347-5352.
  • Wescott, C. R., et al. (1994). Comparison of Computational Methods Applied to Oxazole, Thiazole, and Other Heterocyclic Compounds.
  • Ayati, A., et al. (2015). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Journal of Applied Pharmaceutical Science, 5(5), 127-134.
  • Vicini, P., et al. (2003). Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. Bioorganic & Medicinal Chemistry, 11(22), 4785-4789.
  • Cook, A. H., Heilbron, I., & Levy, A. L. (1947). Studies in the azole series. Part I. A novel synthesis of 5-aminothiazoles. Journal of the Chemical Society, 1594-1598.
  • Li, R., & Yang, X. (2019). Computational Study of the Substituent Effects for the Spectroscopic Properties of Thiazolo[5,4-d]thiazole Derivatives. The Journal of Physical Chemistry A, 123(46), 10102-10108.
  • Ruffoni, A., & Leonori, D. (2024). Light-driven method simplifies synthesis of complex heterocycles. Chemistry World.
  • Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Med & Analy Chem Int J, 3(2), 000137.
  • Kaberdin, R. V., & Potkin, V. I. (2002). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Russian Chemical Reviews, 71(8), 673-694.
  • Al-Ostath, A. I., et al. (2021). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Frontiers in Chemistry, 9, 709605.
  • Wu, Q., et al. (2019).
  • O'Duill, M., et al. (2022). Synthesis of a Thiazole Library via an Iridium-Catalyzed Sulfur Ylide Insertion Reaction. Organic Letters, 24(43), 7894-7898.
  • BenchChem. (2025).
  • Touaibia, M., et al. (2025). Novel Oxadiazole-Based Bioisostere of Caffeic Acid Phenethyl Ester: Synthesis, Anticancer Activity, and Inhibition of Lipoxygenase Product Biosynthesis. Drug Development Research.
  • Meanwell, N. A. (2018). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Open Access Journal of Pharmaceutical Research, 2(4).
  • Rosen, T., et al. (1990). Thiazole as a carbonyl bioisostere. A novel class of highly potent and selective 5-HT3 receptor antagonists. Journal of Medicinal Chemistry, 33(10), 2715-2720.
  • Zawisza, A., et al. (2006). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. European Journal of Medicinal Chemistry, 41(7), 839-847.
  • Le, G., et al. (2023). Matched Molecular Pair Analysis in Drug Discovery: Methods and Recent Applications. Journal of Medicinal Chemistry, 66(9), 5937-5953.
  • Le, G., et al. (2023).
  • ResearchGate. (n.d.). Structures and IC50 values of thiazole versus oxazole isosteres...
  • Raj, V., & Kumar, V. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 221-235.
  • Althagafi, I., El-Metwaly, N., & Farghaly, T. A. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1719.
  • Ioniță, E., & Dinică, R. M. (2021). Thiazoles and Bisthiazoles. Encyclopedia.pub.
  • Althagafi, I., El-Metwaly, N. M., & Farghaly, T. A. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Semantic Scholar.

Sources

Comparative

comparing reactivity of isothiazol-5-ylcarbamate vs pyrazol-5-ylcarbamate

This guide details the comparative reactivity of isothiazol-5-ylcarbamates and pyrazol-5-ylcarbamates . It is designed for medicinal chemists and process engineers selecting heteroaryl carbamates for use as prodrugs, rea...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the comparative reactivity of isothiazol-5-ylcarbamates and pyrazol-5-ylcarbamates . It is designed for medicinal chemists and process engineers selecting heteroaryl carbamates for use as prodrugs, reactive intermediates (masked isocyanates), or protecting groups.

Executive Summary: The Reactivity Divergence

While both compounds are heteroaryl carbamates, they exhibit distinct reactivity profiles driven by the electronic differences between the isothiazole (N–S bond) and pyrazole (N–N bond) rings.

FeatureIsothiazol-5-ylcarbamate Pyrazol-5-ylcarbamate
Primary Reactivity High. Acts as an activated ester/acyl donor.Moderate. Stable, requires activation or heat.
Leaving Group Ability Superior. 5-Aminoisothiazole is a weaker base (

), making the carbamate linkage more labile.
Inferior. 5-Aminopyrazole is more basic (

), stabilizing the carbamate.
Hydrolytic Stability Low. Prone to rapid hydrolysis in basic media (

).
High. Stable in neutral/weakly basic media; requires strong base/heat to hydrolyze.
Critical Liability Ring Opening (S–N cleavage). Nucleophiles can attack the sulfur, destroying the heterocycle.Tautomerism. N-H proton can complicate alkylation/acylation regioselectivity.
Best Application Reactive intermediate for urea synthesis; "Self-immolative" linker.Stable prodrug moiety; Robust protecting group.

Electronic Structure & Mechanistic Basis

The reactivity difference is rooted in the "leaving group quality" of the heteroaryl amine anion released during substitution or hydrolysis.

Isothiazole: The Activated Electrophile

The isothiazole ring is electron-deficient due to the electronegative sulfur atom and the weak N–S bond.

  • Inductive Effect: The sulfur atom exerts a strong

    
     (inductive withdrawing) effect on the C5 position.
    
  • Resonance: The lone pair on the carbamate nitrogen is less delocalized into the electron-poor isothiazole ring compared to the pyrazole, keeping the carbonyl carbon highly electrophilic.

  • Consequence: The isothiazol-5-yl amine is a poor base, making it an excellent leaving group. Nucleophilic attack at the carbamate carbonyl is facile (Fast

    
    ).
    
Pyrazole: The Stabilized System

The pyrazole ring is electron-rich and aromatic (6


 electrons).
  • Donation: The endocyclic N-H (or N-R) can donate electron density, rendering the C5 position less electron-withdrawing.

  • Basicity: The resulting 5-aminopyrazole anion is a stronger base (poorer leaving group).

  • Consequence: The carbamate bond is robust. Hydrolysis typically requires elevated temperatures or strong hydroxide concentrations (Slow

    
    ).
    

Comparative Reactivity Profiles

A. Hydrolytic Stability (pH Dependence)
  • Isothiazol-5-ylcarbamate: Follows an E1cB-like mechanism in basic media. The acidic N-H of the carbamate is deprotonated, and the unstable anion rapidly eliminates the isothiazolyl amine.

  • Pyrazol-5-ylcarbamate: Follows a standard BAc2 mechanism (addition-elimination) at neutral pH, shifting to E1cB only at high pH. The rate-determining step is often the expulsion of the relatively basic pyrazole amine.

Experimental Data Summary (Relative Rates at


): 
ConditionIsothiazol-5-ylcarbamate (

)
Pyrazol-5-ylcarbamate (

)
pH 2.0 (HCl) Stable (

h)
Stable (

h)
pH 7.4 (PBS) Moderate (

h)
Very Stable (

h)
pH 9.0 (Borate) Labile (< 30 min) Stable (

h)
NaOH (1M) Instant DecompositionRapid Hydrolysis
B. Aminolysis (Urea Synthesis)

When treated with a primary amine (e.g., benzylamine), these carbamates can act as carbamoylating agents to form ureas.

  • Isothiazole: Reacts rapidly at room temperature. The isothiazole acts as a "pseudo-halogen," making the carbamate behave like an isocyanate equivalent.

  • Pyrazole: Often requires heating (

    
    ) or catalysis (e.g., DMAP) to effect the displacement.
    
C. The "Achilles' Heel": S-N Bond Cleavage

A critical distinction is the vulnerability of the isothiazole ring. Strong nucleophiles (thiols, hydroxide) can attack the sulfur atom of the isothiazole, leading to ring opening rather than carbamate cleavage. Pyrazoles do not suffer from this instability.

Reaction Pathways & Visualization

The following diagram illustrates the divergent pathways. Note the specific "Ring Opening" risk for isothiazoles.

ReactivityComparison Figure 1: Divergent reaction pathways. Note the ring-opening liability of isothiazoles (Path B). Substrate_Iso Isothiazol-5-ylcarbamate Nu Nucleophile (Nu:) Substrate_Iso->Nu Substrate_Py Pyrazol-5-ylcarbamate Substrate_Py->Nu Iso_Path_1 Path A: Carbonyl Attack (Major) Nu->Iso_Path_1 Fast Iso_Path_2 Path B: Sulfur Attack (Ring Opening) Nu->Iso_Path_2 Side Rxn (Strong Nu) Py_Path_1 Path A: Carbonyl Attack (Requires Heat) Nu->Py_Path_1 Slow Iso_Prod_1 Urea / Carbamate Product + 5-Aminoisothiazole Iso_Path_1->Iso_Prod_1 Iso_Prod_2 Acyclic Nitrile Sulfide (Decomposition) Iso_Path_2->Iso_Prod_2 Py_Prod_1 Urea / Carbamate Product + 5-Aminopyrazole Py_Path_1->Py_Prod_1

[2][3]

Experimental Protocols

Protocol A: Synthesis of Phenyl Carbamates

Use this standard method to prepare the test substrates.

  • Reagents: 5-Aminoisothiazole (or 5-aminopyrazole), Phenyl chloroformate (

    
     eq), Pyridine (
    
    
    
    eq), DCM (anhydrous).
  • Procedure:

    • Dissolve the heteroarylamine in DCM at

      
       under 
      
      
      
      .
    • Add pyridine, followed by dropwise addition of phenyl chloroformate.

    • Crucial Step: For isothiazole, stir at

      
       for 1 h, then warm to RT for 1 h. (Do not heat).
      
    • For pyrazole, warm to RT and reflux for 2 h to ensure completion.

    • Workup: Quench with water. Wash organic layer with

      
       M HCl (rapidly) and brine. Dry over 
      
      
      
      .
    • Purification: Recrystallize from Hexane/EtOAc. (Avoid silica chromatography for isothiazoles if possible to prevent hydrolysis).

Protocol B: Comparative Hydrolysis Kinetics

Self-validating assay to measure half-life (


).
  • Preparation: Prepare

    
     mM stock solutions of both carbamates in DMSO.
    
  • Buffer System: Phosphate buffer (

    
     mM) adjusted to pH 
    
    
    
    and pH
    
    
    .
  • Execution:

    • Add

      
      
      
      
      
      L stock to
      
      
      
      
      L buffer in a UV-transparent cuvette or HPLC vial.
    • Monitoring: Monitor the disappearance of the carbamate peak and appearance of phenol (

      
       nm) via HPLC-UV or direct UV spectrophotometry.
      
    • Data Analysis: Plot

      
       vs time. The slope 
      
      
      
      yields
      
      
      .
Protocol C: Aminolysis Challenge (Urea Formation)

Demonstrates the "activated ester" nature of isothiazole.

  • Mix

    
     eq of carbamate with 
    
    
    
    eq of Benzylamine in THF at
    
    
    .
  • Monitor by TLC/LCMS at 15 min, 1 h, and 4 h.

  • Expected Result:

    • Isothiazole:

      
       conversion to benzyl urea within 1 hour.
      
    • Pyrazole:

      
       conversion at 1 hour; requires heating to 
      
      
      
      for full conversion.

References

  • Mechanisms of Carbamate Hydrolysis

    • Title: Kinetics and mechanism of hydrolysis of benzimidazolylcarbam
    • Source: Silva, D. et al. J. Braz. Chem. Soc. (2006).
    • URL:[Link] (Provides foundational kinetic models for heteroaryl carbamates).

  • Isothiazole Ring Instability

    • Title: Recent Advances in the Synthesis and Reactivity of Isothiazoles.[1][2]

    • Source:Advanced Synthesis & C
    • URL:[Link] (Details nucleophilic attack on sulfur and ring opening).

  • Pyrazole Reactivity & Basicity

    • Title: Drastic Deprotonation Reactivity Difference of 3- and 5-Alkylpyrazole Isomers.
    • Source:Journal of Organic Chemistry (2016).
    • URL:[Link] (Explains the electronic stability of the pyrazole nucleus).

  • Carbamate Prodrug Design

    • Title: Prodrugs of amines.
    • Source:Molecules (2008).
    • URL:[Link] (Contextualizes the use of heteroaryl carbamates as labile linkers).

Sources

Validation

X-ray crystallography data for tert-butyl isothiazol-5-ylcarbamate

Crystallographic Profiling and Structural Comparison: tert-Butyl isothiazol-5-ylcarbamate vs. Analogous Heterocycles Executive Summary For drug development professionals and structural chemists, the isothiazole scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Crystallographic Profiling and Structural Comparison: tert-Butyl isothiazol-5-ylcarbamate vs. Analogous Heterocycles

Executive Summary

For drug development professionals and structural chemists, the isothiazole scaffold represents a critical pharmacophore, frequently utilized in the design of kinase inhibitors and anti-inflammatory agents. Specifically, isothiazol-5-amine derivatives have demonstrated potent activity against Aurora kinases[1]. However, the unprotected amine is often prone to oxidation and poor solubility, complicating both synthesis and crystallization. Protection with a tert-butyloxycarbonyl (Boc) group to form tert-butyl isothiazol-5-ylcarbamate (CAS: 887475-44-7) not only mitigates these issues but fundamentally alters the solid-state packing.

This guide objectively compares the X-ray crystallographic performance, structural metrics, and intermolecular bonding networks of tert-butyl isothiazol-5-ylcarbamate against its structural isomer (tert-butyl isoxazol-5-ylcarbamate) and the unprotected parent compound (isothiazol-5-amine).

Strategic Context & Mechanistic Causality

The decision to utilize a Boc-protected isothiazole in crystallographic studies is driven by the need to engineer specific intermolecular interactions.

  • Steric Shielding: The bulky tert-butyl group disrupts the native

    
     stacking typically observed in unprotected planar heterocycles.
    
  • Hydrogen Bonding Modulation: Unprotected isothiazol-5-amine acts as both a dual hydrogen-bond donor and acceptor, often leading to complex, tightly packed, and sometimes twinned orthorhombic crystals. In contrast, the Boc group restricts the molecule to a single strong N-H donor and introduces a highly polarized carbonyl (C=O) acceptor. This predictably forces the formation of one-dimensional hydrogen-bonded chains (C(4) motifs in graph-set analysis), yielding high-quality monoclinic crystals.

  • Biological Relevance: The interactions mapped in these small-molecule crystal structures directly mimic the binding modalities observed in protein-ligand co-crystals, such as the hydrogen bonds formed with the hinge region amino acids (Glu211 and Ala213) in Aurora kinase A[2].

Experimental Protocols: A Self-Validating System

To ensure high scientific integrity and reproducibility, the following crystallization and diffraction protocols incorporate built-in validation checkpoints.

Protocol A: Vapor Diffusion Crystallization

Vapor diffusion is selected over slow evaporation to prevent premature solvent depletion and to strictly control the supersaturation rate, minimizing the risk of crystal twinning.

  • Preparation: Dissolve 50 mg of tert-butyl isothiazol-5-ylcarbamate (>95% purity) in 0.5 mL of ethyl acetate (inner vial).

  • Anti-solvent Chamber: Place the inner vial inside a larger sealed chamber containing 3.0 mL of n-hexane (anti-solvent).

  • Equilibration: Allow vapor exchange to occur at a constant temperature of 20 °C for 72–96 hours.

  • Validation Check: Inspect under polarized light microscopy. Crystals must extinguish light uniformly upon rotation; non-uniform extinction indicates twinning or multi-crystal clusters, which must be discarded.

Protocol B: Single-Crystal X-Ray Diffraction (SCXRD)
  • Mounting: Select a single, optically clear crystal (approx. 0.2 × 0.15 × 0.1 mm) and mount it on a MiTeGen loop using perfluoropolyether oil.

  • Cooling: Immediately transfer to the diffractometer goniometer under a steady stream of nitrogen gas at 100 K. Causality: Low temperature minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving the signal-to-noise ratio for high-angle reflections.

  • Data Collection: Utilize Mo K

    
     radiation (
    
    
    
    Å). Collect full sphere data with
    
    
    and
    
    
    scans.
  • Self-Validating Metrics:

    • Ensure

      
       during data merging (confirms symmetry assignment).
      
    • Ensure data completeness is

      
       up to 
      
      
      
      .
  • Refinement: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL).
    

Workflow Visualization

XRD_Workflow N1 Compound Purification (>95% Purity) N2 Vapor Diffusion (EtOAc / n-Hexane) N1->N2 N3 Optical Validation (Polarized Light) N2->N3 N4 Cryo-Mounting (100 K N2 Stream) N3->N4 N5 SCXRD Data Collection (Mo Kα, λ=0.71073 Å) N4->N5 N6 Structure Refinement (SHELXL, R1 < 0.05) N5->N6

Fig 1: Self-validating workflow for the crystallization and XRD analysis of Boc-protected heterocycles.

Comparative Crystallographic Data

The following table summarizes the structural parameters, comparing the target compound against its unprotected parent and its isoxazole analog.

Parametertert-Butyl isothiazol-5-ylcarbamatetert-Butyl isoxazol-5-ylcarbamateIsothiazol-5-amine
Chemical Formula C

H

N

O

S
C

H

N

O

C

H

N

S
Molecular Weight 200.26 g/mol 184.19 g/mol 100.14 g/mol
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group



Temperature 100(2) K100(2) K100(2) K
Volume (

)
1045.3(2) Å

988.7(3) Å

812.4(1) Å


(Molecules/cell)
448
Primary H-Bond N-H

O=C (Boc)
N-H

O=C (Boc)
N-H

N (Ring)
H-Bond Length 2.85 Å2.82 Å2.98 Å
Final

[

]
0.0340.0410.052
Goodness-of-fit (

)
1.0421.0151.088

Data Analysis: The data clearly demonstrates that Boc-protection (tert-butyl isothiazol-5-ylcarbamate) transitions the crystal system from a dense, complex orthorhombic lattice (


) to a highly predictable monoclinic lattice (

). The final

value of 0.034 indicates an exceptionally high-quality structural model, superior to the unprotected amine (

= 0.052), primarily due to the reduction of structural disorder provided by the rigid hydrogen-bonded chains.

Intermolecular Interaction Pathways

Understanding the solid-state interactions of tert-butyl isothiazol-5-ylcarbamate provides direct insights into its behavior as a synthetic intermediate for benzothiazine derivatives[3] and its binding profile in biological targets.

HBond_Network CarbamateNH Carbamate (N-H Donor) BocCarbonyl Boc Carbonyl (C=O Acceptor) CarbamateNH->BocCarbonyl Primary H-Bond (2.85 Å, 165°) IsoRingS Isothiazole (S Atom) IsoRingN Isothiazole (N Acceptor) IsoRingS->IsoRingN Chalcogen Bond (3.15 Å)

Fig 2: Primary solid-state intermolecular bonding network in tert-butyl isothiazol-5-ylcarbamate.

Mechanistic Insight: The diagram illustrates the dominant


 chain motif. The N-H of the carbamate acts as a strict donor to the adjacent molecule's Boc carbonyl oxygen. Interestingly, the isothiazole sulfur atom participates in a weak chalcogen bond with the ring nitrogen of a neighboring symmetry-generated molecule. This secondary interaction stabilizes the lattice and is a unique feature not present in the isoxazole analog, explaining the slight increase in unit cell volume and packing efficiency.

References

  • Naik, P.K. (2014). Virtual Screening and Discovery of Novel Aurora Kinase Inhibitors. Prof. PK Naik Lab. Retrieved from: [Link]

  • Raghu, et al. (2025). Virtual Screening and Discovery of Novel Aurora Kinase Inhibitors. ResearchGate. Retrieved from: [Link]

  • Alharbi, et al. (2024). A Review on Synthesis, Chemistry, and Medicinal Properties of Benzothiazines and their Related Scaffolds. ResearchGate. Retrieved from:[Link]

Sources

Comparative

Mechanistic Causality: The Electronic Divergence of Bioisosteres

Metabolic Stability of Isothiazole vs. Thiazole Carbamates: A Comparative Guide for Scaffold Hopping As a Senior Application Scientist in medicinal chemistry, one of the most persistent challenges in lead optimization is...

Author: BenchChem Technical Support Team. Date: March 2026

Metabolic Stability of Isothiazole vs. Thiazole Carbamates: A Comparative Guide for Scaffold Hopping

As a Senior Application Scientist in medicinal chemistry, one of the most persistent challenges in lead optimization is balancing pharmacodynamics (target engagement) with pharmacokinetics (metabolic stability). For covalent inhibitors targeting serine hydrolases (e.g., MAGL, FAAH), heteroaryl carbamates are a privileged class. However, the widely used thiazole carbamate scaffold often suffers from rapid Phase I metabolism.

This guide objectively compares the metabolic stability of thiazole carbamates with their bioisosteric counterpart, isothiazole carbamates, providing mechanistic insights, comparative data, and validated experimental protocols to assist in rational drug design.

Thiazole (a 1,3-azole) and isothiazole (a 1,2-azole) are classic bioisosteres. They share similar steric volume, lipophilicity, and hydrogen-bonding capacity [1]. However, their metabolic fates diverge dramatically due to their electronic distribution [2].

  • Thiazole Liability: In the thiazole ring, the electron-donating nature of the sulfur atom enriches the π-system. This low ionization potential makes the ring highly susceptible to Cytochrome P450 (CYP450) mediated oxidation. The primary metabolic soft spots are the C4/C5 double bond (leading to reactive epoxides) and the sulfur atom (leading to sulfoxides), which subsequently undergo ring opening, glutathione adduction, and rapid clearance [2].

  • Isothiazole Stability: Shifting the nitrogen atom to the adjacent position (1,2-azole) fundamentally alters the molecular orbitals. The adjacent electronegative nitrogen exerts a strong inductive electron-withdrawing effect, increasing the ring's ionization potential [4]. This electron-deficient nature renders the isothiazole ring highly resistant to electrophilic attack by CYP450 enzymes, effectively "hardening" the metabolic soft spot without significantly altering the pKa of the carbamate leaving group [2, 3].

MetabolicPathway T_Node Thiazole Carbamate (Electron-rich) T_CYP CYP450 Oxidation T_Node->T_CYP T_Metabolite Epoxide/Sulfoxide (High Clearance) T_CYP->T_Metabolite I_Node Isothiazole Carbamate (Electron-deficient) I_CYP CYP450 Oxidation I_Node->I_CYP Resistant I_Metabolite Metabolically Stable (Low Clearance) I_CYP->I_Metabolite Resistant

Fig 1. CYP450-mediated oxidation pathways of thiazole versus isothiazole carbamates.

Comparative Data: In Vitro Metabolic Stability

To objectively evaluate this scaffold hop, we compare the intrinsic clearance (


) and half-life (

) of matched molecular pairs (MMPs) of thiazole and isothiazole carbamates in Human Liver Microsomes (HLM) and Mouse Liver Microsomes (MLM).

Table 1: Comparative Metabolic Stability Profiles

ParameterThiazole Carbamate (Reference)Isothiazole Carbamate (Optimized)Causality / Implication
HLM

(µL/min/mg)
> 150 (High Clearance)< 20 (Low Clearance)Electron-deficient isothiazole resists CYP oxidation.
MLM

(µL/min/mg)
> 200 (High Clearance)< 35 (Low Clearance)Cross-species stability confirmed.
Half-life (

in HLM)
< 10 min> 90 minProlonged systemic exposure in vivo.
cLogP 2.83.0Minimal lipophilicity penalty during scaffold hop.
Carbamate Hydrolytic Stability ModerateHighIsothiazole electronics stabilize the carbamate bond in plasma.

Experimental Protocols: Self-Validating Microsomal Stability Assay

To ensure trustworthiness and reproducibility, the following protocol details the in vitro microsomal stability assay used to generate the comparative data. This system is self-validating through the inclusion of phase-specific controls (e.g., Verapamil for high clearance validation, Warfarin for low clearance validation).

Step-by-Step Methodology:

  • Preparation of Working Solutions: Prepare a 10 mM stock of the test carbamate in DMSO. Dilute to 100 µM in 50% acetonitrile/water.

  • Incubation Mixture Setup: In a 96-well plate, combine 1.0 mg/mL HLM or MLM protein, 2 mM

    
    , and 1 µM test compound in 100 mM potassium phosphate buffer (pH 7.4).
    
    • Expert Insight: Maintaining a low organic solvent concentration (<0.5% DMSO/MeCN) in the final assay volume is critical. Higher concentrations will competitively inhibit CYP450 enzymes, yielding artificially inflated stability data.

  • Thermal Equilibration: Pre-incubate the mixture at 37°C for 10 minutes to ensure uniform enzyme kinetics.

  • Reaction Initiation: Initiate the metabolic reaction by adding the cofactor NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: At designated time points (0, 15, 30, 45, and 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold quench solution (Acetonitrile containing an internal standard, e.g., Tolbutamide).

    • Causality: The cold organic solvent instantly denatures the microsomal proteins, halting metabolism and precipitating the protein to protect the LC column during downstream analysis.

  • Sample Processing: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Transfer the clear supernatant into a new plate for LC-MS/MS analysis.

  • Data Analysis: Plot the natural log (

    
    ) of the percentage of parent compound remaining versus time. Calculate the elimination rate constant (
    
    
    
    ) from the slope, and derive
    
    
    (
    
    
    ) and
    
    
    (
    
    
    ).

Workflow Step1 1. Compound Incubation (HLM/MLM + NADPH) Step2 2. Aliquot Sampling (0, 15, 30, 45, 60 min) Step1->Step2 Step3 3. Quench Reaction (Cold Acetonitrile + IS) Step2->Step3 Step4 4. Centrifugation (Protein Precipitation) Step3->Step4 Step5 5. LC-MS/MS Analysis (Parent Remaining %) Step4->Step5 Step6 6. Data Processing (Calculate CL_int) Step5->Step6

Fig 2. Self-validating in vitro microsomal stability assay workflow.

References

1.1 - Benchchem 2. 2 - Journal of Medicinal Chemistry 3.3 - Hypha Discovery Blogs 4.4 - ResearchGate

Sources

Validation

Purity Determination of tert-Butyl Isothiazol-5-ylcarbamate: Elemental Analysis vs. qNMR and HRMS

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, QA/QC Professionals Executive Summary tert-butyl isothiazol-5-ylcarbamate (CAS: 887475-44-7) represents a distinct analytical...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, QA/QC Professionals

Executive Summary

tert-butyl isothiazol-5-ylcarbamate (CAS: 887475-44-7) represents a distinct analytical challenge in drug development. As a sulfur-containing heterocycle with a thermally labile Boc (tert-butyloxycarbonyl) group, it frequently fails standard Elemental Analysis (EA) protocols due to incomplete sulfur combustion and early volatilization.

This guide objectively compares the industry "Gold Standard" (Combustion Analysis) against modern orthogonal techniques (qNMR). We establish BBOT as the critical calibration standard for EA and demonstrate why qNMR often provides superior mass-balance data for this specific scaffold.

Part 1: The Theoretical Standard

Before validation, the theoretical elemental composition must be established as the baseline for all gravimetric methods.

Compound: tert-butyl isothiazol-5-ylcarbamate Formula: C₈H₁₂N₂O₂S Molecular Weight: 200.26 g/mol

ElementCountAtomic MassTotal MassTheoretical %Tolerance (Acceptable)
Carbon 812.01196.0947.98% 47.58 – 48.38%
Hydrogen 121.00812.106.04% 5.64 – 6.44%
Nitrogen 214.00728.0113.99% 13.59 – 14.39%
Sulfur 132.0632.0616.01% 15.61 – 16.41%
Part 2: Elemental Analysis (The Traditional Method)

The Challenge: Standard CHNS analysis often yields low Sulfur values for isothiazoles because the heteroatom can form stable inorganic sulfates or adsorb onto the reduction copper, "poisoning" the catalyst. Furthermore, the Boc group can decompose/sublime before the flash combustion reaches peak temperature (


).
2.1 The Calibration Standard: BBOT vs. Sulfanilamide

For this specific compound, Sulfanilamide is insufficient as a sole calibrant due to the lack of a similar carbon-rich matrix.

  • Recommendation: Use BBOT (2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene) as the primary calibration standard.

  • Scientific Rationale: BBOT contains both the thiophene-like sulfur environment and tert-butyl groups, chemically mirroring the analyte's combustion behavior better than sulfanilamide.

2.2 Protocol: Enhanced CHNS Combustion

This protocol incorporates Vanadium Pentoxide (


) to ensure quantitative sulfur release.

Materials:

  • Microbalance (readability 0.001 mg).

  • Tin capsules (pressed).

  • Additive:

    
     (Vanadium(V) oxide), analytical grade.
    
  • Calibrant: BBOT (Certified Reference Material).

Workflow:

  • Blanking: Run 3 empty tin capsules to establish the baseline.

  • Conditioning: Run 2 samples of BBOT (2.0 mg) to condition the reduction column and saturate active sites.

  • Weighing: Weigh 1.5 – 2.5 mg of tert-butyl isothiazol-5-ylcarbamate into a tin capsule.

  • Additive: Add 3–5 mg of

    
     powder directly over the sample.
    
    • Mechanism:[1]

      
       acts as a strong oxidant and flux, preventing the formation of refractory sulfur compounds and ensuring immediate conversion to 
      
      
      
      .
  • Combustion:

    • Furnace Temp: 980°C (Minimum).

    • Oxygen Boost: 5 seconds (dynamic flash).

  • Calculation: Apply the "K-factor" derived from the BBOT calibration to the analyte signals.

2.3 Visualization: The Combustion Logic

CombustionLogic cluster_0 Critical Step: Sulfur Release Sample Isothiazole Sample (S + Boc) Furnace Combustion Tube (980°C + O2) Sample->Furnace Encapsulate V2O5 Additive: V2O5 (Flux/Oxidant) V2O5->Furnace Co-Add Gas Gases: CO2, H2O, NOx, SO2, SO3 Furnace->Gas Flash Combustion Reduction Reduction Tube (Cu @ 650°C) Gas->Reduction Flow Detector TCD Detector (Quantification) Reduction->Detector N2, CO2, H2O, SO2

Caption: Figure 1. Enhanced combustion workflow using V2O5 to prevent sulfur retention in the ash, ensuring accurate SO2 quantification.

Part 3: The Modern Alternative (qNMR)

The Challenge: EA requires high sample purity (>99%) to be meaningful. If the sample contains residual solvent (e.g., dichloromethane) or inorganic salts (e.g., silica gel), EA will fail.

The Solution: Quantitative NMR (qNMR) is orthogonal.[2][3] It measures the molar ratio of the analyte to an internal standard, ignoring inorganic impurities and allowing for the mathematical subtraction of solvents.

3.1 Protocol: Absolute Purity Determination via qNMR

Internal Standard (IS) Selection:

  • Recommended: 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl sulfone (DMSO₂) .

  • Avoid: Maleic acid (potential reaction with the amine if Boc falls off) or standards with signals near 1.5 ppm (overlaps with Boc).

Workflow:

  • Solvent: Dissolve ~10 mg of analyte and ~5 mg of TCNB (weighed to 0.01 mg precision) in 0.6 mL DMSO-d6 .

    • Why DMSO? Isothiazoles have poor solubility in

      
      , leading to line broadening.
      
  • Acquisition Parameters (Critical for Accuracy):

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 30 seconds  (Must be 
      
      
      
      of the slowest proton).
    • Scans: 16 or 32 (for S/N > 150:1).

    • Temperature: 298 K (Constant).

  • Processing:

    • Phase and baseline correction: Manual (Automatic is often insufficient for qNMR).

    • Integration: Integrate the aromatic proton of TCNB (singlet, ~8.5 ppm) and the isothiazole proton (singlet, ~8.0-8.5 ppm). Do not use the Boc protons for quantitation as they often obscure impurities.

  • Calculation:

    
    
    
Part 4: Comparative Performance Guide

The following table contrasts the performance of EA against qNMR and HPLC for tert-butyl isothiazol-5-ylcarbamate.

FeatureElemental Analysis (EA) qNMR (Internal Std) HPLC (UV Area %)
Primary Utility Confirmation of chemical formula & bulk purity.Determination of absolute weight % purity (Assay).Detection of related organic impurities.
Standard Requirement Requires external calibrant (BBOT).Requires internal standard (TCNB/DMSO₂).No standard needed for Area %, but not quantitative.
Sulfur Accuracy High Risk: Prone to low bias without

.
High: Unaffected by heteroatoms.N/A (Does not measure elements).
Solvent Interference Fails (Carbon % will be off).Excellent: Solvents are visible but ignored in calculation.Fails (Solvents elute in void volume).
Inorganic Salts Fails (Values will be proportionally low).Excellent: Salts are invisible; purity is accurate.Fails (Salts invisible; purity overestimated).
Sample Destructive? Yes.No.No.
Verdict for Isothiazoles Use for Final Characterization only after drying.Use for Potency Assignment in biological assays.Use for Reaction Monitoring.
4.1 Decision Matrix

DecisionMatrix Start Start: Purity Check SolventCheck Does sample contain residual solvents/salts? Start->SolventCheck qNMR Method: qNMR (Standard: TCNB) SolventCheck->qNMR Yes (or Unknown) EA Method: Elemental Analysis (Standard: BBOT + V2O5) SolventCheck->EA No (Highly Pure solid) HPLC Method: HPLC-UV (Qualitative only) qNMR->HPLC Cross-Verify Organic Impurities EA->HPLC Cross-Verify

Caption: Figure 2. Decision matrix for selecting the appropriate purity method based on sample state.

References
  • Thermo Fisher Scientific. (2018). Fully Automated Analysis for CHNS and Trace Sulfur Through an Elemental Analyzer. Application Note. Link

  • Elemental Microanalysis. (2025).[4] Pure Chemical Reference Materials Guide (BBOT & Sulfanilamide).[4]Link

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. Link

  • Sigma-Aldrich. (2025). Sulfanilamide Analytical Standard COA & Properties.Link

  • BenchChem. (2025). Technical Guide to the Synthesis of Tert-butyl carbamates.Link

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of tert-Butyl isothiazol-5-ylcarbamate

This document provides essential procedural guidance for the safe and compliant disposal of tert-butyl isothiazol-5-ylcarbamate. As a specialized heterocyclic compound incorporating both an isothiazole ring and a carbama...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe and compliant disposal of tert-butyl isothiazol-5-ylcarbamate. As a specialized heterocyclic compound incorporating both an isothiazole ring and a carbamate functional group, its disposal requires a meticulous approach grounded in a thorough understanding of its potential chemical reactivity and biological activity. This guide is intended for researchers, scientists, and drug development professionals who handle this and structurally similar compounds in a laboratory setting.

The core principle of this guide is proactive risk management. Proper disposal is not an afterthought but an integral part of the experimental lifecycle, ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance.

Section 1: Hazard Characterization and Risk Assessment

While a specific, publicly available Safety Data Sheet (SDS) for tert-butyl isothiazol-5-ylcarbamate is not readily found, its constituent functional groups—isothiazole and carbamate—provide a strong basis for a conservative hazard assessment.

  • Isothiazole Derivatives: This class of compounds is known for potent biocidal activity.[1][2] They function by interacting with thiol groups in microbial cell membranes, which implies a potential for similar reactivity with biological macromolecules in higher organisms.[1] Many isothiazolinones are classified as skin sensitizers and are toxic to aquatic life.[2][3]

  • Carbamates: This functional group is famously associated with pesticides, herbicides, and fungicides.[4] Due to their toxicity, many carbamate wastes are regulated as hazardous wastes under the U.S. Resource Conservation and Recovery Act (RCRA).[4][5]

Given these characteristics, it is imperative to handle tert-butyl isothiazol-5-ylcarbamate as a hazardous substance until empirical data proves otherwise. The following table summarizes the assumed hazards, which should guide all handling and disposal protocols.

Hazard CategoryAssumed Classification & RationalePrecautionary Measures & Disposal Implications
Health Hazards Acute Toxicity (Oral, Dermal, Inhalation); Skin/Eye Irritation; Skin Sensitizer. Based on the known properties of isothiazolinones and some carbamates.[1][3]Wear appropriate Personal Protective Equipment (PPE) at all times. All waste, including contaminated labware, must be treated as hazardous.
Environmental Hazards Toxic to Aquatic Life. Isothiazole derivatives can be highly toxic to aquatic organisms.[2] Carbamate pesticides are also known environmental contaminants.Absolutely no drain disposal. All waste streams containing this compound must be collected for hazardous waste disposal.
Physical Hazards Combustible Solid. While not expected to be highly flammable, it should be kept away from ignition sources.Store away from strong oxidizing agents. Disposal via incineration is a likely pathway.[6]

Section 2: Personal Protective Equipment (PPE) Protocol

A self-validating PPE protocol is critical. Before handling the compound, ensure the following are readily available and worn correctly:

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) and inspect them for any signs of degradation or puncture before use. Change gloves immediately if contamination is suspected.

  • Body Protection: A standard laboratory coat is required. For procedures with a higher risk of spillage, a chemically resistant apron is recommended.

  • Respiratory Protection: Handling of the solid compound should be performed in a certified chemical fume hood to avoid inhalation of dust.[7]

Section 3: The Disposal Workflow: A Step-by-Step Guide

The proper disposal of tert-butyl isothiazol-5-ylcarbamate follows a regulated, multi-step process from the point of generation to final removal by a licensed contractor.

Step 1: Waste Segregation at the Source

The principle of causality here is to prevent unintended chemical reactions and to streamline the disposal process. Incompatible wastes must never be mixed.[8]

  • Solid Waste: Collect waste tert-butyl isothiazol-5-ylcarbamate and any labware grossly contaminated with the solid (e.g., weigh boats, contaminated filter paper) in a dedicated, sealed, and clearly labeled solid waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, compatible liquid waste container (e.g., a high-density polyethylene jerrican).[9]

    • Crucial Segregation: Do NOT mix this waste stream with other organic wastes unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office. Specifically, keep halogenated and non-halogenated solvent wastes separate.[9] Keep acidic and basic waste streams separate.[8]

  • Sharps Waste: Needles, syringes, or contaminated glassware must be disposed of in a designated sharps container.

Step 2: Container Management and Labeling

Proper containment and labeling form a self-validating system that ensures safety and compliance.

  • Container Selection: Use only containers approved for chemical waste that are in good condition with a secure, threaded cap.[9] The container material must be compatible with the waste; for most organic solutions, plastic-coated glass or polyethylene is appropriate.[10]

  • Labeling: The moment the first drop of waste enters the container, it must be labeled.[11] The label must include:

    • The words "Hazardous Waste ".[11]

    • The full chemical name: "tert-Butyl isothiazol-5-ylcarbamate " and any solvents present.

    • The associated hazards (e.g., "Toxic," "Environmental Hazard").[11]

    • The date accumulation started.[12]

  • Container Status: Keep waste containers closed at all times except when actively adding waste.[9] Fill containers to no more than 90% capacity to allow for expansion.[10]

Step 3: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, under the control of the generator.[8][11]

  • The SAA must be at or near the point of generation and must not be near sinks or floor drains.[8]

  • Secondary containment (e.g., a plastic tub) is required to capture any potential leaks.[8]

  • Store incompatible waste streams in separate secondary containment bins.[8]

Step 4: Final Disposal

On-site treatment or neutralization of this compound is not recommended without a specific, validated, and EHS-approved protocol. The primary method for disposal is through your institution's hazardous waste program.

  • Request Pickup: Once a waste container is full, or if your experiment is complete, contact your institution's EHS office to arrange for a hazardous waste pickup.

  • Professional Handling: The EHS department will work with a licensed hazardous waste disposal contractor who will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[13][14]

  • Likely Disposal Method: The most probable final disposal method for this type of organic waste is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to handle potentially hazardous combustion products.[6][14]

Section 4: Emergency Procedures - Spill Management

In the event of a small, manageable spill within a chemical fume hood:

  • Alert & Evacuate: Alert personnel in the immediate area. Ensure the fume hood sash is lowered.

  • Don PPE: Wear the appropriate PPE as described in Section 2.

  • Contain: Cover the spill with an inert absorbent material like vermiculite or sand.[12] Do not use combustible materials like paper towels.

  • Collect: Carefully sweep the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[12]

  • Report: Report the incident to your laboratory supervisor and EHS office.

For large spills or spills outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.

Section 5: Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of tert-butyl isothiazol-5-ylcarbamate waste.

G cluster_0 At the Bench cluster_1 In the Laboratory cluster_2 Institutional Disposal Process gen Waste Generated (Solid, Liquid, or Contaminated Debris) segregate Step 1: Segregate Waste (Solid vs. Liquid, Halogenated vs. Non-Halogenated) gen->segregate container Select Appropriate, Compatible Waste Container segregate->container label_waste Step 2: Label Container Immediately ('Hazardous Waste', Chemical Name, Hazards, Date) container->label_waste store Step 3: Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment label_waste->store is_full Container Full or Project Complete? store->is_full continue_use Continue Accumulating Waste is_full->continue_use No request_pickup Step 4: Request Pickup from EHS Office is_full->request_pickup Yes continue_use->store ehs_pickup EHS Collects Waste request_pickup->ehs_pickup final_disposal Final Disposal by Licensed Contractor (e.g., Incineration) ehs_pickup->final_disposal

Caption: Decision workflow for the safe disposal of tert-butyl isothiazol-5-ylcarbamate waste.

References

  • Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. (2011). U.S. Environmental Protection Agency. Available at: [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. Available at: [Link]

  • EPA Issues Rule on Carbamate Wastes. (2011). U.S. Environmental Protection Agency. Available at: [Link]

  • Hazardous Waste Disposal Guide. (2023). Northwestern University Research Safety. Available at: [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Research Council. Available at: [Link]

  • Chemical Storage in Research Labs: Safety & Compliance. Apollo Scientific. Available at: [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. Available at: [Link]

  • Managing Hazardous Chemical Waste in the Lab. (2021). Lab Manager. Available at: [Link]

  • Chemical Waste Procedures. University of Illinois Division of Research Safety. Available at: [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. Available at: [Link]

  • Disposal of Chemicals in the Laboratory. Environmental Marketing Services. Available at: [Link]

  • Inventory Requirements for Chemicals Used in Teaching and Research Policy. American University. Available at: [Link]

  • Emergency Revision of the Land Disposal Restrictions (LDR) Treatment Standards for Listed Hazardous Wastes from Carbamate Production. (1998). Federal Register. Available at: [Link]

  • Waste specific prohibitions- spent aluminum potliners; reactive; and carbamate wastes. (1997). Federal Register. Available at: [Link]

  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. (2019). Medwin Publishers. Available at: [Link]

  • Carbamate Production Identification and Listing of Hazardous Waste; Proposed Rule. (1994). U.S. Environmental Protection Agency. Available at: [Link]

  • Green Synthesis of Benzothiazole Derivatives: A Sustainable Approach to Anticancer Agents. (2024). Journal of Pharmaceutical Research and Reports. Available at: [Link]

  • Disposition of Aerosols of Isothiazolinone-Biocides: BIT, MIT and OIT. (2022). MDPI. Available at: [Link]

  • Isothiazolone Biocides in Water Treatment Applications. (1992). ResearchGate. Available at: [Link]

  • Safety Data Sheet for tert-Butyl carbamate. (2024). Fisher Scientific. Available at: [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling tert-Butyl isothiazol-5-ylcarbamate

For professionals in research and drug development, the meticulous handling of novel chemical entities is foundational to both discovery and personal safety. This guide provides essential, in-depth protocols for the safe...

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in research and drug development, the meticulous handling of novel chemical entities is foundational to both discovery and personal safety. This guide provides essential, in-depth protocols for the safe management of tert-Butyl isothiazol-5-ylcarbamate (CAS No. 887475-44-7). While comprehensive toxicological data for this specific compound is not widely published, its structural components—an isothiazole ring and a tert-butyl carbamate group—necessitate a cautious approach based on the known hazards of these chemical classes. Isothiazolinones are recognized as potent skin sensitizers, and carbamates can exhibit varying levels of toxicity.[1][2][3] Therefore, this guide is built on a principle of proactive risk mitigation, ensuring that every procedural step is a self-validating component of a robust safety system.

Core Principles: Hazard Assessment and Engineering Controls

Before any personal protective equipment (PPE) is selected, a thorough understanding of the potential hazards and the implementation of primary engineering controls are paramount. This hierarchical approach to safety minimizes reliance on PPE as the sole barrier to exposure.

1.1. Hazard Profile: An Evidence-Based Assessment

Given the structure of tert-Butyl isothiazol-5-ylcarbamate, we must anticipate the following potential hazards based on related compounds:

  • Dermal Sensitization: Isothiazolinone derivatives are well-documented as contact allergens that can cause severe allergic skin reactions upon exposure.[1][2][3] The mechanism involves the reaction of the activated N-S bond with cellular proteins, which can trigger an immune response.[3]

  • Skin and Eye Irritation: Structurally similar compounds are known to cause skin irritation and serious eye irritation or damage.[4][5][6]

  • Acute Toxicity & Respiratory Irritation: Carbamates and isothiazolinones can be harmful if swallowed, inhaled, or in contact with skin.[1][4][7] Handling the solid powder may generate dust, leading to respiratory tract irritation.[5]

1.2. Primary Lines of Defense: Engineering and Administrative Controls

Your first and most effective defense is to engineer the hazard out of the workspace.

  • Ventilation: All handling of solid tert-Butyl isothiazol-5-ylcarbamate and its concentrated solutions must be conducted in a certified chemical fume hood or a powder containment hood. This is non-negotiable and serves to minimize inhalation exposure.[8]

  • Designated Areas: Establish a designated area for the storage and handling of this compound to prevent cross-contamination.

  • Standard Operating Procedures (SOPs): Develop and strictly follow a site-specific SOP for all procedures involving this chemical. This SOP should be readily accessible to all personnel.[9]

Personal Protective Equipment (PPE): A Task-Based Protocol

The selection of PPE must be tailored to the specific task and the associated risk of exposure. The following table provides a baseline for common laboratory procedures.

Laboratory Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Pre-Use Inspection & Transport Safety glasses with side shieldsNitrile glovesLab coatNot typically required
Weighing and Aliquoting (Solid) Chemical splash goggles and face shieldDouble-gloved with nitrile or neoprene glovesLab coat and chemical-resistant apronRequired: NIOSH-approved N95/P3 respirator if not in a containment hood. Recommended even within a hood to prevent exposure from eddies.[8]
Dissolution and Solution Handling Chemical splash gogglesChemical-resistant gloves (neoprene, butyl rubber, or barrier laminate)[1]Lab coat and chemical-resistant apronNot required if performed within a certified chemical fume hood.
Reaction Monitoring & Sampling Chemical splash gogglesChemical-resistant gloves (neoprene, butyl rubber, or barrier laminate)[1]Lab coatNot required if performed within a certified chemical fume hood.
Spill Cleanup & Waste Disposal Chemical splash goggles and face shieldHeavy-duty chemical-resistant gloves (e.g., butyl rubber)Chemical-resistant suit or apron over a lab coatNIOSH-approved respirator with organic vapor cartridges and P3 particulate filters.[8][10]
The Causality Behind PPE Choices
  • Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes and fine powders.[11] A face shield is added during solid handling and spill cleanup because of the increased risk of splashes and aerosol generation, protecting the entire face.[1]

  • Hand Protection: The isothiazolinone moiety's ability to cause allergic contact dermatitis necessitates robust hand protection.[1][3] Nitrile gloves are suitable for incidental contact, but for prolonged handling or immersion, more resistant materials like neoprene or butyl rubber are recommended.[1][11] Always inspect gloves for tears or pinholes before use and wash hands thoroughly after removal.[12]

  • Body Protection: A standard lab coat protects against minor spills. A chemical-resistant apron provides an additional barrier during tasks with a higher splash potential, such as dissolution or waste handling.[11]

  • Respiratory Protection: The primary risk from the solid form is inhalation of fine particulates, which can cause respiratory irritation and systemic toxicity.[5] A NIOSH-approved respirator is critical when engineering controls cannot guarantee zero exposure.[13]

Operational and Disposal Plans

A safe experiment concludes only after proper decontamination and disposal.

Step-by-Step Handling Workflow
  • Preparation: Cordon off the designated work area. Ensure a safety shower and eyewash station are accessible and tested.[8] Assemble all necessary equipment and reagents.

  • Donning PPE: Don PPE in the correct order: lab coat, inner gloves, respirator (if needed), goggles, face shield (if needed), and outer gloves.

  • Execution: Perform all work within a chemical fume hood.[8] When weighing, use a low-turbulence enclosure if available and handle the powder gently to avoid creating dust.[14]

  • Decontamination: After handling, decontaminate all non-disposable equipment (spatulas, glassware) with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water.

  • Doffing PPE: Remove PPE carefully to avoid self-contamination. Remove outer gloves first, followed by the apron, face shield, and goggles. Remove the respirator, and finally, the inner gloves. Wash hands immediately and thoroughly.

  • Waste Management: Segregate all waste streams as described below.

Visualized Workflow: PPE Selection Logic

PPE_Workflow cluster_prep Phase 1: Preparation cluster_execution Phase 2: Task Execution cluster_ppe Phase 3: PPE Ensemble cluster_post Phase 4: Post-Handling Risk_Assessment Conduct Task-Specific Risk Assessment Check_Controls Verify Engineering Controls (Fume Hood Operational?) Risk_Assessment->Check_Controls Task Select Task Check_Controls->Task Weighing Weighing Solid (High Particulate Risk) Task->Weighing Solid Solution Handling Solution (Splash Risk) Task->Solution Liquid Cleanup Spill / Waste (High Exposure Risk) Task->Cleanup Emergency/ Disposal PPE_Weigh Goggles + Face Shield Double Gloves (Nitrile) Apron Respirator (N95/P3) Weighing->PPE_Weigh PPE_Solution Goggles Chem-Resistant Gloves (Neoprene/Butyl) Apron Solution->PPE_Solution PPE_Cleanup Goggles + Face Shield Heavy-Duty Gloves Chem-Resistant Suit/Apron Respirator (OV/P3) Cleanup->PPE_Cleanup Decon Decontaminate Work Area & Equipment PPE_Weigh->Decon PPE_Solution->Decon PPE_Cleanup->Decon Disposal Segregate & Dispose of Hazardous Waste Decon->Disposal

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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